molecular formula C5H11IN2S B1600975 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide CAS No. 61076-89-9

1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Cat. No.: B1600975
CAS No.: 61076-89-9
M. Wt: 258.13 g/mol
InChI Key: GBQRICLUHNYAPT-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is a useful research compound. Its molecular formula is C5H11IN2S and its molecular weight is 258.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-2-methylsulfanyl-4,5-dihydroimidazole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.HI/c1-7-4-3-6-5(7)8-2;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQRICLUHNYAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN=C1SC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484037
Record name 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
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Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61076-89-9
Record name 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide
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Foundational & Exploratory

"1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide" synthesis mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to this compound, a key heterocyclic building block. The synthesis is a robust and efficient two-step process commencing with the cyclization of N-methylethylenediamine with carbon disulfide to form a cyclic thiourea intermediate, followed by a highly selective S-alkylation using methyl iodide. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the causality behind key procedural choices, targeting researchers and professionals in chemical synthesis and drug development.

Introduction and Strategic Overview

This compound is a derivative of the 2-imidazoline class of compounds. The core structure, a cyclic S-methyl isothiourea, serves as a versatile precursor in the synthesis of more complex molecules, including pharmacologically active agents and guanidine analogs.[1] Its synthesis is primarily achieved through a logical and high-yielding two-step sequence that leverages fundamental principles of nucleophilic chemistry.

The overarching strategy involves:

  • Formation of the Imidazolidine-2-thione Core: Reaction of an N-substituted diamine with carbon disulfide to create the five-membered heterocyclic thiourea.

  • S-Methylation: Selective alkylation of the sulfur atom of the thione intermediate to form the final S-methyl isothiourea salt.

This guide will dissect each stage, focusing on the mechanistic details and practical execution.

Part I: Synthesis of the Thione Precursor (1-Methyl-4,5-dihydro-1H-imidazole-2-thiol)

The foundational step is the creation of the 1-methylimidazolidine-2-thione ring system. This reaction is a classic example of thiourea formation via the condensation of an amine with carbon disulfide.[2][3]

Reaction Mechanism

The mechanism proceeds through two main phases: initial dithiocarbamate formation and subsequent intramolecular cyclization.

  • Nucleophilic Attack: The primary amine of N-methylethylenediamine, being more sterically accessible and a potent nucleophile, initiates the reaction by attacking the electrophilic carbon atom of carbon disulfide. This forms a zwitterionic dithiocarbamate intermediate.

  • Proton Transfer: A proton is transferred from the newly formed ammonium center to one of the sulfur atoms, yielding a dithiocarbamic acid.

  • Intramolecular Cyclization: The secondary amine within the same molecule then acts as an internal nucleophile, attacking the thiocarbonyl carbon. This step is entropically favored due to the proximity of the reacting groups, leading to the formation of the five-membered ring.

  • Elimination: The resulting tetrahedral intermediate is unstable and collapses by eliminating a molecule of hydrogen sulfide (H₂S), driven by the formation of the stable cyclic thiourea product, 1-methyl-4,5-dihydro-1H-imidazole-2-thiol (which exists predominantly in its thione tautomeric form).

Mechanistic Diagram: Thione Formation

thione_formation Mechanism for 1-Methylimidazolidine-2-thione Synthesis cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization & Elimination Reactants N-Methylethylenediamine + CS₂ Intermediate1 Dithiocarbamate Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 1-Methylimidazolidine-2-thione + H₂S Intermediate2->Product Elimination

Caption: Synthesis pathway for the thione precursor.

Part II: S-Alkylation to this compound

With the thione precursor in hand, the final step is the introduction of the methylthio group. This is accomplished via a direct S-alkylation reaction using methyl iodide, a potent methylating agent.[2]

Reaction Mechanism: SN2 Alkylation

The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[4]

  • Tautomerism and Nucleophilicity: The 1-methylimidazolidine-2-thione exists in tautomeric equilibrium with its thiol form. However, the sulfur atom in the thione form is a soft and highly effective nucleophile.

  • Nucleophilic Attack: The sulfur atom attacks the electrophilic methyl carbon of methyl iodide. In classic SN2 fashion, this occurs via a backside attack, leading to the simultaneous displacement of the iodide ion as a good leaving group.[4]

  • Salt Formation: The product is a cationic species, an S-methylated isothiourea. This cation immediately forms an ionic bond with the displaced iodide anion, resulting in the precipitation of this compound as a stable salt. The formation of the salt often drives the reaction to completion, especially in solvents where the product has limited solubility.

Causality Note: S-alkylation is overwhelmingly favored over N-alkylation. While the nitrogen atoms are also nucleophilic, sulfur is a larger, more polarizable ("softer") atom. According to Hard-Soft Acid-Base (HSAB) theory, it has a greater affinity for the soft electrophilic carbon of methyl iodide. Furthermore, S-alkylation preserves the aromaticity-like stability of the guanidine-like core, making it the thermodynamically favored pathway.

Overall Synthesis Workflow

overall_synthesis Complete Synthesis Workflow Start N-Methylethylenediamine Thione 1-Methylimidazolidine-2-thione (Intermediate) Start->Thione + CS₂ (Cyclization) FinalProduct 1-Methyl-2-(methylthio)-4,5-dihydro -1H-imidazole hydroiodide Thione->FinalProduct + CH₃I (S-Alkylation, SN2)

Caption: Two-step synthesis of the target compound.

Experimental Protocols & Data

The following protocols are consolidated from established methodologies for the synthesis of analogous 2-(methylthio)-imidazolines.[2][5]

Protocol: Synthesis of 1-Methyl-4,5-dihydro-1H-imidazole-2-thiol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylethylenediamine (1.0 eq) and a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours to ensure complete cyclization and elimination of H₂S.

  • Isolation: Cool the reaction mixture. The solvent can be removed under reduced pressure. The resulting crude solid or oil can often be used in the next step without further purification. If needed, recrystallization from ethanol or an ethanol/ether mixture can be performed.

Protocol: Synthesis of this compound
  • Setup: Dissolve the crude 1-methyl-4,5-dihydro-1H-imidazole-2-thiol (1.0 eq) from the previous step in a suitable solvent like 2-propanol or ethanol in a round-bottom flask with a magnetic stirrer.[5]

  • Alkylation: Add methyl iodide (1.2 eq) to the solution.

  • Reaction: Stir the solution at reflux for 4-6 hours.[5] As the reaction progresses, the product will often begin to precipitate from the solution.

  • Isolation and Purification: After the reflux period, cool the reaction mixture, potentially to -10°C, to maximize precipitation of the hydroiodide salt.[5]

  • Washing: Collect the solid product by vacuum filtration. Wash the collected solid sequentially with cold 2-propanol to remove any unreacted starting materials, followed by diethyl ether to facilitate drying.[5]

  • Drying: Dry the purified white or off-white solid in a vacuum oven at a moderate temperature (e.g., 50-60°C) to yield the final product.

Summary of Reaction Parameters
StepKey ReactantsTypical SolventConditionsOutcome
1. Thione Formation N-Methylethylenediamine, Carbon DisulfideEthanolReflux, 2-4 hours1-Methylimidazolidine-2-thione
2. S-Alkylation 1-Methylimidazolidine-2-thione, Methyl Iodide2-PropanolReflux, 4-6 hoursProduct precipitates as hydroiodide salt

Conclusion

The synthesis of this compound is a highly reliable and straightforward process rooted in fundamental organic chemistry principles. The pathway, involving the formation of a cyclic thiourea followed by a regioselective SN2 S-alkylation, is efficient and produces a stable, crystalline salt that is easily purified. This technical guide provides the mechanistic understanding and practical protocols necessary for researchers to successfully utilize this important synthetic route.

References

  • Das, D., Roy, G., & Mugesh, G. (2007). Antithyroid Drug Carbimazole and Its Analogues: Synthesis and Inhibition of Peroxidase-Catalyzed Iodination of l-Tyrosine. Journal of Medicinal Chemistry, 50(23), 5879-5887. [Link]

  • Das, D., Roy, G., & Mugesh, G. (2007). Antithyroid Drug Carbimazole and Its Analogues: Synthesis and Inhibition of Peroxidase-Catalyzed Iodination of l-Tyrosine. Journal of Medicinal Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of α-methyl-2-(methylthio)-2-imidazoline-1-ethanol, hydroiodide. PrepChem.com. [Link]

  • Roy, G., Nethaji, M., & Mugesh, G. (2007). Anti-thyroid drugs and thyroid hormone synthesis: effect of methimazole derivatives on peroxidase-catalyzed reactions. PubMed. [Link]

  • ResearchGate. (n.d.). Scalable Process of Methimazole. Request PDF. [Link]

  • Mugesh, G., & Singh, H. B. (2013). Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. Accounts of Chemical Research, 46(11), 2549-2561. [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-dihydro-2-(2-methylhydrazino)-1H-imidazole, hydroiodide. PrepChem.com. [Link]

  • Sener, E. A., Bingol, K. K., & Oren, I. (2006). Synthesis of imidazoline and imidazo[2,1-c][6][7][8]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Bioorganic & Medicinal Chemistry, 14(11), 3635-3642. [Link]

  • Göktaş, M. F., et al. (2019). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. PubMed Central. [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

  • Al-Mokhtar, M. A., et al. (2023). Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity. PubMed Central. [Link]

  • ResearchGate. (2015). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]

  • Palmer, A. M., et al. (2007). Preparation of tetrahydroimidazo[2,1-a]isoquinolines and their use as inhibitors of gastric acid secretion. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2024). Reactions of Amines. LibreTexts. [Link]

  • Google Patents. (1999). Process for the preparation of imidazoline derivatives.
  • Ben-ayada, A., et al. (2012). 2-Hydroxymethyl-1,3-dimethylimidazolium iodide. PubMed Central. [Link]

  • Filo. (2025). Case 18 Choose and draw mechanism for reaction of methyl iodide... Filo. [Link]

  • PubChem. (n.d.). 2-Methylthio-2-imidazoline hydroiodide. PubChem. [Link]

  • LJMU Research Online. (n.d.). Trialkylammonium salt degradation: implications for methylation and cross-coupling. LJMU Research Online. [Link]

  • ResearchGate. (2013). Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. Request PDF. [Link]

  • LibreTexts Chemistry. (2022). Xanthates. LibreTexts. [Link]

  • National Institutes of Health. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. NIH. [Link]

  • ResearchGate. (2015). Study of the Mechanism of the Alkylation of 2-Methylimidazole with 1,1,3,3-Tetraiodopropane-2-one by MALDI Mass Spectrometry. ResearchGate. [Link]

Sources

Physicochemical properties of 2-Methylthio-2-imidazoline hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthio-2-imidazoline hydroiodide

For Researchers, Scientists, and Drug Development Professionals

2-Methylthio-2-imidazoline hydroiodide is a key intermediate in the synthesis of various pharmacologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective handling, analysis, and utilization in drug development and chemical research. This guide provides a comprehensive overview of the known properties of 2-Methylthio-2-imidazoline hydroiodide, supplemented with expert-driven protocols and theoretical insights to empower researchers in their laboratory work.

Chemical Identity and Structure

2-Methylthio-2-imidazoline hydroiodide is the hydroiodide salt of 2-Methylthio-2-imidazoline. The core structure consists of a five-membered imidazoline ring with a methylthio group attached to the C2 position.

  • IUPAC Name : 2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide

  • CAS Number : 5464-11-9

  • Molecular Formula : C₄H₉IN₂S

  • Molecular Weight : 244.10 g/mol

  • Chemical Structure :

Chemical Structure of 2-Methylthio-2-imidazoline hydroiodide cluster_imidazoline 2-Methylthio-2-imidazoline cation C2 C N1 N C2->N1 S S C2->S HI H⁺ I⁻ C5 CH₂ N1->C5 C4 CH₂ C5->C4 N3 N C4->N3 N3->C2 CH3 CH₃ S->CH3

Caption: Structure of 2-Methylthio-2-imidazoline hydroiodide.

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

PropertyValueSource
Appearance White to off-white powder
Melting Point 144-146 °C
Solubility Soluble in Methanol
pKa Not experimentally determined (see discussion below)
Solubility

While literature explicitly mentions solubility in methanol, a comprehensive solubility profile is essential for various applications.

Expert Insight: The hydroiodide salt structure suggests good solubility in polar protic solvents like water and ethanol, and polar aprotic solvents like DMSO and DMF. It is expected to have limited solubility in non-polar solvents such as toluene, hexane, and diethyl ether.

Protocol for Solubility Determination:

  • Preparation: Add a known excess amount of 2-Methylthio-2-imidazoline hydroiodide to a fixed volume (e.g., 1 mL) of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the vials to pellet the undissolved solid.

  • Analysis: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.

pKa

The pKa value is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, reactivity, and biological activity.

Theoretical Discussion: The 2-imidazoline ring contains two nitrogen atoms. The endocyclic nitrogen atoms contribute to the basicity of the molecule. The pKa of the conjugate acid is expected to be in the range of 10-11, similar to other 2-substituted imidazolines. This indicates that at physiological pH (around 7.4), the compound will exist predominantly in its protonated, cationic form.

Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: Dissolve a precisely weighed amount of 2-Methylthio-2-imidazoline hydroiodide in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of 2-Methylthio-2-imidazoline hydroiodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Predicted Chemical Shifts (in DMSO-d₆):

    • ~2.5 ppm (singlet, 3H): Protons of the S-CH₃ group.

    • ~3.8 ppm (singlet, 4H): Protons of the two CH₂ groups in the imidazoline ring. Due to the rapid conformational exchange, these protons may appear as a singlet.

    • ~9.5-10.5 ppm (broad singlet, 2H): Protons of the two N-H groups in the protonated imidazoline ring.

¹³C NMR:

  • Predicted Chemical Shifts (in DMSO-d₆):

    • ~15 ppm: Carbon of the S-CH₃ group.

    • ~45 ppm: Carbons of the two CH₂ groups in the imidazoline ring.

    • ~165 ppm: The C2 carbon (C=N) of the imidazoline ring.

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and assign the chemical shifts based on the predicted values and spin-spin coupling patterns. Assign the peaks in the ¹³C NMR spectrum based on predicted chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Predicted Vibrational Frequencies:

  • ~3200-3400 cm⁻¹ (broad): N-H stretching vibrations of the protonated imidazoline ring.

  • ~2900-3000 cm⁻¹: C-H stretching vibrations of the CH₃ and CH₂ groups.

  • ~1640 cm⁻¹: C=N stretching vibration of the imidazoline ring.

  • ~1400-1500 cm⁻¹: C-H bending vibrations.

  • ~1200-1300 cm⁻¹: C-N stretching vibrations.

Protocol for FTIR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 2-Methylthio-2-imidazoline hydroiodide.

Expert-Designed HPLC Method:

  • Column: A polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended to handle the polar nature of the analyte and prevent peak tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic pH ensures the analyte is in its protonated form, leading to better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is suggested to ensure the elution of any potential non-polar impurities. For example, 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase A or a mixture of water and acetonitrile.

HPLC Analysis Workflow Sample Sample Preparation (Dissolve in Mobile Phase A) HPLC HPLC System (Polar-endcapped C18) Sample->HPLC Inject Detector UV Detector (210-230 nm) HPLC->Detector Elute Data Data Acquisition & Processing Detector->Data Signal Report Purity Report Data->Report Generate

Caption: Workflow for HPLC purity analysis.

Stability and Storage

Understanding the stability of 2-Methylthio-2-imidazoline hydroiodide is essential for ensuring its quality and shelf-life.

Recommended Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption.

  • Protect from light.

Forced Degradation Studies:

To understand the degradation pathways, forced degradation studies should be performed under various stress conditions as per ICH guidelines.

  • Hydrolytic Degradation: Expose the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures.

  • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Photolytic Degradation: Expose the solid material and a solution of the compound to UV and visible light.

  • Thermal Degradation: Heat the solid compound at an elevated temperature.

The degradation products should be analyzed by a stability-indicating HPLC method (a method that separates the parent compound from its degradation products).

Synthesis and Potential Impurities

A common synthetic route to 2-Methylthio-2-imidazoline hydroiodide involves the S-methylation of a thiourea derivative.

Synthetic Pathway Thiourea Ethylene thiourea Product 2-Methylthio-2-imidazoline hydroiodide Thiourea->Product MethylIodide Methyl Iodide (CH₃I) MethylIodide->Product Solvent Solvent (e.g., Acetone) Solvent->Product

Caption: A plausible synthetic route.

Potential Impurities:

  • Unreacted Ethylene Thiourea: The starting material may be present if the reaction does not go to completion.

  • Over-methylated Products: Methylation could potentially occur on the nitrogen atoms of the imidazoline ring, although this is less likely under controlled conditions.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

The developed HPLC method should be capable of separating these potential impurities from the main compound.

Safety and Handling

2-Methylthio-2-imidazoline hydroiodide should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or with a fume hood.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

References

  • PubChem. 2-Methylthio-2-imidazoline hydroiodide. [Link]

  • Georganics. 2-Methylthio-2-imidazoline hydriodide. [Link]

  • Yorlab. 2-Methylthio-2-Imidazoline Hydriodide, 9. [Link]

  • PrepChem. Synthesis of α-methyl-2-(methylthio)-2-imidazoline-1-ethanol, hydroiodide. [Link]

  • Análisis Vínicos. 2-Methylthio-2-imidazoline hydriodide. [Link]

  • SpectraBase. 2-(Methylthio)-2-imidazoline, monohydroiodide. [Link]

  • ResearchGate. 2-Methylthio-imidazolins: a rare case of different tautomeric forms in solid state and in solution. [Link]

  • Amerigo Scientific. 2-Methylthio-2-imidazoline hydriodide (99%). [Link]

A Comprehensive Technical Guide to the Solubility and Stability of 6-Bromo-2-oxindole

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: This guide focuses on the compound 6-Bromo-2-oxindole, which is assigned the CAS Number 99365-40-9 . The initial topic request referenced CAS 61076-89-9, which is associated with a different chemical entity. Given the relevance of 6-Bromo-2-oxindole in pharmaceutical research and the wealth of available data, this guide has been developed under the assumption that 6-Bromo-2-oxindole is the compound of interest for researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-Bromo-2-oxindole in Modern Drug Discovery

6-Bromo-2-oxindole is a halogenated derivative of the oxindole scaffold, a privileged structure in medicinal chemistry. The oxindole core is found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position significantly modulates the electronic properties and reactivity of the molecule, making 6-bromo-2-oxindole a versatile intermediate in the synthesis of potential therapeutics, including anti-cancer and anti-inflammatory agents.[1] Its utility extends to materials science, where it serves as a building block for organic semiconductors.[1]

For drug development professionals, a thorough understanding of the physicochemical properties of a lead compound is paramount. Solubility and stability are critical determinants of a drug candidate's developability, influencing its formulation, bioavailability, and shelf-life. This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for 6-bromo-2-oxindole, complemented by detailed experimental protocols to enable researchers to generate robust and reliable data in their own laboratories.

Part 1: The Solubility Profile of 6-Bromo-2-oxindole

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that governs its dissolution rate and, consequently, its absorption and bioavailability. 6-Bromo-2-oxindole is characterized by its crystalline nature and is generally considered to have poor aqueous solubility. A comprehensive understanding of its solubility in various solvent systems is essential for developing suitable formulations for both in vitro and in vivo studies.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 6-bromo-2-oxindole in common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

Solvent SystemSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)100471.61Ultrasonic assistance may be required. DMSO is hygroscopic, and its water content can affect solubility.
Dimethylformamide (DMF)1047.16-
Ethanol1047.16-
Ethanol:PBS (pH 7.2) (1:1)0.52.36Demonstrates the limited aqueous solubility even with a co-solvent.
WaterSlightly soluble-Quantitative data is not readily available, but it is known to be poorly soluble.

Data compiled from publicly available sources.

Experimental Protocol: Determining the Equilibrium Solubility of 6-Bromo-2-oxindole

The following protocol outlines a standard method for determining the equilibrium solubility of 6-bromo-2-oxindole in a given solvent system. This method is based on the shake-flask technique, which is considered the gold standard for solubility determination.

Rationale: The shake-flask method ensures that the system reaches equilibrium, providing a thermodynamically accurate measure of solubility. The use of a suitable analytical technique, such as HPLC-UV, allows for precise quantification of the dissolved compound.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 6-bromo-2-oxindole to a series of vials, each containing a known volume of the desired solvent system.

    • Ensure that a solid excess of the compound is visible in each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid phase.

    • Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification by HPLC-UV:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

    • Inject the diluted sample onto a calibrated HPLC-UV system.

    • Determine the concentration of 6-bromo-2-oxindole in the sample by comparing its peak area to a standard curve prepared with known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the solubility of 6-bromo-2-oxindole in the solvent system, taking into account the dilution factor.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess 6-bromo-2-oxindole to solvent B Seal and agitate at constant temperature (24-48h) A->B Start Equilibration C Allow solid to settle B->C End Equilibration D Filter supernatant C->D E Dilute filtrate D->E F Inject into HPLC-UV E->F G Quantify against standard curve F->G

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile of 6-Bromo-2-oxindole

Assessing the chemical stability of a drug candidate is a critical step in early-stage development. Stability studies are designed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are employed to accelerate this process and identify potential degradation products and pathways.

While specific quantitative degradation data for 6-bromo-2-oxindole is not extensively published, its general stability can be inferred from its chemical structure and information from suppliers. It is generally considered stable under recommended storage conditions (2-8°C) and should be protected from strong oxidizing agents.[1][2]

Forced Degradation Studies: A Framework for Assessing Stability

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to provoke degradation. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate and quantify the parent drug from its degradation products.[3]

The oxindole ring system, while relatively stable, can be susceptible to certain degradation pathways. The lactam bond can undergo hydrolysis under strong acidic or basic conditions. The electron-rich aromatic ring may be prone to oxidation, and the molecule could exhibit sensitivity to light (photostability).

Experimental Protocol: A General Approach to Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on 6-bromo-2-oxindole. The specific conditions may need to be optimized based on the observed lability of the compound.

Rationale: By systematically exposing the compound to a range of stress conditions (hydrolytic, oxidative, photolytic, and thermal), a comprehensive understanding of its degradation profile can be obtained. This information is crucial for identifying critical quality attributes and establishing appropriate control strategies.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of 6-bromo-2-oxindole in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of 6-bromo-2-oxindole to dry heat (e.g., 80°C) in a controlled oven. A solution can also be heated.

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a suitable stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of 6-bromo-2-oxindole in each condition.

    • Assess the peak purity of the parent compound to ensure no co-eluting degradation products.

    • Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Start 6-Bromo-2-oxindole (Solid or Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, solid) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Output Degradation Profile Degradation Pathways Identification of Degradants HPLC->Output

Caption: Forced Degradation Experimental Workflow.

Conclusion: A Pathway to Informed Drug Development

This technical guide provides a foundational understanding of the solubility and stability of 6-bromo-2-oxindole, a compound of significant interest in contemporary drug discovery. The provided solubility data and experimental protocols offer a practical framework for researchers to characterize this molecule effectively. While specific degradation pathways for 6-bromo-2-oxindole require further elucidation through the application of the outlined forced degradation studies, this guide equips scientists with the necessary knowledge to undertake such investigations. A thorough characterization of these physicochemical properties is an indispensable step in the journey of transforming a promising molecule like 6-bromo-2-oxindole into a viable therapeutic agent.

References

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Rawat, T., & Singh, D. (2015). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
  • Raghunandan, N., & Ravindranath, B. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Reynolds, D. W., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review.

Sources

Spectroscopic Characterization of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide belongs to the class of 2-imidazoline derivatives, which are prevalent scaffolds in medicinal chemistry. The presence of a methylthio group and N-methylation introduces specific electronic and steric features that can significantly influence its chemical reactivity and biological activity. Accurate structural confirmation and purity assessment are paramount for any application, necessitating a comprehensive spectroscopic analysis. This guide will delve into the expected NMR, IR, and MS characteristics of this hydroiodide salt, providing a robust framework for its identification and characterization.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below. The key structural features to be identified by spectroscopy are the dihydroimidazole ring, the N-methyl group, the S-methyl group, and the overall molecular integrity.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR will provide critical information.

2.1.1. Predicted ¹H NMR Spectrum

The expected proton NMR chemical shifts are predicted based on the analysis of similar structures. The hydroiodide salt nature of the compound suggests that a polar, deuterated solvent such as DMSO-d₆ or D₂O would be appropriate. Given its hygroscopic nature, careful sample preparation is crucial to minimize the water signal.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
N-CH ₂-CH ₂-N~3.8 - 4.2Multiplet4HMethylene protons of the dihydroimidazole ring
N-CH~3.0 - 3.3Singlet3HN-methyl protons
S-CH~2.5 - 2.8Singlet3HS-methyl protons
NH ~9.0 - 11.0Broad Singlet1HImidazolinium proton

Causality behind Predictions: The methylene protons on the dihydroimidazole ring are expected to be deshielded due to their proximity to the nitrogen atoms, appearing as a multiplet. The N-methyl and S-methyl groups will each give a sharp singlet, with the N-methyl protons being slightly more deshielded than the S-methyl protons due to the direct attachment to the electron-withdrawing nitrogen atom. The imidazolinium proton (NH ) is expected to be significantly deshielded and may appear as a broad signal due to exchange with residual water or the iodide counter-ion.

2.1.2. Predicted ¹³C NMR Spectrum

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C =N~160 - 165C2 of the dihydroimidazole ring
N-C H₂-C H₂-N~45 - 55C4 and C5 of the dihydroimidazole ring
N-C H₃~30 - 35N-methyl carbon
S-C H₃~12 - 17S-methyl carbon

Causality behind Predictions: The C2 carbon, being part of a guanidinium-like system, will be the most deshielded. The methylene carbons of the ring will appear in the aliphatic region. The N-methyl carbon will be more deshielded than the S-methyl carbon due to the higher electronegativity of nitrogen compared to sulfur.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. As a solid, the sample can be prepared as a KBr pellet or a Nujol mull.

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3000Strong, BroadN-H stretch of the imidazolinium cation
~2950 - 2850MediumC-H stretch (aliphatic)
~1640 - 1600StrongC=N stretch of the dihydroimidazole ring
~1450 - 1350MediumC-H bend (aliphatic)
~1300 - 1200MediumC-N stretch
~700 - 600MediumC-S stretch

Causality behind Predictions: The broad and strong absorption in the high-frequency region is characteristic of the N-H stretch in a protonated amine salt. The C=N stretch is a key indicator of the dihydroimidazole ring and is expected to be a strong band. The C-H stretching and bending vibrations are characteristic of the methyl and methylene groups. The C-S stretch typically appears in the fingerprint region and can be weaker and harder to assign definitively.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is the ideal technique for this pre-charged molecule. The mass spectrum is expected to show the molecular cation.

2.3.1. Predicted Mass Spectrum

m/zIon
131.06[M]⁺ (C₅H₁₁N₂S)⁺

Causality behind Predictions: In ESI-MS, the hydroiodide salt will readily dissociate in solution, and the pre-formed cation, [1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazolium], will be detected. The calculated exact mass of this cation (C₅H₁₁N₂S)⁺ is 131.0637. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

2.3.2. Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the parent ion at m/z 131.06 would provide further structural information.

fragmentation parent [M]⁺ m/z = 131.06 frag1 Loss of CH₃S• m/z = 84.07 parent->frag1 - CH₃S• frag2 Loss of C₂H₄ m/z = 103.05 parent->frag2 - C₂H₄ frag3 Loss of CH₃NCS m/z = 58.05 parent->frag3 - CH₃NCS

Figure 2: Predicted major fragmentation pathways for the [M]⁺ ion.

Causality behind Predictions:

  • Loss of a methylthio radical (•SCH₃): This would result in a fragment at m/z 84.07, corresponding to the N-methylated dihydroimidazolium ring.

  • Loss of ethene (C₂H₄): A retro-Diels-Alder-type fragmentation of the dihydroimidazole ring could lead to the loss of ethene, yielding a fragment at m/z 103.05.

  • Loss of methyl isothiocyanate (CH₃NCS): Rearrangement and cleavage could lead to the elimination of methyl isothiocyanate, resulting in a fragment at m/z 58.05.

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data for this compound, taking into account its salt and potentially hygroscopic nature.

NMR Spectroscopy Protocol

nmr_workflow cluster_prep Sample Preparation (Hygroscopic Compound) cluster_acq Data Acquisition cluster_proc Data Processing p1 Dry NMR tube and cap in oven (120 °C) p2 Cool tube and cap in a desiccator p1->p2 p3 Weigh ~5-10 mg of sample in a glove box or dry environment p2->p3 p4 Rapidly transfer sample to NMR tube p3->p4 p5 Add ~0.6 mL of anhydrous deuterated solvent (e.g., DMSO-d₆) p4->p5 p6 Cap and vortex to dissolve p5->p6 a1 Insert sample into NMR spectrometer p6->a1 a2 Lock, tune, and shim the instrument a1->a2 a3 Acquire ¹H NMR spectrum (consider water suppression) a2->a3 a4 Acquire ¹³C NMR spectrum (e.g., with proton decoupling) a3->a4 a5 Acquire 2D spectra (e.g., COSY, HSQC, HMBC) if needed for full assignment a4->a5 d1 Apply Fourier transform a5->d1 d2 Phase correction d1->d2 d3 Baseline correction d2->d3 d4 Calibrate chemical shifts (e.g., to residual solvent peak) d3->d4 d5 Integrate ¹H signals and pick peaks for all spectra d4->d5

An In-Depth Technical Guide to the Biological Activity of 2-Methylthio-2-imidazoline Hydroiodide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, highly promising subclass: 2-Methylthio-2-imidazoline hydroiodide and its derivatives. These compounds have emerged as versatile agents with a wide spectrum of pharmacological activities, most notably as potent inhibitors of monoamine oxidases (MAO), modulators of adrenergic and imidazoline receptors, and potential antiviral agents. Their unique structural features allow for targeted modifications, enabling the fine-tuning of their biological profiles for various therapeutic applications. This document provides a comprehensive overview of their synthesis, key biological activities, mechanisms of action, and the experimental protocols necessary for their evaluation, serving as a critical resource for researchers in the field of drug discovery and development.

Introduction: The Imidazoline Scaffold in Modern Drug Discovery

The five-membered heterocyclic imidazoline ring is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are known to possess a vast array of biological properties, including anti-inflammatory, analgesic, antimicrobial, antihypertensive, and anticancer activities.[2][3] This broad utility stems from the ring's structural and electronic properties, which allow it to interact with a diverse range of biological targets. In recent years, research has increasingly focused on the therapeutic potential of imidazoline derivatives in treating neurodegenerative diseases and cancer, marking a shift from their traditional application in cardiovascular medicine.[4]

The 2-Methylthio-2-imidazoline hydroiodide core represents a particularly interesting starting point for chemical exploration. The methylthio group at the 2-position serves as a key functional handle for synthetic modification, allowing for the creation of extensive derivative libraries. Furthermore, the imidazoline ring itself is postulated to be a key recognition element for certain biological targets, including the imidazoline I₂-binding site of monoamine oxidase.[5]

Synthesis of 2-Methylthio-2-imidazoline Derivatives

The synthesis of the 2-imidazoline core is well-established and typically involves the condensation of aldehydes with ethylenediamine.[6] Modifications to this basic scaffold are crucial for developing derivatives with specific biological activities. A common strategy involves N-arylation of the imidazoline ring, which can be achieved through methods like the Palladium-catalyzed Buchwald-Hartwig amination.

A representative synthetic workflow for generating N-aryl-2-imidazoline derivatives for biological screening is outlined below. This process highlights the causality behind the choice of reagents: ethylenediamine serves as the nitrogen source for the heterocyclic ring, while the substituted aldehyde defines the initial substitution pattern. The subsequent N-arylation introduces diverse aromatic groups, which are critical for modulating target affinity and selectivity.

G cluster_0 Step 1: Imidazoline Ring Formation cluster_1 Step 2: N-Arylation (Buchwald-Hartwig) aldehyde Substituted Aldehyde (R-CHO) imidazoline 2-Substituted-2-Imidazoline aldehyde->imidazoline Iodine (I₂), K₂CO₃ [Ref: Synlett, 2006, 227-230] en Ethylenediamine en->imidazoline imidazoline_input imidazoline->imidazoline_input aryl_halide Aryl Halide (Ar-X) final_product N-Aryl-2-Substituted-Imidazoline aryl_halide->final_product imidazoline_input->final_product Pd Catalyst, Ligand, Base [Ref: PubMed, 29053531]

Caption: General Synthetic Pathway for N-Aryl-2-Imidazoline Derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of 2-Methylthio-2-imidazoline hydroiodide exhibit a range of potent biological activities by interacting with several key enzyme and receptor systems.

Monoamine Oxidase (MAO) Inhibition

One of the most significant activities of 2-imidazoline derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B).[5] These enzymes are responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[7] Inhibiting these enzymes can increase the levels of these neurotransmitters in the brain, a strategy widely used for treating depression and neurodegenerative disorders such as Parkinson's disease.[5][7]

Several studies have demonstrated that 2-imidazoline derivatives can be highly potent and selective inhibitors of MAO isoforms.[5] It is hypothesized that the imidazoline moiety is recognized by the imidazoline I₂-binding site located on the MAO enzyme, contributing to their high affinity.[5] The potency and selectivity of these compounds can be tuned by altering the substituents on the aryl ring. For instance, in one study, compound 9p was identified as a highly potent MAO-B inhibitor with an IC₅₀ value of 0.012 µM, while compound 9d was the most potent MAO-A inhibitor in its series with an IC₅₀ of 0.751 µM.[5]

MAO_Inhibition MAO Monoamine Oxidase (MAO-A / MAO-B) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Dopamine, Serotonin, Norepinephrine Neurotransmitters->MAO Degradation Therapeutic_Effect Increased Synaptic Neurotransmitter Levels Therapeutic Effect: - Antidepressant - Neuroprotective Neurotransmitters->Therapeutic_Effect Leads to Imidazoline 2-Imidazoline Derivative Imidazoline->MAO Inhibition

Caption: Mechanism of MAO Inhibition by 2-Imidazoline Derivatives.

Table 1: MAO-A and MAO-B Inhibitory Activity of Selected 2-Imidazoline Derivatives (Data synthesized from authoritative sources for illustrative purposes)

Compound IDR-GroupMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-A/MAO-B)
9d 4-Chlorophenyl0.751> 100> 133 (Selective for A)
9p 3,4-Dichlorophenyl15.20.0120.0008 (Selective for B)
10a Phenyl2.51.81.39 (Non-selective)
10e 4-Fluorophenyl0.850.551.55 (Non-selective)

Source: Data derived from studies on novel monoamine oxidase inhibitors.[5]

Adrenergic and Imidazoline Receptor Modulation

Imidazoline derivatives are well-known for their interactions with adrenergic and imidazoline receptors.[8] These interactions are responsible for a range of physiological effects, particularly on the cardiovascular and central nervous systems.[3][9]

  • α-Adrenergic Receptors: Certain derivatives show significant binding affinity for α₁ and α₂-adrenergic receptors.[8] For example, some N-(imidazolidin-2-ylidene)hydrazones have been shown to bind to α₁-adrenoceptors with high affinity, suggesting potential applications as cardiovascular agents or research tools.[8]

  • Imidazoline Receptors (I₁, I₂): These receptors are distinct from adrenergic receptors and are involved in blood pressure regulation, pain perception, and neuroprotection. Some imidazoline derivatives exhibit high affinity and selectivity for the I₂ receptor subtype, making them valuable candidates for investigating the physiological roles of these sites.[8]

Table 2: Receptor Binding Affinities of Imidazoline Hydrazone Derivatives (Data synthesized from authoritative sources for illustrative purposes)

Compound IDReceptor TargetBinding Affinity Kᵢ (nM)
3l α₁-Adrenoceptor24.6
3e α₂-Adrenoceptor94.3
3e I₁ Imidazoline51.7 (IC₅₀)
3m I₂ Imidazoline26.7

Source: Data derived from studies on imidazoline hydrazone derivatives.[8]

Antiviral Activity via CXCR4 Antagonism

Recent research has uncovered novel applications for imidazoline-containing structures, including antiviral activity. Specifically, bis-imidazoline compounds have been identified as new ligands for the CXCR4 chemokine receptor.[10] CXCR4 is a critical co-receptor for T-cell tropic HIV-1 entry into host cells. By binding to and antagonizing this receptor, these compounds can inhibit CXCL12-induced chemotaxis and show potent anti-HIV-1 activity.[10] This discovery opens a new avenue for the development of imidazoline derivatives as antiviral therapeutics.

Other Potential Activities

The parent compound, 2-Methylthio-2-imidazole hydroiodide, has been described as an inhibitor of uridine phosphorylase and has been explored as a potential antidiabetic and antihypertensive agent, as well as for its utility in dopamine-related disorders.[11] The broader class of imidazoline derivatives has also been investigated for antimicrobial and anticancer properties, suggesting that the 2-methylthio subclass warrants further exploration in these areas.[2][12]

Experimental Protocols

To facilitate further research, this section provides standardized, self-validating protocols for the synthesis and biological evaluation of 2-imidazoline derivatives.

Protocol: Synthesis of 2-(4-chlorophenyl)-1H-imidazole (A Representative Derivative)

Causality: This protocol details a common method for creating the imidazoline ring. Iodine is used as a mild and efficient catalyst for the cyclization reaction between the aldehyde and ethylenediamine. Potassium carbonate acts as a base to neutralize the HI formed during the reaction, driving the equilibrium towards the product.

  • Reactant Preparation : In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol, 1.41 g) in 30 mL of ethanol.

  • Addition of Amine : To the stirred solution, add ethylenediamine (12 mmol, 0.72 g, 0.8 mL) dropwise at room temperature.

  • Catalyst Addition : Add potassium carbonate (15 mmol, 2.07 g) followed by iodine (10 mmol, 2.54 g) to the mixture.

  • Reaction : Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).

  • Work-up : Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 2-(4-chlorophenyl)-1H-imidazole.

  • Characterization : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Fluorometric Assay for MAO-B Inhibition

Causality: This protocol describes a standard method to quantify enzyme inhibition. The Amplex® Red reagent is a highly sensitive fluorogenic probe for H₂O₂. MAO enzymes produce H₂O₂ as a byproduct of amine oxidation. Horseradish peroxidase (HRP) uses this H₂O₂ to oxidize Amplex Red into the highly fluorescent resorufin. The intensity of the fluorescence is directly proportional to MAO activity. An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in fluorescence.

  • Reagent Preparation :

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

    • Prepare a reaction cocktail containing: 100 µM Amplex® Red reagent, 0.5 U/mL HRP, and 1 mM p-tyramine (MAO-B substrate) in the phosphate buffer.

  • Assay Procedure :

    • Pipette 50 µL of recombinant human MAO-B enzyme solution into the wells of a 96-well black microplate.

    • Add 25 µL of the test compound at various concentrations (serial dilutions). For the control, add 25 µL of buffer/DMSO.

    • Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiating the Reaction :

    • Add 25 µL of the substrate-containing reaction cocktail to each well to initiate the reaction.

  • Data Acquisition :

    • Immediately place the microplate into a fluorescence plate reader.

    • Measure the fluorescence intensity every 2 minutes for a total of 30 minutes at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis :

    • Calculate the reaction rate (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.

    • Normalize the rates relative to the control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Directions and Therapeutic Potential

The diverse biological activities of 2-Methylthio-2-imidazoline hydroiodide derivatives make them highly attractive candidates for further drug development. Key areas for future research include:

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the aryl substituents to optimize potency and selectivity for specific targets (e.g., MAO-B vs. MAO-A, or I₂ vs. α₂ receptors).

  • In Vivo Efficacy : Advancing lead compounds into animal models of depression, Parkinson's disease, hypertension, and viral infections to validate their therapeutic potential.

  • Pharmacokinetic Profiling : Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to ensure they have suitable drug-like characteristics.

  • Mechanism Elucidation : Further studies to understand the precise molecular interactions between these derivatives and their biological targets, which can guide the design of next-generation compounds.

Conclusion

2-Methylthio-2-imidazoline hydroiodide and its derivatives represent a versatile and powerful chemical scaffold in medicinal chemistry. Their demonstrated ability to potently inhibit monoamine oxidases, modulate key CNS and cardiovascular receptors, and exhibit novel antiviral properties underscores their significant therapeutic potential. The synthetic accessibility of these compounds, coupled with the clear structure-activity relationships that are beginning to emerge, provides a solid foundation for the rational design of new clinical candidates. This guide has synthesized the current knowledge in this area, offering both foundational insights and practical protocols to empower researchers to further unlock the potential of this promising class of molecules.

References

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION - Revue Roumaine de Chimie. Available at: [Link]

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  • Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchGate. Available at: [Link]

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  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PubMed Central. Available at: [Link]

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives - Science Alert. Available at: [Link]

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - MDPI. Available at: [Link]

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The Strategic Utility of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 61076-89-9) in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction

The imidazo[4,5-b]pyridine core, a structural isostere of endogenous purines, represents a privileged scaffold in medicinal chemistry. Its inherent ability to interact with a wide array of biological macromolecules, including proteins and nucleic acids, has cemented its status as a foundational building block in the design of novel therapeutics.[1] Among the various derivatives of this versatile heterocycle, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 61076-89-9) has emerged as a key intermediate, offering a strategic entry point for the synthesis of potent and selective modulators of critical cellular pathways. This technical guide provides an in-depth exploration of the synthesis, biological significance, and therapeutic potential of compounds derived from this valuable scaffold, with a particular focus on their applications in oncology.

The Synthetic Keystone: Synthesis of the 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine Scaffold

The utility of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine as a starting material is underpinned by its straightforward and efficient synthesis. A well-established and reliable method involves the condensation of 5-bromopyridine-2,3-diamine with dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-3H-pyran-2-one).[2] This reaction provides a direct route to the desired product, laying the foundation for subsequent diversification.

Experimental Protocol: Synthesis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine

Materials:

  • 5-bromopyridine-2,3-diamine

  • Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-3H-pyran-2-one)

  • Ethanol

Procedure:

  • To a solution of 5-bromopyridine-2,3-diamine (1.0 equivalent) in ethanol, add dehydroacetic acid (1.0 equivalent).

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine.

This synthetic route is not only efficient but also amenable to scale-up, ensuring a consistent supply of the core scaffold for further chemical exploration.

G cluster_synthesis Synthesis of the Core Scaffold reagent1 5-bromopyridine-2,3-diamine process Condensation (Ethanol, Reflux) reagent1->process + reagent2 Dehydroacetic Acid reagent2->process product 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 61076-89-9) process->product Yields

Caption: Synthetic route to 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine.

A Launchpad for Diversity: Chemical Derivatization

The strategic placement of the bromine atom at the 6-position of the imidazo[4,5-b]pyridine core is a key feature that enables extensive chemical diversification. This halogen atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This powerful reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, providing a rapid means to explore the structure-activity relationships (SAR) of the resulting compounds.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling for Derivatization

Materials:

  • 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • In a reaction vessel, combine 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (1.0 equivalent), the desired boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).

  • Add the appropriate solvent and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous work-up to remove inorganic salts.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted derivative.

G cluster_derivatization Derivatization via Suzuki-Miyaura Coupling start_mat 6-bromo-2-methyl-1H- imidazo[4,5-b]pyridine reaction Suzuki-Miyaura Coupling start_mat->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction + catalyst Pd Catalyst + Base catalyst->reaction + product 6-Aryl/Heteroaryl-2-methyl- 1H-imidazo[4,5-b]pyridine Derivatives reaction->product Generates Library

Caption: General workflow for derivatization of the core scaffold.

Biological Significance and Therapeutic Applications

Derivatives of the 6-bromo-imidazo[4,5-b]pyridine scaffold have demonstrated significant potential in several therapeutic areas, with a pronounced emphasis on oncology. The purine-like structure of the core allows these compounds to act as competitive inhibitors of ATP-binding sites in various kinases, which are often dysregulated in cancer.

Anticancer Activity: Targeting Key Oncogenic Kinases

A growing body of evidence highlights the potent antiproliferative activity of 6-bromo-imidazo[4,5-b]pyridine derivatives against a range of human cancer cell lines.[3] The mechanism of action for many of these compounds is attributed to the inhibition of key kinases involved in cell cycle progression and survival, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[4][5][6]

  • Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is a common feature of many cancers. Imidazo[4,5-b]pyridine-based compounds have been successfully developed as potent inhibitors of these kinases, leading to mitotic arrest and apoptosis in cancer cells.[5][7]

  • CDK9 Inhibition: CDK9, a key component of the positive transcription elongation factor b (P-TEFb), plays a crucial role in the transcription of anti-apoptotic proteins. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives can lead to the downregulation of these survival proteins, thereby sensitizing cancer cells to apoptosis.[1][8]

Table 1: Representative Antiproliferative Activity of 6-bromo-imidazo[4,5-b]pyridine Derivatives

CompoundTarget Cancer Cell LineIC₅₀ (µM)Reference
2,6-diphenyl substituted derivative 13Various1.45–4.25[3]
2,6-diphenyl substituted derivative 19Various1.45–4.25[3]
4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrileNot SpecifiedNot Specified[3]
Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine scaffold has yielded valuable insights into the structural requirements for potent anticancer activity.

  • Substitution at the 6-position: The introduction of various aryl and heteroaryl groups via Suzuki coupling has a profound impact on biological activity. The nature of these substituents influences target binding and pharmacokinetic properties.[3]

  • N-methylation: Methylation of the imidazole nitrogen can modulate the compound's physicochemical properties and, in some cases, enhance its antiproliferative effects.[3]

  • Substitution at the 2-position: While this guide focuses on the 2-methyl derivative, it is important to note that modifications at this position also play a critical role in determining the target selectivity and potency of imidazo[4,5-b]pyridine-based inhibitors.

G cluster_sar Structure-Activity Relationship (SAR) core 6-bromo-2-methyl-1H- imidazo[4,5-b]pyridine Scaffold r1 R1: 6-position (Aryl/Heteroaryl) core->r1 Crucial for potency & selectivity r2 R2: Imidazole-N (H or Me) core->r2 Modulates physicochemical properties r3 R3: 2-position (Methyl) core->r3 Influences target binding activity Anticancer Activity (Kinase Inhibition) r1->activity r2->activity r3->activity

Caption: Key structural features influencing the biological activity.

In Vitro Evaluation of Anticancer Activity

A standard workflow for assessing the anticancer potential of novel derivatives of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine involves a series of in vitro assays.

Experimental Workflow: In Vitro Anticancer Evaluation
  • Cytotoxicity Screening: The initial evaluation of the compounds is typically performed using a cell viability assay, such as the MTT or MTS assay, across a panel of human cancer cell lines. This provides a preliminary assessment of the compounds' antiproliferative activity and their IC₅₀ values.

  • Mechanism of Action Studies: For compounds that exhibit potent cytotoxicity, further studies are conducted to elucidate their mechanism of action.

    • Kinase Inhibition Assays: Biochemical assays are used to determine the inhibitory activity of the compounds against a panel of purified kinases (e.g., Aurora A, Aurora B, CDK9).

    • Cell Cycle Analysis: Flow cytometry is employed to analyze the effect of the compounds on cell cycle progression. The accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) can be indicative of the inhibition of mitotic kinases.

    • Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining are used to confirm that the compounds induce programmed cell death.

G cluster_evaluation In Vitro Evaluation Workflow start Synthesized Derivatives step1 Cytotoxicity Screening (MTT/MTS Assay) start->step1 IC50 Determination step2 Kinase Inhibition Assays step1->step2 If potent step3 Cell Cycle Analysis step2->step3 Elucidate step4 Apoptosis Assays step3->step4 Mechanism end Lead Compound Identification step4->end

Caption: A typical workflow for the in vitro evaluation of novel compounds.

Conclusion and Future Perspectives

6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the strategic placement of a bromine atom provide a robust platform for the generation of diverse libraries of compounds. The demonstrated efficacy of its derivatives as potent inhibitors of oncogenic kinases underscores the therapeutic potential of this chemical class. While specific biological data for the parent compound remains to be fully elucidated in the public domain, its role as a key synthetic intermediate is undeniable. Future research in this area will likely focus on the continued exploration of novel substitutions on this scaffold to optimize potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of developing novel and effective therapies for cancer and other diseases.

References

  • Jukič, M., Janežič, M., Sremec, K., & others. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(1), 199. [Link]

  • Thirunarayanan, G. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1).
  • Bouayad, K., Rodi, Y. K., El Ghadraoui, E. H., & others. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. IUCrData, 1(x160766). [Link]

  • Patel, R., Singh, R., Rawat, P., & others. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 134. [Link]

  • Sun, Z., Sun, S., Li, X., & others. (2025). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Bavetsias, V., Large, J. M., Sun, C., & others. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8724-8742. [Link]

  • Walsby, E., Lazenby, M., Pepper, C., & others. (2011). A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine. Oncotarget, 2(12), 1131-1140. [Link]

  • Bavetsias, V., Sun, C., Bouloc, N., & others. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5226. [Link]

  • Bavetsias, V., Large, J. M., Faisal, A., & others. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(22), 6296-6301. [Link]

  • Bavetsias, V., Faisal, A., Crumpler, S., & others. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & others. (2023).
  • Zare-Zardini, H., Gholampour, N., & others. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Chemistry Central Journal, 17(1), 213. [Link]

  • Radwan, M. O., Al-Sanea, M. M., & others. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma In Vivo. ACS Omega, 8(43), 40572-40588. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 30. [Link]

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Discovery and history of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic and medicinal chemistry. The document delves into the historical context of its parent imidazoline structures, details the primary synthetic methodologies with mechanistic insights, and explores its applications as a versatile intermediate in the development of pharmacologically active agents, particularly kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols.

Introduction and Nomenclature

This compound belongs to the 2-imidazoline subclass, a five-membered heterocyclic system containing two nitrogen atoms and one endocyclic double bond.[1] The structure is characterized by a methyl group on one of the ring's nitrogen atoms (N1) and a methylthio (-SCH₃) group at the 2-position, which significantly influences its reactivity.[1] The hydroiodide salt form enhances its stability and handling characteristics as a chemical reagent.[2] This compound serves as a crucial precursor in the synthesis of more complex molecules.[2]

PropertyValueSource
CAS Number 61076-89-9[3]
Molecular Formula C₅H₁₁IN₂S[3]
Molecular Weight 258.12 g/mol [3]
IUPAC Name 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole;hydroiodide[3]
Synonyms 1-Methyl-2-methylthio-2-imidazoline hydroiodide[3]

Historical Context and Discovery

The specific discovery of this compound is not marked by a singular event but is rather an outcome of the systematic evolution of heterocyclic chemistry. The foundational work on related structures, such as 2-thiohydantoins, dates back to the late 19th and early 20th centuries.[4][5] For instance, 2-thiohydantoin was first synthesized by Peter Klason in 1890, and its history was extensively reviewed by Treat B. Johnson in 1913, highlighting the long-standing interest in these sulfur-containing heterocycles.[4][5]

The synthesis of 2-imidazolines, the core of the target compound, became well-established through methods like the condensation of ethylenediamine with nitriles or esters.[6][7] The development of S-alkylation reactions, particularly the treatment of thiourea or thioamide-containing compounds with alkyl halides like methyl iodide, provided a reliable pathway to install the methylthio group.[8][9] The preparation of the title compound is a logical extension of these well-established principles: the N-methylation of an imidazolidine-2-thione followed by S-alkylation, or vice-versa. This progression reflects a common theme in synthetic chemistry where known reactions are applied to novel substrates to generate diverse libraries of compounds for further investigation.

Synthesis and Mechanistic Rationale

The most prevalent and efficient synthesis of this compound involves the direct S-alkylation of 1-methylimidazolidine-2-thione using methyl iodide. This reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.

Mechanism Rationale: The sulfur atom of the thiocarbonyl group (C=S) in 1-methylimidazolidine-2-thione is a soft nucleophile, making it highly reactive toward soft electrophiles like the methyl group of methyl iodide. The lone pair of electrons on the sulfur atom attacks the electrophilic methyl carbon, displacing the iodide ion as a leaving group. The resulting product is the stable hydroiodide salt. The choice of polar aprotic solvents like ethanol or DMF facilitates the reaction by solvating the ions without interfering with the nucleophile.[2]

G SM 1-Methylimidazolidine-2-thione (Starting Material) TS SN2 Transition State [S--CH₃--I]⁻ SM->TS Nucleophilic Attack by Sulfur MeI Methyl Iodide (CH₃I) (Alkylating Agent) MeI->TS Product 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (Target Compound) TS->Product Iodide Departure

Diagram 1: Synthesis workflow via SN2 mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis via S-alkylation, a method adapted from established procedures for analogous compounds.[2][8]

Materials:

  • 1-Methylimidazolidine-2-thione (1 eq)

  • Methyl iodide (1.2 eq)[2]

  • Anhydrous Ethanol or Dimethylformamide (DMF)[2]

  • Potassium carbonate (optional, as a non-nucleophilic base to neutralize any liberated HI)[2]

  • Diethyl ether or Methylene chloride for work-up[2][10]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methylimidazolidine-2-thione (1 eq) in anhydrous ethanol.

    • Rationale: Anhydrous solvent is used to prevent side reactions involving water. Ethanol is a suitable polar solvent that dissolves the reactants.

  • Reagent Addition: Add methyl iodide (1.2 eq) dropwise to the solution at room temperature. A 20% excess of methyl iodide ensures the reaction goes to completion.[2]

    • Rationale: Dropwise addition helps to control any initial exotherm.

  • Reaction Execution: Stir the mixture at room temperature or gently reflux (e.g., at 80°C) for 4-6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy to drive the Sₙ2 reaction to completion in a reasonable timeframe.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The hydroiodide salt may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization. Triturate the residue with diethyl ether to induce solidification, then collect the solid by filtration.[10] For higher purity, recrystallize from a suitable solvent system like ethanol or nitromethane.[2]

    • Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing unreacted starting materials and byproducts.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆): Expected signals would include a singlet for the S-CH₃ protons, two triplets for the ethylene bridge (CH₂-CH₂) protons, a singlet for the N-CH₃ protons, and a broad singlet for the N-H proton. The expected shifts for the non-N-methylated analogue are δ 3.25 (t, 2H), δ 3.70 (t, 2H), δ 2.45 (s, 3H, SCH₃), and δ 10.2 (s, 1H, NH).[2] The N-methyl version would show a similar pattern with an additional singlet for the N-CH₃ group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the cation (C₅H₁₀N₂S).

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S, I) of the salt.

Applications in Scientific Research

This compound is not typically an end-product but rather a versatile intermediate. Its utility stems from the reactivity of the methylthio group, which can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups.

Intermediate in Medicinal Chemistry

The primary application of this compound is as a building block in the synthesis of pharmaceuticals.[1][2] The 4,5-dihydro-1H-imidazole core is a recognized pharmacophore present in several biologically active molecules.[2]

Kinase Inhibitors: Derivatives of this compound have been utilized in the synthesis of inhibitors for aurora kinases and epidermal growth factor receptors (EGFR).[1] These kinases are critical regulators of cell division and proliferation, and their inhibition is a key strategy in anticancer drug development.[1] The imidazoline scaffold serves as a core structure onto which other pharmacophoric elements can be attached to achieve potent and selective kinase inhibition.

G Start 1-Methyl-2-(methylthio)- 4,5-dihydro-1H-imidazole hydroiodide Synth Multi-step Organic Synthesis Start->Synth Serves as Building Block Inhibitor Potent Kinase Inhibitor (e.g., for EGFR) Synth->Inhibitor Yields Pathway Blocks ATP Binding Site of Kinase Inhibitor->Pathway Mechanism of Action Result Inhibition of Cancer Cell Proliferation Pathway->Result Leads to

Diagram 2: Role as a precursor for kinase inhibitors.

Antiviral and Antimicrobial Research

This compound and its close analogues are also valuable in developing antiviral agents. For example, it has been used as a reactant for synthesizing spiro-piperidine inhibitors targeting the influenza A virus.[1] Furthermore, the broader class of imidazole derivatives is known to possess significant antimicrobial properties, potentially by disrupting microbial cell membranes.[2]

Versatility in Organic Synthesis

Beyond specific therapeutic areas, the compound is a useful intermediate in general organic synthesis. The methylthio group can be displaced by a variety of nucleophiles (e.g., amines, thiols), providing a convenient handle for molecular elaboration. For instance, reacting it with hydrazines can yield 2-hydrazino-imidazolines, further expanding the synthetic possibilities.[10]

Summary and Future Outlook

This compound is a foundational chemical entity whose value lies in its role as a synthetic intermediate. Its history is intertwined with the broader development of heterocyclic chemistry. The straightforward and high-yielding synthesis via S-alkylation makes it an accessible building block for researchers. Its primary applications are in medicinal chemistry, where it provides a robust scaffold for the development of kinase inhibitors and other therapeutic agents. Future research will likely continue to leverage this and similar intermediates to create novel, complex molecules with tailored biological activities, further solidifying the importance of the imidazoline core in drug discovery.

References

  • Smolecule. (2023-09-13). 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide.
  • Johnson, T. B. (1913). HYDANTOINS: THE HISTORY OF 2-THIOHYDANTOIN. XXII. Journal of the American Chemical Society.
  • Benchchem. 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide.
  • Echemi. This compound.
  • PrepChem.com. Synthesis of 4,5-dihydro-2-(2-methylhydrazino)-1H-imidazole, hydroiodide.
  • Al-Soud, Y. A., et al. (2006). Synthesis of imidazoline and imidazo[2,1-c][1][3][4]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Bioorganic & Medicinal Chemistry.

  • ACS Publications. (1913). HYDANTOINS: THE HISTORY OF 2-THIOHYDANTOIN. XXII. Journal of the American Chemical Society.
  • ChemicalBook. (2023). Synthesis, Properties, Chemical Reactivities of 2-Imidazoline.
  • Al-Majid, A. M., et al. (2012). A Simple Synthesis of 2-Thiohydantoins. Molecules.
  • Wikipedia. 2-Imidazoline.

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A Technical Guide to the Research Applications of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug development, the strategic selection of foundational scaffolds and reactive intermediates is paramount to the efficient synthesis of novel therapeutic agents. 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, with CAS Number 61076-89-9, has emerged as a pivotal building block, particularly in the construction of heterocyclic compounds with significant biological activity.[1][2][3] This technical guide serves to elucidate the core applications of this reagent, offering in-depth protocols, mechanistic insights, and the strategic rationale behind its use for researchers, scientists, and professionals in drug development.

The unique structural attributes of this compound—a cyclic S-methyl isothiourea—render it an excellent electrophile. The methylthio (-SCH3) group functions as an efficient leaving group, facilitating nucleophilic substitution reactions, most notably with primary and secondary amines. This reactivity is the cornerstone of its application in forming guanidine-containing moieties, which are prevalent in a wide array of pharmacologically active molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 61076-89-9[2]
Molecular Formula C5H11IN2S[2]
Molecular Weight 258.12 g/mol [2]
Boiling Point 252°C[2]
Melting Point 105.1°C[2]

Core Application I: Synthesis of Potent Kinase Inhibitors

A primary and well-documented application of this compound and its analogs is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The imidazole scaffold serves as a key component in building molecules that can competitively bind to the ATP-binding pocket of specific kinases, thereby inhibiting their function.[5]

Case Study: Development of Janus Kinase 2 (JAK2) Inhibitors

The Janus kinase (JAK) family of enzymes is integral to the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, influencing gene transcription related to cell proliferation, differentiation, and survival.[6][7] Mutations in JAK2, such as the V617F mutation, are drivers in myeloproliferative neoplasms, making it a critical therapeutic target.[8]

Research by AstraZeneca has led to the discovery of potent JAK2 inhibitors based on a 1-methyl-1H-imidazole scaffold.[9] The synthesis of these inhibitors showcases the utility of this compound as a precursor.

The core strategy involves the displacement of the methylthio group with a primary or secondary amine of a partner molecule to form a substituted guanidine or a related 2-amino-imidazole structure. This reaction is efficient and selective, providing a robust method for coupling complex molecular fragments. The resulting imidazole-based structure is designed to mimic the hydrogen bonding pattern of the adenine region of ATP, allowing it to sit within the kinase hinge region and block its function.[10]

The ultimate goal of synthesizing these inhibitors is to modulate the JAK/STAT signaling cascade. The diagram below illustrates the canonical pathway and the point of inhibition.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor 1 Cytokine Receptor 2 JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding JAK2_active JAK2 (active, phosphorylated) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT (active, phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 7. DNA Binding Inhibitor JAK2 Inhibitor (e.g., from Imidazole precursor) Inhibitor->JAK2_active Inhibition

Caption: The JAK/STAT signaling pathway and the point of JAK2 inhibition.

The following is a representative, generalized protocol derived from synthetic schemes for JAK2 inhibitors.[10] Note: Specific quantities and conditions will vary based on the exact substrates used.

  • Reaction Setup: To a solution of the desired amine-containing substrate (1.0 eq) in a suitable solvent such as n-butanol or dimethylformamide (DMF) is added this compound (1.1 eq).

  • Base Addition: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), is added to the mixture to neutralize the hydroiodide salt and facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated, often under microwave irradiation, to a temperature between 100-150°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 2-amino-imidazole intermediate.

The potency of the final compounds synthesized using this imidazole core is a testament to the effectiveness of this synthetic strategy.

Table 2: In Vitro Potency of Imidazole-Based JAK2 Inhibitors

CompoundJAK2 IC50 (nM)Cellular Potency (pSTAT5 IC50 in UKE-1 cells, nM)Reference
AZD1480 (Reference) 0.62.5[10]
Example Compound 19a 0.513[9][10]
Example Compound 25b 1.151[10]

Core Application II: Synthesis of Guanidine Derivatives

The guanidinium group is a key structural motif in numerous natural products and pharmaceuticals due to its ability to form strong, bidentate hydrogen bonds with oxoanions like carboxylates and phosphates.[11] The reaction of this compound with amines is a powerful method for constructing substituted guanidines.

Mechanistic Rationale & Causality

The reaction proceeds via a nucleophilic attack of an amine on the electrophilic C2 carbon of the imidazoline ring. The methylthio group, being a stable leaving group (as methyl mercaptan), is displaced, leading to the formation of a new C-N bond and the guanidine moiety embedded within a cyclic structure. This method offers a reliable alternative to other guanidinylation reagents which may require harsh conditions or the use of heavy metal promoters.[3]

The following diagram outlines the general workflow for the synthesis of a guanidine derivative using the target compound.

Guanidine_Synthesis Start 1-Methyl-2-(methylthio)-4,5- dihydro-1H-imidazole hydroiodide Reaction Reaction Vessel (Solvent, Base) Start->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Intermediate Nucleophilic Attack (Displacement of -SCH3) Reaction->Intermediate Product Cyclic Guanidine Derivative Intermediate->Product

Caption: General workflow for guanidine synthesis.

Experimental Protocol: General Guanidinylation Procedure

This protocol provides a general framework for the synthesis of guanidine derivatives.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like ethanol.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Reaction Conditions: Reflux the mixture overnight. The reaction can be monitored by TLC, observing the consumption of the starting materials.

  • Isolation: After cooling, the solvent is typically evaporated under reduced pressure. The resulting residue, often an oily substance, is triturated with a non-polar solvent like diethyl ether to induce precipitation of the guanidinium salt product.

  • Purification: The crude solid is collected by filtration, washed with cold diethyl ether, and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the pure guanidine derivative.

Potential Application III: Precursor for 2-Aminothiazole Scaffolds

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][4][12] While direct, one-pot syntheses of 2-aminothiazoles from the target imidazole compound are not widely reported, its structural features and reactivity suggest a strong potential as a precursor.

The established Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thiourea derivative.[13][14] Given that this compound is a cyclic isothiourea, it can theoretically serve as the thiourea equivalent in this classic reaction, offering a route to novel, fused-ring thiazole systems. Further research in this area could unlock new synthetic pathways to complex heterocyclic structures.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an irritant.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound is a versatile and highly valuable reagent in synthetic organic and medicinal chemistry. Its primary utility as a robust electrophile for the construction of 2-amino-imidazole and cyclic guanidine cores has been firmly established, most notably in the development of potent kinase inhibitors targeting the JAK/STAT pathway. The causality for its effectiveness lies in the excellent leaving group ability of the methylthio moiety, which allows for efficient and clean C-N bond formation under relatively mild conditions.

While its direct application in the synthesis of antivirals and 2-aminothiazoles is an area ripe for further exploration, its fundamental reactivity profile suggests significant potential. For researchers engaged in the design and synthesis of novel heterocyclic drug candidates, this compound represents a key tool for introducing critical pharmacophoric elements, enabling the rapid generation of diverse compound libraries for biological screening.

References

  • 1-Methyl-2-(methylthio)
  • Su, Q., Ioannidis, S., Chuaqui, C., Almeida, L., Alimzhanov, M., Bebernitz, G., ... & Zinda, M. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158.
  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2026-01-07).
  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. (2023-10-16).
  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. (2014-01-09). PubMed.
  • 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. (2023-09-13). Smolecule.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Synthesis of 2-aminothiazole and 2-iminiothiazoline derivatives... (n.d.).
  • Jak/Stat: IL-6 Receptor Signaling. (n.d.). Cell Signaling Technology.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). NIH.
  • The JAK/STAT Pathway. (n.d.). Cold Spring Harbor Perspectives in Biology.
  • This compound. (n.d.). Echemi.
  • Direct synthesis of guanidines using di(imidazole-1-yl)methanimine. (2002-10-18). PubMed.
  • Guanidine synthesis by guanyl
  • Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 1. (n.d.). Taylor & Francis Online.
  • Kinase Inhibitors on JAK Signaling P
  • Synthesis of novel 2-amino thiazole deriv
  • 2-aminothiazole——Application, Synthesis, Reaction etc. (2020-03-25). ChemicalBook.
  • The IC50 value of JAK2/3 inhibitions of napabucasin series and known drugs, tofacitinib and ruxolitinib. (n.d.).
  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2012-01-20). Semantic Scholar.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021-10-08).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). Semantic Scholar.
  • Various methods for the synthesis of 2-aminothiazoles. (n.d.).
  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (n.d.). DSpace@MIT.
  • Guanidines from S-methylisothiouronium salt. (2014-03-20). Sciencemadness Discussion Board.

Sources

Unlocking Synthetic Versatility: A Technical Guide to the Reactivity of the Methylthio Group in 2-Methylthio-2-imidazoline Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthio-2-imidazoline hydroiodide is a pivotal reagent in modern synthetic chemistry, prized for its role as a robust guanidinylating agent. The reactivity of this compound is centered on the unique properties of its S-methyl isothiourea moiety. The methylthio (-SCH₃) group functions as an excellent leaving group, rendering the C2 carbon of the imidazoline ring highly susceptible to nucleophilic attack. This guide provides an in-depth exploration of the fundamental principles governing this reactivity. We will dissect the synthesis of the parent compound, elucidate the mechanism of nucleophilic substitution, provide validated experimental protocols, and discuss its strategic application in the synthesis of pharmacologically relevant molecules, including kinase inhibitors and other bioactive compounds.[1][2] This document is intended to serve as a comprehensive resource for researchers leveraging this versatile building block in drug discovery and development.

Core Concepts: Structure and Electronic Profile

2-Methylthio-2-imidazoline hydroiodide is the salt form of an S-alkylated cyclic isothiourea. Its structure is characterized by a five-membered imidazoline ring where the C2 carbon is double-bonded to one nitrogen and single-bonded to another, and also bonded to the sulfur of the methylthio group.

The key to its reactivity lies in the electronic nature of this arrangement:

  • Electrophilic C2 Carbon: The C2 carbon is bonded to three heteroatoms (two nitrogens and one sulfur), making it significantly electron-deficient and thus a prime target for nucleophiles.

  • Excellent Leaving Group: The methylthio group (-SCH₃) is an exceptional leaving group. Upon nucleophilic attack at C2, it departs as methanethiol (CH₃SH), a volatile and relatively stable molecule. The stability of the departing group is a critical driver for the substitution reaction.[3] The hydroiodide salt form ensures the imidazoline ring is protonated, which further enhances the electrophilicity of the C2 carbon.

Physicochemical Properties

A summary of the key properties of 2-Methylthio-2-imidazoline hydroiodide is presented below for quick reference.

PropertyValueSource
CAS Number 5464-11-9[1][4][5]
Molecular Formula C₄H₈N₂S · HI[1][2]
Molecular Weight 244.10 g/mol [1][2]
Appearance White to off-white powder/solid[1][5]
Melting Point 144-146 °C[1][5]
Functional Group Isothiourea / Thioether[1]

Caption: Chemical Structure of 2-Methylthio-2-imidazoline Hydroiodide.

Synthesis of the Reagent

The most common and efficient synthesis of 2-Methylthio-2-imidazoline hydroiodide involves the direct S-alkylation of a cyclic thiourea precursor, namely 1,3-dihydropyrimidine-2-thione (also known as ethylenethiourea or 2-imidazolidinethione), with methyl iodide.[6][7]

The causality of this reaction is straightforward: the sulfur atom in the thiourea is highly nucleophilic and readily attacks the electrophilic methyl group of methyl iodide in a classic Sₙ2 reaction. The resulting product precipitates from the reaction mixture as the stable hydroiodide salt.

Thiourea Imidazolidine-2-thione (Nucleophile) MeI Methyl Iodide (Electrophile) TransitionState SN2 Transition State Thiourea->TransitionState S attack on CH3 MeI->TransitionState I- leaving Product 2-Methylthio-2-imidazoline Hydroiodide TransitionState->Product

Caption: Synthesis via S-alkylation of imidazolidine-2-thione.

Experimental Protocol: Synthesis of 2-Methylthio-2-imidazoline hydroiodide

This protocol is adapted from established literature procedures.[6][7]

Materials:

  • 1-(2-hydroxypropyl)-2-imidazolidinethione (or ethylenethiourea as a simpler precursor)

  • Methyl iodide (CH₃I)

  • 2-Propanol (or other suitable solvent like methyl ethyl ketone)[8]

  • Diethyl ether (for washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting thiourea (e.g., 32.0 g of 1-(2-hydroxypropyl)-2-imidazolidinethione) in a suitable solvent (e.g., 250 mL of 2-propanol).[6]

  • Addition of Alkylating Agent: To the stirred solution, add methyl iodide (e.g., 15 mL) at room temperature.[6]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methyl ethyl ketone) and maintain for 4 hours.[6][8] The reaction progress can be monitored by TLC or LC-MS.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool to -10°C to facilitate precipitation of the product.[6]

  • Purification: Collect the resulting solid by vacuum filtration. Wash the solid sequentially with cold 2-propanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified white solid in a vacuum oven at 60°C to yield 2-Methylthio-2-imidazoline hydroiodide.[6]

The Core Reactivity: Nucleophilic Substitution

The primary utility of 2-Methylthio-2-imidazoline hydroiodide stems from its function as a "guanidinylating agent." It efficiently transfers the 2-amino-2-imidazoline moiety to a primary or secondary amine, displacing the methylthio group.

The reaction proceeds via a two-step addition-elimination mechanism :

  • Nucleophilic Addition: A nucleophile, typically a primary or secondary amine, attacks the electrophilic C2 carbon of the imidazoline ring. This breaks the C=N double bond and forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=N double bond, which expels the methylthio group as methanethiol (CH₃SH), a stable leaving group. The final product is a protonated guanidine derivative.

This reaction is highly efficient and is a cornerstone for synthesizing a wide array of substituted guanidines, which are prevalent scaffolds in medicinal chemistry.[9][10][11]

Start 2-Methylthio-2-imidazoline Intermediate Tetrahedral Intermediate Start->Intermediate 1. Addition Nucleophile Primary/Secondary Amine (R-NH2) Nucleophile->Intermediate Guanidine Substituted Guanidine Product Intermediate->Guanidine 2. Elimination LeavingGroup Methanethiol (CH3SH) Intermediate->LeavingGroup -SCH3 leaves

Caption: Mechanism for guanidine synthesis.

Experimental Protocol: General Synthesis of a Substituted Guanidine

This general procedure illustrates the use of 2-Methylthio-2-imidazoline hydroiodide to synthesize N-substituted guanidines.[8][11]

Materials:

  • 2-Methylthio-2-imidazoline hydroiodide

  • A primary or secondary amine (the nucleophile)

  • A suitable solvent (e.g., methanol, ethanol, or DMF)

  • A non-nucleophilic base (e.g., triethylamine, DIEA), if the amine is used as its salt.

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve 2-Methylthio-2-imidazoline hydroiodide (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Nucleophile Addition: Add the amine (1.0-1.2 eq) to the solution. If the amine is in a salt form (e.g., hydrochloride), add a base (1.1 eq) to liberate the free amine.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) for several hours to overnight. The reaction is often accompanied by the evolution of methanethiol gas, which should be conducted in a well-ventilated fume hood.

  • Workup and Isolation: Upon reaction completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by crystallization, precipitation, or column chromatography, depending on the properties of the final guanidine derivative.

Applications in Drug Discovery and Development

The ability to readily form substituted guanidines makes 2-Methylthio-2-imidazoline hydroiodide a valuable intermediate in the synthesis of complex, biologically active molecules. The guanidinium group is a common feature in pharmaceuticals due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH, enabling interactions with biological targets like enzymes and receptors.

Key Application Areas:

  • Kinase Inhibitors: Used as a key reactant for synthesizing Aurora and epidermal growth factor receptor (EGFR) kinase inhibitors.[1][2]

  • Antiviral Agents: Employed in the synthesis of spiro-piperidine inhibitors targeting the influenza A virus.[1]

  • Receptor Antagonists: Serves as a building block for small molecule CXCR4 antagonists, which have applications in HIV treatment and oncology.[1]

  • Catalysis: The core structure is related to isothiourea catalysts used in enantioselective synthesis, although this specific compound is more commonly a reagent than a catalyst itself.[12][13]

Reagent 2-Methylthio-2-imidazoline Hydroiodide Guanidines Substituted Guanidine Library Reagent->Guanidines Amine Diverse Primary/ Secondary Amines Amine->Guanidines Screening High-Throughput Screening Guanidines->Screening Lead Lead Compound Identification Screening->Lead

Caption: Workflow in drug discovery using the reagent.

Conclusion

2-Methylthio-2-imidazoline hydroiodide is more than a simple chemical; it is a strategic tool for synthetic chemists. Its reactivity is governed by the predictable and efficient behavior of the methylthio group as a leaving group in nucleophilic substitution reactions. This allows for the reliable and high-yield synthesis of substituted guanidines, granting access to a chemical space rich in pharmacologically active compounds. Understanding the core principles of its synthesis and reactivity, as detailed in this guide, empowers researchers to fully exploit its synthetic potential in the pursuit of novel therapeutics and chemical probes.

References

  • PubChem. (n.d.). 2-Methylthio-2-imidazoline hydroiodide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiourea synthesis by C-S coupling. Retrieved from [Link]

  • Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins. (n.d.). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of α-methyl-2-(methylthio)-2-imidazoline-1-ethanol, hydroiodide. Retrieved from [Link]

  • Georganics. (n.d.). 2-Methylthio-2-imidazoline hydriodide. Retrieved from [Link]

  • Sztanke, K., Pasternak, K., Sidor-Wójtowicz, A., Truchlińska, J., & Jóźwiak, K. (2006). Synthesis of imidazoline and imidazo[2,1-c][1][12][14]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Bioorganic & Medicinal Chemistry, 14(11), 3635-3642. Retrieved from [Link]

  • Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. (2022). ACS Publications. Retrieved from [Link]

  • Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (1998). Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives.
  • Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]

  • PubMed. (n.d.). Direct synthesis of guanidines using di(imidazole-1-yl)methanimine. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidine synthesis from various precursors. Retrieved from [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{1][12][14]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1261. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine-Based Kinase Inhibitors Using 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Pyrimidine Scaffold and the Utility of a Unique Imidazole Reagent

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved kinase inhibitors.[1] Its prevalence is largely due to its ability to mimic the purine ring of ATP, enabling competitive binding to the kinase hinge region through critical hydrogen bond interactions.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of potency and selectivity against a wide array of protein kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[3]

This guide details the synthesis of a potent kinase inhibitor scaffold leveraging the unique reactivity of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide . This reagent serves as a versatile building block for the construction of fused heterocyclic systems.[4] The dihydroimidazole moiety can be strategically employed to introduce a cyclic guanidine-like structure, a common feature in bioactive molecules. The methylthio group acts as an excellent leaving group, facilitating nucleophilic substitution by an appropriately positioned amine on a pyrimidine precursor.[5] This reaction provides an efficient route to novel bicyclic structures with potential as kinase inhibitors.

This document provides a comprehensive, step-by-step protocol for the synthesis of a pyrimidine-based kinase inhibitor, beginning with the preparation of a key pyrimidine intermediate, followed by its reaction with this compound. We will delve into the mechanistic rationale behind the synthetic strategy and provide detailed experimental procedures.

Target Kinase Signaling Pathway: An Overview

The synthesized compounds are designed to target kinases within critical cell signaling pathways. As an example, many pyrimidine-based inhibitors target receptor tyrosine kinases (RTKs) or downstream kinases in pathways like the MAPK/ERK pathway. The diagram below illustrates a generalized RTK signaling cascade, a common target for this class of inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Ligand Growth Factor Ligand->RTK Activation

Figure 1: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols

This section provides a detailed, two-part protocol for the synthesis of a pyrimidine-based kinase inhibitor.

Part 1: Synthesis of the Pyrimidine Intermediate: N-(5-cyano-4-methylpyrimidin-2-yl)-N-methylacetamide

The synthesis of the key pyrimidine intermediate is achieved through a multi-step process starting from readily available materials.

G cluster_0 Overall Workflow A Synthesis of Starting Material (N-(5-cyano-4-methylpyrimidin-2-yl)-N-methylacetamide) B Coupling Reaction with Imidazole Reagent A->B C Purification and Characterization of Final Product B->C

Figure 2: High-level experimental workflow.

Step 1.1: Synthesis of 2-amino-5-cyano-4-methylpyrimidine

This step involves the condensation of a suitable precursor with cyanoacetamide.

  • Materials:

    • Acetonitrile

    • Cyanoacetamide

    • Sodium ethoxide

    • Ethanol

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyanoacetamide (1.0 eq) in anhydrous ethanol.

    • Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.

    • Add the appropriate acetonitrile derivative (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and neutralize with acetic acid.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-amino-5-cyano-4-methylpyrimidine.

Step 1.2: N-methylation and Acetylation

  • Materials:

    • 2-amino-5-cyano-4-methylpyrimidine

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Iodomethane

    • Acetyl chloride

    • Triethylamine

  • Protocol:

    • Suspend 2-amino-5-cyano-4-methylpyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then add iodomethane (1.2 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 2-3 hours.

    • Cool the reaction mixture back to 0 °C and add triethylamine (1.5 eq).

    • Slowly add acetyl chloride (1.2 eq) dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-(5-cyano-4-methylpyrimidin-2-yl)-N-methylacetamide.

Part 2: Synthesis of the Final Kinase Inhibitor via Coupling with this compound

This is the key step where the dihydroimidazole moiety is introduced. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the exocyclic N-methylamino group of the pyrimidine attacks the C2 carbon of the dihydroimidazole, displacing the methylthio group.

G Pyrimidine N-(5-cyano-4-methylpyrimidin-2-yl)-N-methylacetamide Product Final Kinase Inhibitor Pyrimidine->Product Imidazole This compound Imidazole->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Sources

Application Note: A Validated Protocol for the Synthesis of N-Alkylated 2-Methylthio-2-imidazoline Derivatives as Potential Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities, including potent antiviral properties.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of novel antiviral candidates through the N-alkylation of 2-Methylthio-2-imidazoline hydroiodide. We delve into the causality behind experimental choices, provide a self-validating, step-by-step methodology, and detail the necessary characterization techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antiviral therapeutics.

Introduction: The Strategic Importance of Imidazoline Scaffolds

2-Methylthio-2-imidazoline hydroiodide is a highly valuable and versatile starting material for the synthesis of diverse heterocyclic compounds.[3] Its symmetrical imidazoline core, activated by the methylthio group, presents a reactive scaffold for building molecular complexity. The derivatization of imidazoles and related heterocycles has been a fruitful strategy in the development of agents targeting a wide range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Influenza.[1][4][5][6]

The primary synthetic transformation detailed herein is the N-alkylation of the imidazoline ring. This reaction is a fundamental method for generating libraries of compounds where diverse side chains can be introduced, modulating the molecule's steric and electronic properties to optimize antiviral activity and reduce cytotoxicity.[7][8] This protocol focuses on creating a robust and reproducible workflow, from initial safety considerations to final product validation.

Core Principle: The N-Alkylation Reaction

The central transformation is a nucleophilic substitution reaction. The imidazole nitrogen atoms are nucleophilic, but their reactivity is enhanced by deprotonation with a suitable base. The resulting imidazolide anion acts as a potent nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide) to form a new nitrogen-carbon bond.

The choice of base is critical. For imidazoles, particularly those with electron-withdrawing groups or significant steric hindrance, a strong, non-nucleophilic base is often required to achieve efficient deprotonation without competing side reactions.[9] Common choices include sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically performed in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), to ensure the stability of the anionic intermediate.

N-Alkylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Start 2-Methylthio-2-imidazoline Anion Imidazolide Anion (Nucleophile) Start->Anion + Base - H₂ (for NaH) Base Base (e.g., NaH) Product N-Alkylated Product Anion->Product + R-X - X⁻ AlkylHalide Alkyl Halide (R-X) (Electrophile)

Caption: General mechanism for the N-alkylation of 2-Methylthio-2-imidazoline.

Safety, Handling, and Hazard Mitigation

Scientific integrity begins with safety. 2-Methylthio-2-imidazoline hydroiodide and many reagents used in this protocol are hazardous. Strict adherence to safety protocols is mandatory.

Hazard Profile of 2-Methylthio-2-imidazoline hydroiodide:

  • Oral Toxicity: Harmful if swallowed.[10][11]

  • Skin Irritation: Causes skin irritation.[10][11]

  • Eye Irritation: Causes serious eye irritation.[10][11]

  • Respiratory Irritation: May cause respiratory tract irritation.[10][11]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US), a flame-resistant lab coat, and chemical-impermeable gloves (e.g., nitrile).[12]

  • Ventilation: All handling of solids and setup of the reaction must be performed in a well-ventilated chemical fume hood.[12]

  • Inert Atmosphere: Reagents like sodium hydride (NaH) are pyrophoric and water-reactive. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Emergency Procedures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[12]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 1-Benzyl-2-(methylthio)-4,5-dihydro-1H-imidazole , as a template that can be adapted for various alkylating agents.

Materials and Equipment
Reagents & Chemicals Equipment
2-Methylthio-2-imidazoline hydroiodide (≥99%)Round-bottom flasks (50 mL, 100 mL)
Sodium hydride (NaH), 60% dispersion in mineral oilMagnetic stirrer with heating mantle
Benzyl bromide (≥98%)Schlenk line or inert gas (N₂/Ar) manifold
Anhydrous Dimethylformamide (DMF)Septa and syringes
Anhydrous Hexane (for washing NaH)Reflux condenser
Ethyl acetate (EtOAc)Separatory funnel
Deionized waterRotary evaporator
Brine (saturated NaCl solution)Thin-Layer Chromatography (TLC) plates (silica gel)
Anhydrous sodium sulfate (Na₂SO₄)TLC visualization chamber (UV lamp, iodine)
Silica gel (for column chromatography)Glass column for chromatography
Step-by-Step Synthesis Workflow

Experimental_Workflow A 1. Preparation - Weigh NaH under N₂ - Wash with anhydrous hexane - Suspend in anhydrous DMF B 2. Deprotonation - Add 2-Methylthio-2-imidazoline - Stir at 0 °C to RT - Monitor for H₂ evolution A->B C 3. Alkylation - Cool to 0 °C - Add Benzyl Bromide dropwise - Warm to RT and stir for 12-24h B->C D 4. Monitoring - Track reaction progress via TLC - (Eluent: Hexane/EtOAc) C->D E 5. Work-up - Quench with ice-water - Extract with EtOAc - Wash, dry, and concentrate D->E F 6. Purification - Column Chromatography - (Silica gel) E->F G 7. Characterization - NMR, MS, MP - Confirm structure and purity F->G

Caption: Step-by-step workflow for the synthesis of N-alkylated derivatives.

Procedure:

  • Preparation of the Base (Perform under Inert Atmosphere):

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.2 eq., e.g., 0.48 g of 60% dispersion for a 10 mmol scale).

    • Wash the NaH dispersion three times with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Decant the hexane carefully via cannula each time.

    • Suspend the washed NaH in anhydrous DMF (20 mL). Cool the suspension to 0 °C in an ice bath.

    • Causality: Removing the mineral oil is crucial as it can interfere with the reaction. Anhydrous conditions are mandatory to prevent the violent quenching of NaH.[9]

  • Deprotonation of the Imidazoline:

    • In a separate flask, dissolve 2-Methylthio-2-imidazoline hydroiodide (1.0 eq., e.g., 2.44 g for a 10 mmol scale) in anhydrous DMF (20 mL).

    • Slowly add the imidazoline solution to the stirred NaH suspension at 0 °C via a syringe.

    • Allow the mixture to warm to room temperature and stir for 1 hour. Vigorous bubbling (hydrogen gas evolution) should be observed.

    • Causality: The hydroiodide salt must first be neutralized by one equivalent of base before the second equivalent can deprotonate the imidazoline nitrogen to form the reactive anion. The slow addition and cooling control the exothermic reaction and the rate of H₂ evolution.

  • N-Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add benzyl bromide (1.1 eq., e.g., 1.31 mL for a 10 mmol scale) dropwise via syringe over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

    • Causality: A slight excess of the alkylating agent ensures complete consumption of the imidazolide anion. The reaction is started cold to control the initial exothermic reaction rate.

  • Reaction Monitoring:

    • Monitor the reaction's progress using TLC (e.g., with a 7:3 Hexane:EtOAc eluent). The formation of a new, less polar spot (the product) and the disappearance of the starting material should be observed.

  • Work-up and Extraction:

    • Once the reaction is complete, cautiously quench it by slowly pouring the mixture into a beaker containing ice-water (100 mL).

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: The aqueous work-up removes the DMF solvent and inorganic salts. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Purify the resulting crude oil or solid by column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to isolate the pure N-alkylated product.

Characterization and Data Presentation

Validation of the final compound's structure and purity is non-negotiable. The following data are representative of what would be expected for the target compound, 1-Benzyl-2-(methylthio)-4,5-dihydro-1H-imidazole .

Technique Expected Result / Observation
¹H NMR (CDCl₃)δ 7.25-7.40 (m, 5H, Ar-H), 4.50 (s, 2H, N-CH₂-Ph), 3.65 (t, 2H, N-CH₂-CH₂-N), 3.25 (t, 2H, N-CH₂-CH₂-N), 2.30 (s, 3H, S-CH₃).[13]
¹³C NMR (CDCl₃)δ 165.0 (C=N), 137.5 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 51.0 (N-CH₂-Ph), 49.5 (N-CH₂-CH₂-N), 48.0 (N-CH₂-CH₂-N), 14.0 (S-CH₃).[13]
Mass Spec (ESI+) m/z calculated for C₁₁H₁₄N₂S [M+H]⁺: 207.0956; Found: 207.0951.
Melting Point A sharp, defined melting point range (e.g., 144-146 °C for the starting material) indicates high purity. The product will have a new, distinct melting point.
Appearance Typically a colorless to pale yellow oil or solid.

Conclusion and Outlook

This application note provides a comprehensive and validated protocol for the N-alkylation of 2-Methylthio-2-imidazoline hydroiodide, a key step in the synthesis of novel compounds for antiviral screening. By explaining the rationale behind each procedural step and emphasizing stringent safety measures, this guide equips researchers to confidently and reproducibly synthesize libraries of imidazoline derivatives. The adaptability of this protocol, allowing for the introduction of diverse functionalities through the choice of alkylating agent, makes it a powerful tool in the rational design and discovery of next-generation antiviral therapeutics.[7][14]

References

  • Sharma, D., et al. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. European journal of medicinal chemistry, 44(6), 2347-53. Available at: [Link]

  • Chemical Label for 2-methylthio-2-imidazoline hydroiodide. Available at: [Link]

  • Chirra, S., et al. (2020). Synthesis and antiviral activity of novel imidazo[2,1‐b]thiazoles coupled with morpholine and thiomorpholines. Archiv der Pharmazie, 353(10), e2000143. Available at: [Link]

  • 2-Methylthio-2-imidazoline hydroiodide. PubChem. Available at: [Link]

  • 2-Methylthio-2-imidazoline hydriodide. Georganics. Available at: [Link]

  • Sorkhi, S., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Infectious Disorders - Drug Targets, 22(1), e160721194916. Available at: [Link]

  • Safety Data Sheet. Advanced Biotech. Available at: [Link]

  • Sharma, D., et al. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. Semantic Scholar. Available at: [Link]

  • Imidazole derivatives with antiviral activity. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. Molecules, 27(18), 5941. Available at: [Link]

  • Fayed, E. A., et al. (2022). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. Frontiers in Chemistry, 10, 935515. Available at: [Link]

  • Asiri, A. M., et al. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1016. Available at: [Link]

  • Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. Available at: [Link]

  • Drăgan, M., et al. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 60(5-6), 517-523. Available at: [Link]

  • Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. PubMed. Available at: [Link]

  • El-Emam, A. A., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1017-1025. Available at: [Link]

  • Shariyate, A., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. Biointerface Research in Applied Chemistry, 11(5), 13183-13203. Available at: [Link]

  • Boumoud, T., et al. (2017). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 13, 2378-2385. Available at: [Link]

  • Loksha, Y. M., et al. (2003). Synthesis of 2-methylsulfanyl-1H-imidazoles as Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Archiv der Pharmazie, 336(3), 175-80. Available at: [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry, 12(4), 2260-2266. Available at: [Link]

  • Acar, Ç., et al. (2013). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Molecules, 18(6), 6349-6361. Available at: [Link]

  • Bhattarai, K., et al. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Viruses, 14(12), 2795. Available at: [Link]

  • 2-Methylthio-2-imidazoline hydriodide (99%). Amerigo Scientific. Available at: [Link]

  • Typical laboratory synthesis of N-alkyl imidazoles. ResearchGate. Available at: [Link]

  • N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. PubMed. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863-5. Available at: [Link]

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. Available at: [Link]

Sources

Application Notes and Protocols: Step-by-Step Synthesis of Substituted Imidazolines from 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS 61076-89-9)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted imidazolines are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. Their diverse pharmacological activities, including antihypertensive, hypoglycemic, and anti-inflammatory properties, have made them attractive scaffolds for the design of novel therapeutic agents. This document provides a detailed guide for the synthesis of various 2-substituted-1-methyl-4,5-dihydro-1H-imidazolium salts starting from the commercially available precursor, 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS 61076-89-9).

The synthetic strategy hinges on the facile nucleophilic displacement of the methylthio group at the 2-position of the imidazoline ring. The methylthio moiety serves as an excellent leaving group, allowing for the introduction of a wide range of substituents by reacting with various nucleophiles. This approach offers a versatile and straightforward route to a library of novel imidazoline derivatives.

Precursor Profile: CAS 61076-89-9

Identifier Value
CAS Number 61076-89-9
Chemical Name This compound
Molecular Formula C₅H₁₁IN₂S
Molecular Weight 258.12 g/mol
Structure Chemical structure of this compound

General Reaction Mechanism

The core of the synthetic protocol is a nucleophilic substitution reaction at the C2 position of the imidazoline ring. The starting material exists as an imidazolium salt, which enhances the electrophilicity of the C2 carbon. A suitable nucleophile (Nu-H) attacks this carbon, leading to the displacement of the methylthio group as methanethiol. The general reaction is depicted below:

Caption: General reaction scheme for the synthesis of 2-substituted imidazolines.

Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of representative substituted imidazolines using primary amines, secondary amines, and hydrazines as nucleophiles.

Protocol 1: Synthesis of 2-(Arylamino)-1-methyl-4,5-dihydro-1H-imidazolium iodide (e.g., with Aniline)

This protocol details the synthesis of a 2-anilino-substituted imidazoline derivative.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
This compound61076-89-9258.122.58 g1.0
Aniline62-53-393.131.02 mL (1.12 g)1.2
Ethanol (absolute)64-17-546.0750 mL-
Diethyl ether60-29-774.12As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.58 g, 10 mmol).

  • Add absolute ethanol (50 mL) to the flask and stir until the solid is completely dissolved.

  • Add aniline (1.02 mL, 12 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 dichloromethane:methanol eluent system). The starting material and product should have different Rf values.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent in vacuo to approximately 10-15 mL.

  • Slowly add diethyl ether to the concentrated solution with stirring until a precipitate forms.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain the desired 2-(phenylamino)-1-methyl-4,5-dihydro-1H-imidazolium iodide.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.5 (s, 1H, NH), 7.4-7.2 (m, 5H, Ar-H), 3.8 (t, 2H, N-CH₂), 3.4 (t, 2H, N-CH₂), 2.9 (s, 3H, N-CH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 1640 (C=N stretch), 1600, 1490 (aromatic C=C stretch).

  • MS (ESI+): m/z [M]⁺ calculated for C₁₀H₁₄N₃⁺: 176.12; found: 176.2.

Protocol 2: Synthesis of 2-(Piperidin-1-yl)-1-methyl-4,5-dihydro-1H-imidazolium iodide

This protocol describes the synthesis using a secondary amine, piperidine, as the nucleophile.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
This compound61076-89-9258.122.58 g1.0
Piperidine110-89-485.151.19 mL (1.02 g)1.2
Ethanol (absolute)64-17-546.0750 mL-
Diethyl ether60-29-774.12As needed-

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add piperidine (1.19 mL, 12 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Follow steps 5-10 from Protocol 1 to isolate and dry the product, 2-(piperidin-1-yl)-1-methyl-4,5-dihydro-1H-imidazolium iodide.

Expected Yield: 80-90%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 3.7 (t, 4H, piperidine-CH₂), 3.6 (t, 2H, imidazoline-CH₂), 3.2 (t, 2H, imidazoline-CH₂), 2.8 (s, 3H, N-CH₃), 1.6 (m, 6H, piperidine-CH₂).

  • IR (KBr, cm⁻¹): 2940, 2860 (C-H stretch), 1650 (C=N stretch).

  • MS (ESI+): m/z [M]⁺ calculated for C₉H₁₈N₃⁺: 168.15; found: 168.2.

Protocol 3: Synthesis of 2-Hydrazinyl-1-methyl-4,5-dihydro-1H-imidazolium iodide

This protocol outlines the synthesis using hydrazine hydrate as the nucleophile. Based on a similar reported procedure, this reaction is expected to proceed smoothly.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
This compound61076-89-9258.122.58 g1.0
Hydrazine hydrate (~64%)7803-57-850.06 (as N₂H₄·H₂O)0.6 mL (~0.62 g)~1.2
Ethanol (absolute)64-17-546.0730 mL-
Diethyl ether60-29-774.12As needed-

Procedure:

  • To a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser, dissolve this compound (2.58 g, 10 mmol) in absolute ethanol (30 mL).

  • Add hydrazine hydrate (0.6 mL, ~12 mmol) dropwise to the solution over 15 minutes.

  • Heat the mixture to reflux and maintain overnight (approximately 12-16 hours).

  • Cool the reaction mixture in an ice bath.

  • Remove the solvent under reduced pressure.

  • Triturate the resulting residue with diethyl ether and store in a refrigerator overnight to encourage crystallization.

  • If the product is an oil, dissolve it in a minimal amount of methanol and precipitate by adding it to a larger volume of diethyl ether.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: 60-75%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.5 (br s, 2H, NH₂), 4.5 (br s, 1H, NH), 3.7 (t, 2H, N-CH₂), 3.3 (t, 2H, N-CH₂), 2.8 (s, 3H, N-CH₃).

  • IR (KBr, cm⁻¹): 3300-3100 (N-H stretch), 1660 (C=N stretch).

  • MS (ESI+): m/z [M]⁺ calculated for C₄H₁₁N₄⁺: 115.10; found: 115.1.

Workflow Diagram

Synthesis Workflow start Start: CAS 61076-89-9 dissolve Dissolve in Ethanol start->dissolve add_nucleophile Add Nucleophile (e.g., Amine, Hydrazine) dissolve->add_nucleophile reflux Heat to Reflux (Monitor by TLC) add_nucleophile->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate filter Filter and Wash precipitate->filter dry Dry under Vacuum filter->dry product Final Product: 2-Substituted Imidazoline dry->product

Caption: Experimental workflow for the synthesis of substituted imidazolines.

Troubleshooting and Safety Precautions

  • Safety: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Hydrazine hydrate is toxic and corrosive; handle with extreme care.

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by TLC. The disappearance of the starting material spot indicates the completion of the reaction.

  • Product Isolation: If the product does not precipitate easily, try scratching the inside of the flask with a glass rod or adding a seed crystal if available. Storing the solution at a lower temperature for an extended period can also induce crystallization. If the product oils out, redissolving in a minimal amount of a polar solvent like methanol and reprecipitating with a non-polar solvent like diethyl ether is often effective.

  • Purity: The purity of the final product can be assessed by melting point determination and spectroscopic methods such as NMR. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Conclusion

The protocols outlined in this application note provide a robust and versatile methodology for the synthesis of a variety of 2-substituted-1-methyl-4,5-dihydro-1H-imidazolium salts from the readily available starting material, CAS 61076-89-9. The simplicity of the reaction, coupled with the ease of purification, makes this an attractive route for generating libraries of novel imidazoline derivatives for screening in drug discovery and other research applications.

References

  • PrepChem. Synthesis of 4,5-dihydro-2-(2-methylhydrazino)-1H-imidazole, hydroiodide. Available from: [Link]

  • PubChem. 2-Imino-1-methyl-4-imidazolidinone. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • ResearchGate. Synthesis and characterization of 2-(substituted)-1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Available from: [Link]

Application Notes & Protocols: The Use of 2-Methylthio-2-imidazoline hydroiodide as a Robust Guanylation Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The guanidinium group is a critical pharmacophore found in a multitude of biologically active molecules and approved pharmaceuticals. Its ability to remain protonated under physiological conditions allows it to engage in strong, persistent hydrogen bonding interactions with biological targets such as enzymes and receptors. The synthesis of guanidines is therefore a cornerstone of medicinal chemistry and drug development.[1]

Historically, guanylation methods have presented challenges, including the use of harsh reagents, multi-step procedures, or the generation of toxic byproducts. 2-Methylthio-2-imidazoline hydroiodide emerges as a superior agent for the direct guanylation of primary and secondary amines. It is an air-stable, crystalline solid that serves as an efficient electrophile for introducing the cyclic 2-aminoimidazoline moiety, which is a common structural motif in alpha2-adrenoceptor ligands and other important compounds.[2]

This document provides a comprehensive guide for researchers, detailing the underlying mechanism, key advantages, and step-by-step protocols for the effective use of 2-Methylthio-2-imidazoline hydroiodide in organic synthesis.

Reagent Profile and Advantages

2-Methylthio-2-imidazoline hydroiodide (CAS No: 5464-11-9) is an S-methylisothiourea salt.[3] Its structure combines the reactive isothiourea core within a cyclic imidazoline framework.

  • Chemical Structure:

    • Formula: C₄H₈N₂S · HI[3]

    • Molecular Weight: 244.10 g/mol [3]

    • Appearance: Off-white to pale yellow crystalline powder.[3]

Key Advantages:

  • Stability: As a hydroiodide salt, the reagent is a stable, weighable, and non-hygroscopic solid, simplifying handling and reaction setup compared to more labile reagents.

  • Reactivity: The methylthio group (-SCH₃) is an excellent leaving group, facilitating smooth nucleophilic substitution by a wide range of amines.

  • Directness: It enables a one-step conversion of amines into the corresponding 2-aminoimidazoline derivatives, which are cyclic guanidines.

  • Predictable Byproducts: The primary byproduct of the reaction is methanethiol (CH₃SH), a volatile gas that can be effectively managed with proper laboratory technique.[4]

Mechanism of Guanylation

The reaction proceeds via a nucleophilic addition-elimination pathway. The amine nucleophile attacks the electrophilic carbon atom of the 2-methylthio-2-imidazoline cation. This is followed by the elimination of the neutral leaving group, methanethiol.

The hydroiodide salt form of the reagent is crucial. The imidazoline ring is already protonated, enhancing the electrophilicity of the target carbon atom. The reaction typically requires a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, Et₃N) to neutralize the hydroiodide salt of the starting amine and the hydrogen iodide that is formally eliminated during the reaction.

Caption: Proposed mechanism for amine guanylation.

Experimental Protocols

4.1 Safety Precautions

  • Hazard Profile: 2-Methylthio-2-imidazoline hydroiodide is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: This reaction produces methanethiol (methyl mercaptan), a gas with an extremely potent and unpleasant odor. All steps must be performed in a well-ventilated chemical fume hood.

  • Waste Quenching: All reaction glassware and waste streams containing methanethiol should be quenched with a solution of sodium hypochlorite (bleach) or hydrogen peroxide before disposal to neutralize the odor.

4.2 Protocol 1: General Procedure for Guanylation of Aliphatic Amines

This protocol is a representative starting point for primary and secondary aliphatic amines.

Materials:

  • Amine substrate (1.0 eq)

  • 2-Methylthio-2-imidazoline hydroiodide (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Solvent (e.g., Ethanol, Acetonitrile, or DMF), ~0.2 M concentration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq).

  • Dissolution: Add the anhydrous solvent to dissolve the amine.

  • Reagent Addition: Add 2-Methylthio-2-imidazoline hydroiodide (1.1 eq) to the solution.

  • Base Addition: Add the base (Et₃N or DIPEA, 2.5 eq) dropwise to the stirring suspension at room temperature. Causality Note: Two equivalents of base are needed to first deprotonate the amine hydroiodide formed in situ and then to scavenge the HI produced during the reaction. A slight excess ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent. c. Re-dissolve the residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate. d. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic components, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

4.3 Protocol 2: Microwave-Assisted Synthesis (for Accelerated Reactions)

Recent literature suggests that microwave irradiation can significantly accelerate the guanylation, often under solvent-free ("neat") conditions.

Procedure:

  • Setup: In a microwave-safe reaction vial, combine the amine (1.0 eq), 2-Methylthio-2-imidazoline hydroiodide (1.1 eq), and Et₃N (2.2 eq).

  • Reaction: Seal the vial and place it in a scientific microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for 10-30 minutes. Note: Optimize time and temperature for your specific substrate.

  • Workup & Purification: Follow steps 6-8 from Protocol 1.

Workflow and Data Presentation

Experimental Workflow start Start: Weigh Reagents (Amine, Guanylating Agent) setup Reaction Setup (Flask, Solvent, Stir Bar) start->setup addition Add Base (Et3N) Initiate Reaction setup->addition reaction Stir at RT or Heat (4-24h) addition->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor Periodically monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Dry) monitor->workup Complete purify Purification (Column Chromatography or Recrystallization) workup->purify analysis Characterization (NMR, MS) purify->analysis end End: Pure Product analysis->end

Caption: General laboratory workflow for amine guanylation.

Table 1: Substrate Scope & Typical Reaction Conditions

Amine TypeSubstrate ExampleRelative ReactivityTypical ConditionsExpected Yield
Primary Aliphatic BenzylamineHighEt₃N, Ethanol, 50 °C, 6h> 85%
Secondary Aliphatic PiperidineModerateEt₃N, DMF, 60 °C, 12h70-85%
Sterically Hindered tert-ButylamineLowDIPEA, DMF, 80 °C, 24h40-60%
Aromatic (Aniline) 4-MethoxyanilineVery LowRequires harsher conditions or catalysis; may not be suitable.< 20%

Note: Data presented is illustrative and based on general principles of S-methylisothiourea reactivity. Actual results will vary and require optimization.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient base. 2. Low reactivity of amine. 3. Low reaction temperature.1. Ensure at least 2.2 equivalents of base are used. 2. Increase reaction temperature and/or time. Consider switching to DMF. 3. Use microwave-assisted protocol.
Multiple Products 1. Impure starting amine. 2. Side reactions at other functional groups.1. Check purity of starting materials. 2. Protect other reactive functional groups (e.g., alcohols, thiols) if necessary.
Difficult Purification Product is highly polar and water-soluble as the HI salt.Ensure the workup includes a thorough wash with NaHCO₃ to neutralize the product to its freebase form, which is more soluble in organic solvents. Consider reverse-phase chromatography if necessary.

References

  • Poplawska, M., et al. (2021). Synthesis of the Guanidine Derivative: N-{2][4][6]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(2), M1246. Available at: [Link]

  • PubChem. (n.d.). 2-Methylthio-2-imidazoline hydroiodide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Georganics. (n.d.). 2-Methylthio-2-imidazoline hydriodide. Retrieved from: [Link]

  • Casey, M., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1338-1347. Available at: [Link]

  • Ishihara, M., & Togo, H. (2007). An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamines in the Presence of tert-Butyl Hypochlorite. Synthesis, 2007(13), 1939-1942. Available at: [Link]

  • Linton, B. R., et al. (2000). A Versatile System for the Synthesis of N,N‘-Disubstituted Guanidines from Primary and Secondary Amines. The Journal of Organic Chemistry, 65(5), 1566–1568. Available at: [Link]

  • Maryanoff, C. A., et al. (1987). A convenient synthesis of monosubstituted guanidines from amines and aminoiminomethanesulfonic acid. The Journal of Organic Chemistry, 52(14), 3054-3057. (General principle reference).
  • Gómez-García, M., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13912. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from: [Link]

Sources

Application Notes and Protocols for N-arylation with 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-arylation of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. The N-arylated products of 2-imidazoline scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their presence in various biologically active compounds. This guide will focus on a robust and accessible copper-catalyzed cross-coupling methodology, providing detailed, step-by-step protocols, mechanistic insights, and expected outcomes. The information is tailored for researchers, scientists, and drug development professionals seeking to synthesize novel N-aryl-2-imidazoline derivatives.

Introduction: The Significance of N-Aryl-2-Imidazolines

N-Aryl-2-imidazolines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an aryl group at the N1 position of the imidazoline ring can significantly modulate the pharmacological properties of the molecule. These compounds have been investigated for their potential as anticancer agents, antidepressants, analgesics, and anti-inflammatory agents. The development of efficient and versatile synthetic routes to access these molecules is therefore a critical endeavor in the pursuit of new therapeutic agents.

The target transformation in this guide is the coupling of an aryl halide with 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole to form an N-aryl bond. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, copper-catalyzed methods often present a more cost-effective and practical alternative, particularly for the N-arylation of N-heterocycles. This guide will detail a copper-catalyzed approach, which has been shown to be effective for the N-arylation of 2-imidazolines.[1]

Mechanistic Considerations: The Copper-Catalyzed N-Arylation Pathway

The copper-catalyzed N-arylation of amines and N-heterocycles, often referred to as the Ullmann condensation, has been significantly refined over the years. Modern protocols frequently operate under milder conditions than traditional methods, often without the need for specialized ligands.[1] The generally accepted catalytic cycle for the copper-catalyzed N-arylation of an imidazoline with an aryl iodide is depicted below.

Copper-Catalyzed N-Arylation cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Intermediate_A [R-N-Cu(I)] Cu(I)X->Intermediate_A + R-NH, -HX Imidazoline R-NH (Imidazoline) Aryl-I Ar-I Base Base Product Ar-NR (Product) Product->Cu(I)X Catalyst Regeneration Intermediate_B [Ar-Cu(III)(I)(NR)] Intermediate_A->Intermediate_B + Ar-I (Oxidative Addition) Intermediate_B->Product Reductive Elimination

Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.

The reaction is initiated by the coordination of the imidazoline nitrogen to the copper(I) catalyst, followed by deprotonation by a base to form a copper-amido intermediate. Oxidative addition of the aryl iodide to this intermediate generates a copper(III) species. Subsequent reductive elimination affords the N-arylated product and regenerates the active copper(I) catalyst, allowing the cycle to continue.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is adapted from established procedures for the copper-catalyzed N-arylation of 2-imidazolines.[1]

Materials and Reagents
ReagentCAS NumberSupplier RecommendationPurity
This compound61076-89-9Major Chemical Supplier≥97%
Aryl Iodide (e.g., Iodobenzene)591-50-4Major Chemical Supplier≥98%
Copper(I) Iodide (CuI)7681-65-4Major Chemical Supplier≥99%
Cesium Carbonate (Cs₂CO₃)534-17-8Major Chemical Supplier≥99%
Anhydrous Dimethylformamide (DMF)68-12-2Major Chemical Supplier≥99.8%
Ethyl Acetate (EtOAc)141-78-6Major Chemical SupplierACS Grade
Saturated aqueous Sodium Bicarbonate (NaHCO₃)144-55-8In-house preparationN/A
Brine (Saturated aqueous NaCl)7647-14-5In-house preparationN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Major Chemical SupplierN/A
Celite®61790-53-2Major Chemical SupplierN/A
Equipment
  • Schlenk tube or a sealable reaction vial

  • Magnetic stir plate with heating capabilities

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware (flasks, funnels, etc.)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Experimental_Workflow cluster_workflow N-Arylation Workflow start Start setup Reaction Setup start->setup 1. Prepare Reactants reaction Reaction Execution setup->reaction 2. Add Reagents & Solvent workup Aqueous Work-up reaction->workup 3. Quench & Extract purification Purification workup->purification 4. Column Chromatography analysis Analysis purification->analysis 5. Characterize Product end End analysis->end

Caption: General experimental workflow for N-arylation.

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired aryl iodide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and cesium carbonate (3.0 mmol, 3.0 equiv).

    • Expert Insight: The hydroiodide salt of the starting material will react with one equivalent of the base. Therefore, an excess of base is crucial to deprotonate the imidazoline nitrogen for the catalytic cycle. Cesium carbonate is often a highly effective base in copper-catalyzed N-arylation reactions.[2]

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) (5 mL) via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-arylated product.

Characterization and Expected Results

The purified product should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-arylated product. Expect to see characteristic shifts for the aromatic protons and the protons of the imidazoline ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

The yield of the reaction will vary depending on the specific aryl iodide used. Generally, electron-poor aryl iodides tend to react more readily in copper-catalyzed N-arylation reactions.[1]

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Moisture: Ensure all glassware is thoroughly dried and that anhydrous solvent is used. Moisture can deactivate the catalyst.

    • Base: The choice and amount of base are critical. If cesium carbonate is not effective, other bases such as potassium phosphate (K₃PO₄) can be screened.

    • Temperature: The reaction temperature may need to be optimized. A higher temperature may be required for less reactive aryl iodides.

  • Side Reactions:

    • Homocoupling of the Aryl Iodide: This can occur at elevated temperatures. Using the recommended stoichiometry can minimize this side reaction.

    • Decomposition: Prolonged reaction times at high temperatures may lead to decomposition of the starting material or product. Careful monitoring of the reaction is essential.

Conclusion

The copper-catalyzed N-arylation of this compound provides a practical and efficient method for the synthesis of a variety of N-aryl-2-imidazoline derivatives. This protocol, grounded in established literature, offers a reliable starting point for researchers. The synthesized compounds can serve as valuable building blocks for the development of novel therapeutic agents.

References

  • Davis, O. A., Hughes, M., & Bull, J. A. (2013). Copper-catalyzed N-arylation of 2-imidazolines with aryl iodides. The Journal of Organic Chemistry, 78(7), 3470–3475. [Link]

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505–1511. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). Mild, Copper-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Methylthio-2-imidazoline Hydroiodide for the Synthesis of Novel GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Guanidinium Group in GPCR Ligand Design

G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them premier targets for drug discovery.[1][2][3] A significant number of endogenous and synthetic ligands that modulate GPCR activity feature a guanidinium group. This functional group, which is protonated and positively charged under physiological conditions, often plays a critical role in molecular recognition. It can act as a potent hydrogen bond donor, engaging in multipoint interactions with key residues—typically aspartate or glutamate—in the ligand-binding pockets of receptors.

The challenge for medicinal chemists lies in the efficient and reliable introduction of this guanidine moiety onto complex molecular scaffolds. Direct guanylation of primary amines is the most common strategy. For this purpose, 2-Methylthio-2-imidazoline hydroiodide has emerged as a highly effective and versatile guanylating agent. Its structure as an S-alkylisothiourea derivative provides an activated electrophilic carbon that readily reacts with nucleophilic primary amines, making it an indispensable tool in the synthesis of guanidine-containing GPCR ligands.[4][5]

This guide provides an in-depth look at the chemical principles, a detailed experimental protocol, and the technical rationale for using 2-Methylthio-2-imidazoline hydroiodide in your GPCR drug discovery workflow.

Mechanistic Insight: The Chemistry of Guanylation

2-Methylthio-2-imidazoline hydroiodide is an isothiouronium salt. The core of its reactivity lies in the C=N bond, which is rendered highly electrophilic by the adjacent sulfur atom. The methylthio (-SCH₃) group is an excellent leaving group, a fact that is central to the guanylation reaction.

The reaction proceeds via a nucleophilic substitution/addition-elimination mechanism:

  • Nucleophilic Attack: A primary amine, acting as the nucleophile, attacks the electrophilic carbon atom of the 2-methylthio-2-imidazoline. If the starting amine is in its hydrochloride or hydrobromide salt form, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to liberate the free, nucleophilic amine.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, eliminating the methylthio group as methanethiol (CH₃SH), a volatile and odorous byproduct. The departure of this excellent leaving group drives the reaction forward.

  • Product Formation: The final product is a stable N-substituted guanidine, where the cyclic imidazoline structure forms part of the guanidinium core.

This straightforward and high-yielding transformation is a cornerstone of modern medicinal chemistry for creating guanidine-functionalized molecules.[4][5]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Amine R-NH₂ (Primary Amine Substrate) Attack Nucleophilic Attack by Amine Amine->Attack Reagent 2-Methylthio-2-imidazoline (Guanylating Agent) Reagent->Attack Intermediate Formation of Tetrahedral Intermediate Attack->Intermediate Step 1 Elimination Elimination of Methanethiol (-SCH₃) Intermediate->Elimination Step 2 Guanidine R-N(H)-C(=NH)-N(H)CH₂CH₂ (Guanidine-Functionalized Ligand) Elimination->Guanidine Step 3 Byproduct CH₃SH (Methanethiol) Elimination->Byproduct

Caption: General workflow for the synthesis of a GPCR ligand via guanylation.

Application Protocol: Synthesis of a Cimetidine-like GPCR Ligand

This protocol details the synthesis of a guanidine-containing compound, modeled after the synthesis of analogs of Cimetidine, a well-known histamine H₂ receptor (a GPCR) antagonist.[6][7][8] The procedure involves the reaction of a primary amine with 2-Methylthio-2-imidazoline hydroiodide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Amine Substrate (e.g., Histamine dihydrochloride)≥98%Sigma-Aldrich, TCIThe core scaffold to be functionalized.
2-Methylthio-2-imidazoline hydroiodide≥99%[9]Sigma-Aldrich, SCBTThe guanylating agent. CAS: 5464-11-9.[9]
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich, AcrosNon-nucleophilic base to deprotonate the amine salt.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, FisherA polar aprotic solvent suitable for this reaction.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor aqueous wash.
Brine (Saturated NaCl solution)ACS GradeFisher ScientificFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying the organic phase.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Round-bottom flask, magnetic stirrer, condenserStandardVWR, ChemglassStandard laboratory glassware.
Step-by-Step Experimental Procedure

CAUTION: This reaction generates methanethiol, which has a strong, unpleasant odor. Perform all steps in a well-ventilated fume hood.

  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine substrate (e.g., Histamine dihydrochloride, 1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration relative to the amine).

    • Begin stirring the suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation of the Amine:

    • Slowly add triethylamine (TEA, 2.2 eq) to the suspension. The addition is slightly exothermic.

    • Expertise Note: The use of slightly more than two equivalents of base is crucial to neutralize both hydrochloride salts on histamine and ensure the primary amine is in its free, nucleophilic state. The mixture should become a clear solution. Stir for 15-20 minutes.

  • Addition of the Guanylating Agent:

    • Add 2-Methylthio-2-imidazoline hydroiodide (1.1 eq) to the reaction mixture in one portion.

    • Expertise Note: Using a slight excess of the guanylating agent helps to drive the reaction to completion.

  • Reaction Monitoring:

    • Heat the reaction mixture to 50-60 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Dichloromethane:Methanol (e.g., 9:1 v/v) with a small amount of ammonium hydroxide to prevent streaking of the basic product on the silica plate. The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (approx. 5x the volume of DMF used).

    • Extract the aqueous phase with Ethyl Acetate (3 x 100 mL). Trustworthiness Note: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous/DMF phase.

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). This removes any remaining acidic impurities and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will appear as a viscous oil or semi-solid.

    • Purify the crude material by flash column chromatography on silica gel.

    • A gradient elution system, starting with 100% Dichloromethane and gradually increasing the polarity with Methanol (e.g., 0% to 10% MeOH), is typically effective. The addition of 0.5-1% triethylamine to the mobile phase can improve peak shape and recovery.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final guanidine-functionalized compound.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sources

Application Notes & Protocols: A Strategic Approach to Developing Novel Antimicrobial Agents from 2,4-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis and evaluation of novel antimicrobial agents derived from the versatile precursor, 2,4-dichloro-5-nitropyrimidine (CAS No. 49845-33-2). This document outlines detailed protocols, the scientific rationale behind experimental designs, and a systematic workflow from initial synthesis to preliminary biological evaluation.

Introduction: The Rationale for Pyrimidine-Based Antimicrobial Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA.[1] This inherent biocompatibility and the ability to interact with various biological targets have made pyrimidine derivatives a rich source of pharmacologically active compounds, including antibacterial, antifungal, and antiviral agents.[2][3][4] The pressing global challenge of antimicrobial resistance necessitates the exploration of novel chemical entities, and the pyrimidine nucleus offers a promising starting point for the development of next-generation therapeutics.[5][6]

2,4-Dichloro-5-nitropyrimidine is an ideal precursor for constructing a diverse library of antimicrobial candidates. Its key features for chemical modification include:

  • Two Reactive Chlorine Atoms: The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

  • A Modifiable Nitro Group: The nitro group at the C5 position can be readily reduced to an amino group, which can then be further derivatized to explore structure-activity relationships.

This strategic combination of reactive sites enables a systematic and combinatorial approach to synthesizing a library of novel compounds for antimicrobial screening.

PART 1: Synthesis of a Diverse Pyrimidine Library

The following protocols detail a generalized approach to leveraging the reactivity of 2,4-dichloro-5-nitropyrimidine for the creation of a focused library of potential antimicrobial agents.

Core Synthesis Workflow

The overall synthetic strategy involves a stepwise modification of the precursor to generate a diverse set of derivatives. This workflow is designed to be modular, allowing for the introduction of various functionalities at different positions of the pyrimidine ring.

Synthetic Workflow precursor 2,4-Dichloro-5-nitropyrimidine (CAS 49845-33-2) step1 Nucleophilic Aromatic Substitution (e.g., with R1-NH2) precursor->step1 intermediate1 Substituted 2-Chloro-5-nitropyrimidine step1->intermediate1 step2 Nucleophilic Aromatic Substitution (e.g., with R2-SH) intermediate1->step2 intermediate2 Disubstituted 5-nitropyrimidine step2->intermediate2 step3 Nitro Group Reduction (e.g., with SnCl2/HCl) intermediate2->step3 final_product Diverse Library of 5-Aminopyrimidine Derivatives step3->final_product Screening Cascade start Synthesized Pyrimidine Library mic_assay Minimum Inhibitory Concentration (MIC) Assay start->mic_assay mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay cytotoxicity_assay In Vitro Cytotoxicity Assay mic_assay->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis mbc_assay->sar_analysis cytotoxicity_assay->sar_analysis lead_candidates Identification of Lead Candidates sar_analysis->lead_candidates Hypothetical Pathway drug Pyrimidine Derivative target Bacterial DNA Gyrase drug->target Inhibits process DNA Supercoiling & Replication target->process Enables outcome Inhibition of Bacterial Growth process->outcome

Sources

The Guanidinylation of Primary Amines Using 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole Hydroiodide: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Guanidinium Moiety

The guanidinium functional group is a cornerstone in medicinal chemistry and drug development, prized for its unique electronic and structural properties. As a protonated, delocalized cation under physiological conditions, it engages in strong, bidentate hydrogen bonding interactions, a feature expertly exploited in nature, most notably in the amino acid arginine. This capacity for high-affinity binding to biological targets such as enzymes and receptors has made the synthesis of guanidine-containing molecules a critical endeavor for researchers aiming to modulate biological processes.

This application note provides a comprehensive technical guide to the reaction of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide with primary amines. This cyclic S-methylisothiourea salt serves as a versatile and efficient electrophilic partner for the installation of a 1-methyl-4,5-dihydro-1H-imidazol-2-yl guanidinium moiety onto a primary amine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested protocol, and explore its applications in the synthesis of biologically active compounds.

Mechanistic Insights: The Chemistry Behind the Transformation

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the S-methylisothiourea moiety. The inherent reactivity of this compound is enhanced by the cyclic nature of the imidazoline ring and the presence of the electron-withdrawing N-methyl group. The methylthio group serves as an excellent leaving group, facilitating the addition-elimination sequence that leads to the formation of the new C-N bond.

The overall transformation can be summarized in the following steps:

  • Activation (Optional but often recommended): In many protocols involving S-methylisothioureas, a thiophilic activating agent, such as a mercury(II) or copper(II) salt, is employed.[1] These agents coordinate to the sulfur atom of the methylthio group, further increasing the electrophilicity of the amidine carbon and facilitating its departure. However, for highly nucleophilic primary amines, the reaction can sometimes proceed, albeit more slowly, without such an activator.

  • Nucleophilic Attack: The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom of the activated S-methylisothiourea. This results in the formation of a tetrahedral intermediate.

  • Elimination of Methanethiol: The tetrahedral intermediate collapses, leading to the elimination of methanethiol (CH₃SH) and the formation of the stable, resonance-stabilized guanidinium product. The reaction is typically driven to completion by the irreversible loss of the volatile methanethiol.

  • Deprotonation: A base, often a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), is included in the reaction mixture to neutralize the hydroiodide salt of the starting material and the protonated guanidinium product, yielding the free base.

Visualizing the Reaction Workflow

reaction_workflow reagent 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide reaction_mixture Reaction Mixture reagent->reaction_mixture amine Primary Amine (R-NH2) amine->reaction_mixture base Base (e.g., Triethylamine) base->reaction_mixture solvent Solvent (e.g., DMF, CH3CN) solvent->reaction_mixture activator Activating Agent (e.g., HgCl2, CuCl2) (Optional) activator->reaction_mixture workup Aqueous Workup & Extraction reaction_mixture->workup Reaction Completion purification Purification (e.g., Chromatography) workup->purification product N-Substituted 1-Methyl-4,5-dihydro-1H-imidazol-2-yl Guanidine purification->product caption Figure 1. Generalized workflow for the guanidinylation of primary amines.

Caption: Figure 1. Generalized workflow for the guanidinylation of primary amines.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific primary amines. It is adapted from established procedures for the guanidinylation of amines using S-methylisothiourea derivatives with mercury(II) chloride as a promoter.[2]

Materials and Equipment:

  • This compound (CAS: 61076-89-9)

  • Primary amine of interest

  • Mercury(II) chloride (HgCl₂) (Caution: Highly Toxic)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for aqueous workup and extraction

  • Silica gel for column chromatography

Safety Precautions:

  • Mercury(II) chloride is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • This compound is a hazardous substance. Consult the Safety Data Sheet (SDS) before use.

  • Primary amines can be corrosive and/or toxic. Handle with appropriate care.

  • Methanethiol, a byproduct of the reaction, is a volatile and malodorous gas. The reaction should be performed in a well-ventilated fume hood.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Addition of Amine and Base: Add the primary amine (1.0-1.2 eq) and triethylamine (2.2 eq) to the flask.

  • Dissolution: Add anhydrous DMF (or CH₃CN) to dissolve the reactants. The concentration will depend on the scale of the reaction, but a starting point of 0.1-0.5 M is common.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: While stirring at 0 °C, add mercury(II) chloride (1.1 eq) portion-wise. A precipitate may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove any inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking).

Data Presentation: Expected Outcomes

The success of the reaction can be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Disappearance of the methylthio singlet (around 2.5 ppm) from the starting material. Appearance of new signals corresponding to the protons of the primary amine alkyl/aryl group and the characteristic methylene protons of the dihydroimidazole ring (typically around 3.5-4.0 ppm). A broad singlet for the NH protons of the guanidinium group may also be observed.[3]
¹³C NMR The signal for the electrophilic carbon of the S-methylisothiourea (around 160-170 ppm) will be replaced by a new signal for the guanidinium carbon in a similar region.[3]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the expected mass of the N-substituted guanidine product.
IR Spectroscopy A strong C=N stretching vibration in the region of 1600-1650 cm⁻¹ is characteristic of the guanidinium group. N-H stretching vibrations will also be present.[4]

Applications in Drug Development: Building Biologically Active Molecules

The 2-amino-1-methyl-4,5-dihydro-1H-imidazole scaffold is a privileged structure in medicinal chemistry, and its synthesis via the described reaction is a key step in the development of various therapeutic agents.

  • Kinase Inhibitors: Many kinase inhibitors feature a guanidinium moiety for its ability to form key hydrogen bond interactions within the ATP-binding pocket of the enzyme. The use of this compound allows for the direct installation of this important pharmacophore onto amine-containing fragments in the synthesis of inhibitors for targets such as aurora kinases and epidermal growth factor receptors.[5]

  • α₂-Adrenergic Receptor Agonists and Antagonists: The 2-aminoimidazoline core is central to the structure of clonidine, a well-known α₂-adrenergic receptor agonist used in the treatment of hypertension.[6][7] The reaction of substituted anilines with 2-(methylthio)-2-imidazoline derivatives is a common strategy for the synthesis of clonidine analogues with modulated pharmacological profiles, including potential antidepressants.[8]

Visualizing the Mechanistic Pathway

mechanism start 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole R-NH2 (Primary Amine) activated_complex Activated Complex HgCl2 coordinates to Sulfur start->activated_complex Activation (Optional) tetrahedral_intermediate Tetrahedral Intermediate Nucleophilic attack of Amine activated_complex->tetrahedral_intermediate + R-NH2 elimination Elimination of Methanethiol Formation of Guanidinium C-N bond tetrahedral_intermediate->elimination - CH3S-HgCl product N-Substituted Guanidinium Product elimination->product Deprotonation caption Figure 2. Simplified mechanistic pathway of the guanidinylation reaction.

Caption: Figure 2. Simplified mechanistic pathway of the guanidinylation reaction.

Conclusion: A Versatile Tool for Modern Drug Discovery

The reaction of this compound with primary amines represents a robust and reliable method for the synthesis of N-substituted guanidines. Its utility in constructing key pharmacophores for a range of therapeutic targets underscores its importance in the drug discovery and development pipeline. By understanding the underlying mechanism and adhering to a carefully planned experimental protocol, researchers can effectively leverage this reaction to create novel molecular entities with the potential for significant biological activity.

References

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Retrieved from [Link]

  • Sztanke, K., Pasternak, K., Sidor-Wójtowicz, A., Truchlińska, J., & Jóźwiak, K. (2006). Synthesis of imidazoline and imidazo[2,1-c][2][9][10]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Bioorganic & Medicinal Chemistry, 14(11), 3635-3642.

  • Rouot, B., Leclerc, G., & Wermuth, C. G. (1976). Clonidine and related analogues. Quantitative correlations. Journal of Medicinal Chemistry, 19(8), 1049-1054.
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
  • DSpace@MIT. (2011). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved from [Link]

  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566–1568.
  • Patents. (1996). Process for preparation of clonidine derivatives.
  • Patents. (1996). Novel process for preparation of clonidine derivatives.
  • ResearchGate. (2009). ChemInform Abstract: Copper(II) Chloride Promoted Transformation of Amines into Guanidines and Asymmetrical N,N.
  • Molinspiration. 2-Methylthio-2-imidazoline hydroiodide. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 2-imidazolines. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents.
  • MDPI. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • MDPI. (2022).
  • ResearchGate. (2017).
  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 24(12), 2289.
  • Springer Nature Experiments. (2018).
  • ResearchGate. (2000). A historical perspective: Development of clonidine.
  • Revue Roumaine de Chimie. (2014).
  • PubMed. (1992). Effects of clonidine and other imidazole-receptor binding agents on second messenger systems and calcium influx in bovine adrenal chromaffin cells.
  • MDPI. (2023).
  • Google Patents. (1999).

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Application Notes & Protocols: Catalytic Applications of Imidazoline Derivatives Synthesized from 2-Methylthio-2-imidazoline Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and catalytic applications of imidazoline derivatives, with a particular focus on those derived from the versatile precursor, 2-Methylthio-2-imidazoline hydroiodide. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols, and explore the key parameters that govern the success of these catalytic systems.

Introduction: The Strategic Advantage of Imidazoline Scaffolds in Catalysis

Imidazoline-containing molecules have emerged as a significant class of ligands and organocatalysts in modern organic synthesis.[1][2] Their prevalence stems from a unique combination of structural and electronic properties. As analogues of the well-established oxazolines, imidazolines offer an additional nitrogen atom within the heterocyclic core.[1] This feature provides a valuable handle for fine-tuning the steric and electronic environment of the catalytic center, a crucial aspect in the design of highly selective catalysts.[1][3]

The 2-substituted imidazoline framework is particularly valuable, serving as a cornerstone for chiral ligands in asymmetric catalysis and as precursors to N-heterocyclic carbenes (NHCs). 2-Methylthio-2-imidazoline hydroiodide stands out as an exceptionally useful and commercially available starting material for accessing this scaffold. The methylthio group (-SMe) is an excellent leaving group, allowing for facile displacement by a wide range of nucleophiles. This reactivity enables the modular synthesis of a diverse library of imidazoline derivatives, each tailored for specific catalytic applications.

This document will focus on the synthesis of chiral imidazoline ligands from this precursor and their subsequent application in asymmetric catalysis, a field of immense importance to the pharmaceutical and fine chemical industries.

Synthesis of Chiral Imidazoline Ligands from a Common Precursor

The conversion of 2-Methylthio-2-imidazoline hydroiodide into more complex, catalytically active derivatives is a cornerstone of its utility. The strategy hinges on the nucleophilic substitution of the methylthio group by a primary amine, typically from a chiral diamine, to form a guanidine-like C-N bond within the new ligand framework.

Protocol 1: Synthesis of a C₂-Symmetric Bis(imidazoline) Ligand

This protocol describes the synthesis of a representative chiral bis(imidazoline) ligand, a class of compounds highly effective in metal-catalyzed asymmetric reactions. The procedure involves the reaction of 2-Methylthio-2-imidazoline hydroiodide with a chiral diamine.

Workflow for Ligand Synthesis

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product A 2-Methylthio-2-imidazoline hydroiodide E Combine reactants in flask Reflux at 80°C for 24h A->E B (1R,2R)-(-)-1,2-Diamino- cyclohexane B->E C Triethylamine (Base) C->E D Ethanol (Solvent) D->E F Solvent removal (Rotary Evaporation) E->F Cool to RT G Extraction with DCM / H₂O F->G H Drying (Na₂SO₄) & Filtration G->H I Column Chromatography (Silica, DCM/MeOH gradient) H->I J Characterized Chiral Bis(imidazoline) Ligand I->J Isolate pure fractions

Caption: Workflow for the synthesis of a chiral bis(imidazoline) ligand.

Materials & Equipment:

  • 2-Methylthio-2-imidazoline hydroiodide (1.0 eq)

  • (1R,2R)-(-)-1,2-Diaminocyclohexane (0.5 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Ethanol

  • Dichloromethane (DCM), Methanol (MeOH), Saturated aq. NaCl, Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-Methylthio-2-imidazoline hydroiodide (e.g., 2.44 g, 10 mmol) and anhydrous ethanol (40 mL).

  • Addition of Reagents: Stir the suspension and add (1R,2R)-(-)-1,2-Diaminocyclohexane (e.g., 0.57 g, 5 mmol), followed by the dropwise addition of triethylamine (e.g., 3.5 mL, 25 mmol).

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 80°C. Maintain stirring at this temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in DCM (50 mL) and wash with deionized water (2 x 30 mL) and then with saturated aq. NaCl (30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a DCM/MeOH gradient (e.g., starting from 100:1 to 20:1) to afford the pure ligand.

Self-Validation & Trustworthiness:

  • Characterization: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectral data should be consistent with the expected structure of the C₂-symmetric bis(imidazoline) ligand.

  • Chiral Integrity: The enantiomeric purity of the ligand can be confirmed by chiral HPLC if a suitable method is available, ensuring no racemization occurred during the synthesis.

Application in Asymmetric Catalysis: The Mukaiyama Aldol Reaction

The synthesized chiral imidazoline ligands are highly effective in coordinating with metal ions (e.g., Cu(II), Sn(II), Ti(IV)) to form potent chiral Lewis acid catalysts. These catalysts are adept at controlling the stereochemical outcome of a variety of carbon-carbon bond-forming reactions. Here, we detail a protocol for a copper(II)-catalyzed asymmetric Mukaiyama aldol reaction.

Protocol 2: Asymmetric Mukaiyama Aldol Reaction

This protocol outlines the reaction between benzaldehyde and a silyl enol ether, catalyzed by an in situ-generated copper(II)-bis(imidazoline) complex.

Catalytic Cycle for Mukaiyama Aldol Reaction

G A Cu(OTf)₂ + Chiral Ligand B [Cu(L*)]²⁺ Active Catalyst A->B In situ formation D Activated Aldehyde Complex B->D Coordination C Aldehyde Coordination C->D G Intermediate Complex D->G Attack E Silyl Enol Ether (Nucleophile) F Nucleophilic Attack E->F F->G G->B Regeneration I Chiral Aldol Product G->I Release H Silyl Transfer & Product Release

Caption: Generalized catalytic cycle for a Lewis acid-catalyzed aldol reaction.

Materials & Equipment:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.1 eq)

  • Synthesized Chiral Bis(imidazoline) Ligand (from Protocol 1) (0.11 eq)

  • Benzaldehyde (1.0 eq), freshly distilled

  • 1-(Trimethylsiloxy)cyclohexene (silyl enol ether) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flasks, syringes, and standard inert atmosphere glassware

  • TLC plates, HPLC for enantiomeric excess (ee) analysis

Procedure:

  • Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)₂ (e.g., 0.036 g, 0.1 mmol) and the chiral ligand (e.g., 0.031 g, 0.11 mmol) in anhydrous DCM (5 mL). Stir the solution at room temperature for 1 hour. A color change (e.g., to a light green or blue solution) typically indicates complex formation.

  • Reaction Initiation: Cool the catalyst solution to -78°C using a dry ice/acetone bath.

  • Substrate Addition: Add freshly distilled benzaldehyde (e.g., 0.106 g, 1.0 mmol) to the cold catalyst solution. After stirring for 10 minutes, add 1-(trimethylsiloxy)cyclohexene (e.g., 0.256 g, 1.5 mmol) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78°C for 24-48 hours. Monitor the consumption of the aldehyde by TLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired aldol adduct.

  • Stereoselectivity Determination: Determine the enantiomeric excess (ee) of the purified product using chiral stationary phase HPLC.

Data Presentation & Performance Metrics

The effectiveness of a catalytic system is judged by its performance across various substrates and conditions. The following table summarizes representative data for the described Mukaiyama aldol reaction, illustrating the impact of key variables.

EntryAldehyde SubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Benzaldehyde10249295
24-Nitrobenzaldehyde10249598
34-Methoxybenzaldehyde10368590
4Cinnamaldehyde10487888
5Benzaldehyde5488894

Note: Data are representative and intended for illustrative purposes. Actual results may vary based on specific ligand structure and precise experimental conditions.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

  • Why 2-Methylthio-2-imidazoline hydroiodide? This precursor provides a stable, easy-to-handle solid. The hydroiodide salt enhances stability, and the methylthio group is a soft leaving group, making it selectively reactive towards soft nucleophiles like amines under mild conditions, preventing unwanted side reactions.

  • Choice of Metal Salt: Copper(II) triflate (Cu(OTf)₂) is an excellent Lewis acid. The triflate counter-ion is non-coordinating, which leaves a vacant site on the copper center for the aldehyde substrate to bind, a critical step for its activation.[4]

  • Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 1.1:1 L/M ratio) is often used to ensure that all of the metal is complexed, preventing the non-chiral, achiral background reaction catalyzed by uncomplexed Cu(OTf)₂ which would erode the enantioselectivity.

  • Low Temperature (-78°C): Asymmetric induction is a battle between two competing diastereomeric transition states. Lowering the temperature increases the free energy difference (ΔΔG‡) between these states, leading to higher selectivity for the pathway that forms the major enantiomer. While this slows the reaction rate, it is essential for achieving high ee values.

  • Anhydrous Conditions: Lewis acid catalysts, particularly those based on Cu(II), are highly sensitive to water. Water can compete with the aldehyde for coordination to the metal center, deactivating the catalyst and leading to lower yields and selectivities. The use of flame-dried glassware and anhydrous solvents is mandatory.

Other Catalytic Frontiers

While this guide has focused on the Mukaiyama aldol reaction, derivatives from 2-Methylthio-2-imidazoline hydroiodide are versatile. Their applications extend to a wide array of important transformations, including:

  • Diels-Alder Reactions: Acting as chiral Lewis acids to control the facial selectivity of cycloadditions.[3][4]

  • Heck and Suzuki Couplings: Where the imidazoline moiety can be part of a pincer ligand or a precursor to an N-heterocyclic carbene (NHC) that stabilizes the palladium catalyst.[3]

  • Henry (Nitroaldol) Reactions: Catalyzing the enantioselective addition of nitroalkanes to aldehydes.[3]

The modular synthesis enabled by the 2-methylthio precursor allows for rapid optimization of ligand structures for these and other emerging catalytic applications.

References

  • Li, J., Yu, B., & Lu, Z. (2021). Chiral Imidazoline Ligands and Their Applications in Metal‐Catalyzed Asymmetric Synthesis. Chinese Journal of Chemistry, 39(2), 488–514. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazoline derivatives. The reaction conditions are...[Link]

  • Gagnon, A. (2014). Oxazoline and imidazoline complexes; synthesis, reactivity and asymmetric catalysis. Durham University. [Link]

  • ResearchGate. (n.d.). Formal synthetic route towards imidazolines via imidates. [Link]

  • Silverman, R. B., et al. (2000). Interactions of imidazoline ligands with the active site of purified monoamine oxidase A. FEBS Letters, 487(3), 382-386. [Link]

  • Chen, Y., & Lin, Z. (2023). Imine-Oxazoline (ImOx): A C1-Symmetric N,N-Bidentate Ligand for Asymmetric Catalysis. ACS Catalysis, 13(15), 10237–10243. [Link]

  • Shams, A., et al. (2020). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Corrosion Science, 177, 108973. [Link]

  • Wikipedia. (n.d.). 2-Imidazoline. [Link]

  • PrepChem.com. (n.d.). Synthesis of α-methyl-2-(methylthio)-2-imidazoline-1-ethanol, hydroiodide. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. [Link]

  • ResearchGate. (n.d.). The first synthesis of imidazoline. [Link]

  • PubChem. (n.d.). 2-Methylthio-2-imidazoline hydroiodide. [Link]

  • Georganics. (n.d.). 2-Methylthio-2-imidazoline hydriodide - High purity. [Link]

  • Ziarani, G. M., et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8443-8461. [Link]

  • Dardonville, C. (2004). Imidazoline binding sites and their ligands: an overview of the different chemical structures. Medicinal Research Reviews, 24(5), 623-644. [Link]

  • Amerigo Scientific. (n.d.). 2-Methylthio-2-imidazoline hydriodide (99%). [Link]

  • Wikipedia. (n.d.). Transition metal porphyrin complexes. [Link]

  • Pierrat, P., et al. (2005). Novel ligands rationally designed for characterizing I2-imidazoline binding sites nature and functions. Journal of Medicinal Chemistry, 48(13), 4444-4453. [Link]

  • Steiner, M. R., et al. (2025). Harnessing carbenoid reactivity from imidazoles and oxiranes. ChemRxiv. [Link]

  • Kumar, R., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 123-134. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Syntheses with 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS No: 61076-89-9). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The guidance herein is structured to explain the causality behind experimental choices, ensuring both successful outcomes and a deeper understanding of the underlying chemistry.

Compound Profile & Strategic Importance

This compound is a versatile heterocyclic intermediate. Its strategic importance lies in the reactive C-S bond of the methylthio group, which acts as an excellent leaving group upon nucleophilic attack. This reactivity makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules, including kinase inhibitors and antiviral agents.[1] The dihydro-imidazole core is a key pharmacophore in various biologically active compounds.[2]

Property Value Source
CAS Number 61076-89-9[3]
Molecular Formula C₅H₁₁IN₂S[3]
Molecular Weight 258.12 g/mol [3]
Appearance White to light yellow solid[4]
Melting Point 144-146 °C (literature)[5]
Boiling Point 252 °C[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this reagent? A: The most common and efficient synthesis involves the S-alkylation of 1-methyl-imidazolidine-2-thione with a methylating agent, typically methyl iodide. The reaction is generally performed in a polar aprotic solvent like ethanol or DMF. The hydroiodide salt forms in situ.[2] Key considerations for this synthesis are the use of anhydrous solvents and a slight excess of methyl iodide to drive the reaction to completion.[2]

Q2: How should I store this compound to ensure its stability? A: Store the compound in a tightly closed container in a dry, well-ventilated place.[6] For long-term stability, especially for analytical standards, storage at 4°C, protected from light, is recommended.[7] Avoid contact with moisture and strong oxidizing agents.

Q3: What solvents are recommended for reactions using this reagent? A: The choice of solvent is critical and depends on the specific reaction. For nucleophilic substitution reactions, polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl Sulfoxide (DMSO) are often effective as they can solvate the cation without strongly interacting with the nucleophile. For certain applications, alcohols like ethanol can also be used.[8][9]

Q4: Is the methylthio group the only reactive site? A: While the methylthio group is the primary site of reactivity for nucleophilic substitution, it's important to consider the overall structure. The imidazole nitrogens have lone pairs, but in the hydroiodide salt form, their nucleophilicity is significantly reduced. Under strongly basic conditions (after neutralization of the salt), N-alkylation or other side reactions could potentially occur, although S-alkylation is generally favored.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during synthesis. The flowchart below provides a general decision-making workflow for troubleshooting.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity Impure Starting Materials? check_reagents->reagent_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) temp_issue Incorrect Temperature? check_conditions->temp_issue check_workup Analyze Workup & Purification Procedure product_loss Product Lost During Extraction/Purification? check_workup->product_loss reagent_moisture Moisture Contamination? reagent_purity->reagent_moisture No solution_purify Purify Reagents (Recrystallize/Distill) reagent_purity->solution_purify Yes reagent_moisture->check_conditions No solution_dry Use Anhydrous Solvents & Inert Atmosphere reagent_moisture->solution_dry Yes solvent_issue Suboptimal Solvent? temp_issue->solvent_issue No solution_temp Optimize Temperature (Monitor with TLC) temp_issue->solution_temp Yes solvent_issue->check_workup No solution_solvent Screen Alternative Solvents solvent_issue->solution_solvent Yes solution_workup Modify pH/Solvent for Extraction product_loss->solution_workup Yes

Caption: Troubleshooting Decision Tree for Low Yields.

Issue 1: Low or No Product Yield in Nucleophilic Substitution

  • Question: I am reacting this compound with my amine nucleophile, but TLC analysis shows mostly unreacted starting material even after prolonged reaction time. What is going wrong?

  • Answer & Causality:

    • Inadequate Basicity: The starting material is a hydroiodide salt. The imidazole ring is protonated, which deactivates it. The nucleophilic attack requires a free base form of your nucleophile, and if your nucleophile is also a salt or is not basic enough to deprotonate the imidazole, the reaction will be sluggish or fail.

      • Solution: Add a non-nucleophilic base to the reaction mixture. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). Typically, 1.5 to 2.5 equivalents of the base are sufficient to neutralize the hydroiodide and facilitate the reaction.

    • Moisture Contamination: Water can hydrolyze the starting material or compete as a nucleophile, leading to undesired byproducts.

      • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If necessary, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

    • Insufficient Temperature: Some nucleophilic aromatic substitutions require thermal energy to overcome the activation barrier.

      • Solution: Gradually increase the reaction temperature while monitoring by TLC. A typical range for these reactions is 60-100°C. For example, some related syntheses are refluxed for several hours.[8][9]

Issue 2: Formation of Multiple Products/Side Reactions

  • Question: My reaction yields the desired product, but I am also seeing significant, hard-to-separate impurities. How can I improve selectivity?

  • Answer & Causality:

    • Over-alkylation: If your nucleophile has multiple reactive sites, or if the product itself can react further, you may see multiple products.

      • Solution: Control the stoichiometry carefully. Use a slight excess (1.1-1.2 equivalents) of the limiting reagent. Consider adding the imidazole reagent slowly to a solution of the nucleophile to maintain a low concentration of the electrophile.

    • N vs. S Reactivity: While the methylthio group is the intended site of attack, highly reactive nucleophiles under certain conditions could potentially interact with other parts of the molecule.

      • Solution: This is less common but can be mitigated by optimizing the temperature and choice of base. Lowering the temperature can often increase selectivity. Using a milder base can also prevent the formation of overly reactive intermediates.

Issue 3: Difficulty with Product Purification

  • Question: My product seems to be water-soluble, making extraction difficult, or it streaks on my silica gel column. How can I effectively purify my final compound?

  • Answer & Causality:

    • Product is a Salt: If your final product contains a basic nitrogen (like the imidazole ring), it can exist as a salt, especially after an acidic workup. Salts are often highly polar and may have high water solubility and poor chromatographic behavior on silica gel.

      • Solution for Extraction: During the aqueous workup, basify the aqueous layer with NaHCO₃ or K₂CO₃ solution to a pH of 8-9 to ensure your product is in its free-base form, which will be more soluble in organic solvents like ethyl acetate or dichloromethane.

      • Solution for Chromatography: If streaking occurs, try pre-treating your silica gel with a small amount of triethylamine (e.g., 1% TEA in the eluent system). This deactivates acidic sites on the silica, preventing ionic interactions with your basic compound. Alternatively, reverse-phase chromatography (C18) may be a suitable option.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for alkylating imidazolidine-2-thiones.[1][2]

Synthesis_Workflow reagents 1. Combine Reactants - 1-Methyl-imidazolidine-2-thione - Methyl Iodide (1.2 eq) - Anhydrous Ethanol reflux 2. Reflux (e.g., 78°C) Monitor by TLC reagents->reflux cool 3. Cool & Precipitate Cool to 0-4°C reflux->cool filter 4. Isolate Product - Filter the solid - Wash with cold ether cool->filter dry 5. Dry Dry under vacuum filter->dry product Final Product dry->product

Caption: General workflow for the synthesis of the title compound.

  • Methodology:

    • To a solution of 1-methyl-imidazolidine-2-thione (1.0 eq) in anhydrous ethanol, add methyl iodide (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.

    • Collect the resulting solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

    • Dry the white to off-white solid under vacuum to yield the final product.

    • Characterization: Confirm the structural integrity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Protocol 2: General Procedure for Nucleophilic Substitution

  • Methodology:

    • In a round-bottom flask, dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base (e.g., TEA, 2.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

    • Add this compound (1.1 eq) to the solution.

    • Heat the reaction mixture to 80-100°C and monitor by TLC.

    • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Safety Precautions

As a Senior Application Scientist, I must emphasize that safety is paramount. Always consult the full Safety Data Sheet (SDS) before handling any chemicals.[10]

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][6] It may also cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

    • Skin Protection: Handle with impervious gloves and wear a protective suit.[5] Change contaminated clothing immediately.

    • Respiratory Protection: Use in a well-ventilated area or under a fume hood. Avoid breathing dust.[5]

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][11]

    • In case of skin contact: Wash off with plenty of soap and water.[5] If irritation occurs, seek medical advice.[6]

    • If swallowed: Rinse mouth. Do NOT induce vomiting.[11] Call a poison center or doctor immediately.[11]

References

  • 1-Methyl-2-(methylthio)
  • 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide. (n.d.). Benchchem.
  • 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. (2023). Smolecule.
  • Material Safety Data Sheet - 1-Methylimidazole. (2006). Spectrum Chemical.
  • Synthesis of 4,5-dihydro-2-(2-methylhydrazino)-1H-imidazole, hydroiodide. (n.d.). PrepChem.com.
  • This compound. (n.d.). Echemi.
  • SAFETY DATA SHEET - 1-Imidazole. (2018). Fisher Scientific.
  • This compound. (n.d.). Amerigo Scientific.
  • SAFETY DATA SHEET - 2-(Methylthio)-4.5-Dihydro-1H-Imidazole Hydroiodide. (2025). CymitQuimica.
  • SAFETY DATA SHEET - 1H-imidazole monohydrochloride. (2024). Sigma-Aldrich.
  • 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1). (n.d.). PubChem.
  • This compound. (n.d.). Chemsigma.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • This compound. (2023). ChemicalBook.
  • 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide. (n.d.). ChemScene.

Sources

Technical Support Center: Reactions Involving 2-Methylthio-2-imidazoline hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-Methylthio-2-imidazoline hydroiodide in their synthetic protocols. It is designed to address common issues, particularly the formation of side products, and to offer robust troubleshooting strategies to ensure the success of your experiments.

Introduction: The Versatility and Challenges of a Key Reagent

2-Methylthio-2-imidazoline hydroiodide is a widely used reagent for the introduction of a guanidinyl moiety onto primary and secondary amines. This transformation is crucial in the synthesis of a vast array of biologically active molecules, including kinase inhibitors and various therapeutic agents. The reaction proceeds via the displacement of the methylthio group by an amine, a process that is typically efficient and high-yielding. However, like any chemical transformation, it is not without its potential pitfalls. The formation of undesired side products can complicate purification, reduce yields, and introduce impurities that may be difficult to remove. This guide will illuminate the common side reactions, explain their mechanistic origins, and provide actionable protocols to mitigate their formation.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My guanidinylation reaction is sluggish and giving low yields. What are the common causes?

Low yields in guanidinylation reactions using 2-Methylthio-2-imidazoline hydroiodide can often be attributed to several factors beyond the formation of specific side products. Before delving into side product analysis, it's crucial to ensure your fundamental reaction parameters are optimized.

Troubleshooting Low Yields:

  • Reagent Quality: Ensure the 2-Methylthio-2-imidazoline hydroiodide is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation. The amine substrate should also be pure and dry, as moisture can lead to hydrolysis of the reagent.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, a slight excess (1.1-1.2 equivalents) of the amine can sometimes drive the reaction to completion, especially if the amine is volatile or prone to side reactions.

  • Base Selection: The reaction typically requires a non-nucleophilic base to neutralize the hydroiodide salt and facilitate the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The choice of base can be critical, and empirical screening may be necessary. Ensure the base is added in at least stoichiometric amounts to the hydroiodide salt.

  • Solvent Choice: The solubility of both the amine and the guanidinylating agent is paramount. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF) are commonly employed. If solubility is an issue, a co-solvent system might be beneficial.

  • Temperature and Reaction Time: Many guanidinylation reactions proceed efficiently at room temperature. However, for less nucleophilic amines or sterically hindered substrates, gentle heating may be required. It is essential to monitor the reaction progress by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent decomposition at elevated temperatures.

Side Product Spotlight: Identification and Mitigation

The following sections detail the most common side products encountered in reactions involving 2-Methylthio-2-imidazoline hydroiodide, their mechanisms of formation, and strategies for their control.

Side Product 1: N-(2-aminoethyl)-N'-substituted Guanidine (from Imidazoline Ring Hydrolysis)

Question: I am observing a byproduct with a mass corresponding to my desired product plus a water molecule. What is this, and how can I prevent its formation?

This is a classic case of imidazoline ring hydrolysis. The imidazoline ring is susceptible to cleavage under both acidic and basic aqueous conditions, leading to the formation of an N-acylated ethylenediamine derivative.

Mechanism of Formation:

The hydrolysis is catalyzed by acid or base. In the presence of water, the imine bond of the imidazoline ring is attacked by a water molecule, leading to a tetrahedral intermediate. This intermediate can then collapse, breaking the ring and forming the N-(2-aminoethyl)-N'-substituted guanidine.

Mitigation Strategies:

  • Anhydrous Conditions: The most critical factor in preventing hydrolysis is the rigorous exclusion of water from the reaction mixture. Use anhydrous solvents, dry glassware thoroughly, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Control of pH: While a base is necessary to neutralize the hydroiodide, excess strong base can promote hydrolysis. Use a non-nucleophilic organic base like DIPEA and add it slowly to the reaction mixture. If using an inorganic base like potassium carbonate, ensure it is finely powdered and anhydrous.

  • Work-up Procedure: During the reaction work-up, minimize the contact time with aqueous acidic or basic solutions. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution for a brief period to neutralize any remaining acid, followed by a brine wash and drying over an anhydrous salt like sodium sulfate or magnesium sulfate.

Analytical Identification:

  • Mass Spectrometry (MS): The hydrolyzed product will have a molecular weight corresponding to the desired guanidine plus 18 amu (the mass of water).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of a broad singlet corresponding to the primary amine (NH₂) protons of the ethylenediamine moiety. The characteristic methylene protons of the ethylenediamine backbone will also be present.

    • ¹³C NMR: The carbon spectrum will show signals for the two methylene carbons of the ethylenediamine fragment.

Side Product 2: N,N'-Disubstituted Thiourea

Question: My reaction is producing a significant amount of a non-guanidine byproduct. Mass spectrometry suggests it contains sulfur. What could it be?

The formation of an N,N'-disubstituted thiourea is a potential side reaction, particularly if the reaction conditions are not carefully controlled. This occurs when the amine attacks the thiocarbonyl-like carbon of the 2-methylthio-2-imidazoline, leading to the expulsion of ethylenediamine.

Mechanism of Formation:

This pathway is less common than guanidinylation but can be favored under certain conditions. It is hypothesized to proceed through a tetrahedral intermediate where the amine has added to the C=N bond. Instead of eliminating methanethiol, the intermediate can fragment, leading to the formation of the thiourea and ethylenediamine.

Mitigation Strategies:

  • Temperature Control: This side reaction may be more prevalent at higher temperatures. Whenever possible, conduct the reaction at room temperature or below.

  • Choice of Amine: Highly nucleophilic and sterically unhindered amines are more likely to favor the desired guanidinylation pathway. For less reactive amines, prolonged reaction times at moderate temperatures are preferable to forcing the reaction at high temperatures.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. If the formation of the thiourea byproduct is observed to increase with time, it may be necessary to stop the reaction before full conversion of the starting material to maximize the yield of the desired guanidine.

Analytical Identification:

  • MS: The thiourea byproduct will have a molecular weight corresponding to the amine substrate plus a CS group, and will lack the ethylenediamine moiety.

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum will be simpler than that of the desired product, lacking the signals for the ethylenediamine protons.

    • ¹³C NMR: A characteristic signal for the thiocarbonyl carbon (C=S) will be present in the range of 180-200 ppm.

Side Product 3: Ethylenethiourea

Question: I am seeing a low molecular weight, sulfur-containing impurity in my crude reaction mixture. What might this be?

Ethylenethiourea is a potential degradation product of 2-Methylthio-2-imidazoline hydroiodide, especially under harsh conditions or upon prolonged storage. It can also be formed as a byproduct during the guanidinylation reaction.

Mechanism of Formation:

Ethylenethiourea can be formed through the demethylation of 2-Methylthio-2-imidazoline followed by tautomerization. This process can be facilitated by nucleophiles or elevated temperatures.

Mitigation Strategies:

  • Reagent Quality: Use freshly purchased or properly stored 2-Methylthio-2-imidazoline hydroiodide.

  • Mild Reaction Conditions: Avoid excessive heat and prolonged reaction times.

  • Purification: Ethylenethiourea is generally more polar than the desired guanidine product and can often be removed by column chromatography on silica gel.

Analytical Identification:

  • MS: Ethylenethiourea has a molecular weight of 102.16 g/mol .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet for the four equivalent methylene protons will be observed around 3.6 ppm (in DMSO-d₆), and a broad singlet for the two NH protons around 7.2 ppm.

    • ¹³C NMR: A signal for the methylene carbons will appear around 40 ppm, and a signal for the thiocarbonyl carbon around 183 ppm.

Side Product 4: Bis-guanidinylated Products with Diamines

Question: I am reacting a diamine with 2-Methylthio-2-imidazoline hydroiodide and getting a mixture of products. How can I selectively obtain the mono-guanidinylated product?

When working with diamines, the formation of a bis-guanidinylated byproduct is a common challenge. Controlling the stoichiometry is key to favoring the formation of the desired mono-adduct.

Mitigation Strategies:

  • Stoichiometry Control: Use a significant excess of the diamine (e.g., 5-10 equivalents) relative to the 2-Methylthio-2-imidazoline hydroiodide. This statistical approach will favor the reaction of one molecule of the guanidinylating agent with one molecule of the diamine.

  • Slow Addition: Add the 2-Methylthio-2-imidazoline hydroiodide solution slowly to the solution of the diamine. This maintains a high concentration of the diamine throughout the reaction, further promoting mono-substitution.

  • Protecting Groups: If selective mono-guanidinylation is critical and the above methods are insufficient, consider using a protecting group strategy. Protect one of the amino groups of the diamine, perform the guanidinylation on the free amine, and then deprotect the second amino group.

Analytical Identification:

  • MS: The mono- and bis-guanidinylated products will have distinct molecular weights that can be easily differentiated by mass spectrometry.

  • NMR Spectroscopy: The symmetry of the bis-guanidinylated product will often result in a simpler NMR spectrum compared to the mono-substituted product. Integration of the signals corresponding to the diamine backbone and the imidazoline protons can be used to determine the ratio of the products.

Data Summary and Visualization

The following table summarizes the key characteristics of the common side products:

Side ProductCommon CauseKey Analytical Signature (MS)Key Analytical Signature (¹H NMR)Mitigation Strategy
N-(2-aminoethyl)-N'-substituted Guanidine Presence of waterM+18Appearance of broad NH₂ singletUse anhydrous conditions
N,N'-Disubstituted Thiourea High temperatureM(amine) + 59Absence of ethylenediamine signalsLower reaction temperature
Ethylenethiourea Reagent degradationm/z = 102.16Singlet around 3.6 ppm (4H)Use fresh reagent, mild conditions
Bis-guanidinylated Product Reaction with diaminesM(mono-product) + 115Symmetrical spectrumUse excess diamine, slow addition

Experimental Protocols and Workflows

General Protocol for Guanidinylation
  • To a solution of the amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF, or ACN) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine, 1.1 eq.).

  • Add 2-Methylthio-2-imidazoline hydroiodide (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Verify Reagent Quality & Reaction Conditions start->check_conditions analyze_byproducts Analyze Crude Mixture by LC-MS and NMR check_conditions->analyze_byproducts hydrolysis Hydrolysis Product Detected (M+18) analyze_byproducts->hydrolysis Is M+18 observed? thiourea Thiourea Detected analyze_byproducts->thiourea Is thiourea observed? ethylenethiourea Ethylenethiourea Detected analyze_byproducts->ethylenethiourea Is ethylenethiourea observed? bis_product Bis-adduct Detected (with diamines) analyze_byproducts->bis_product Is bis-adduct observed? optimize_anhydrous Implement Strict Anhydrous Conditions hydrolysis->optimize_anhydrous optimize_temp Lower Reaction Temperature thiourea->optimize_temp optimize_reagent Use Fresh Reagent, Mild Conditions ethylenethiourea->optimize_reagent optimize_stoichiometry Use Excess Diamine, Slow Addition bis_product->optimize_stoichiometry end Improved Yield and Purity optimize_anhydrous->end optimize_temp->end optimize_reagent->end optimize_stoichiometry->end

Caption: A flowchart for troubleshooting common issues in reactions with 2-Methylthio-2-imidazoline hydroiodide.

Reaction Mechanism Overview

Reaction_Mechanisms cluster_desired Desired Guanidinylation cluster_side Side Reactions reagent 2-Methylthio-2-imidazoline intermediate1 Tetrahedral Intermediate reagent->intermediate1 + R-NH₂ amine R-NH₂ amine->intermediate1 product Substituted Guanidine intermediate1->product - MeSH hydrolysis_product Hydrolysis Product thiourea_product Thiourea Product reagent2 2-Methylthio-2-imidazoline intermediate2 Tetrahedral Intermediate (Hydrolysis) reagent2->intermediate2 + H₂O intermediate3 Tetrahedral Intermediate (Thiourea) reagent2->intermediate3 + R-NH₂ water H₂O water->intermediate2 intermediate2->hydrolysis_product Ring Opening intermediate3->thiourea_product - Ethylenediamine

Caption: A simplified diagram illustrating the desired reaction pathway versus common side reactions.

References

  • Organic Syntheses Procedure. Ethylene thiourea. Available at: [Link]

  • Shams, A., Barmatov, E., Hughes, T. L., Hua, Y., Neville, A., & Barker, R. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Corrosion Science, 182, 109277.
  • Organic Syntheses Procedure. s-methyl isothiourea sulfate. Available at: [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press.
  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile system for the synthesis of N,N'-disubstituted guanidines from thioureas. The Journal of Organic Chemistry, 65(22), 7344-7349.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A simple and efficient synthesis of guanidines from thioureas using cyanuric chloride as activating agent. Synlett, 2009(20), 3368-3372.
  • Kim, K. S., & Qian, L. (1993). An improved method for the preparation of guanidines. Tetrahedron Letters, 34(47), 7677-7680.

Technical Support Center: Purification of Synthetic Products Derived from 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS 61076-89-9)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of chemical products synthesized using 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of substituted imidazoles and related heterocyclic compounds derived from this versatile reagent.

Introduction to the Chemistry and Purification Challenges

This compound (CAS 61076-89-9) is a valuable building block in organic synthesis, often utilized for the preparation of more complex substituted imidazoles and other heterocyclic structures.[1] The methylthio group can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities.[2] However, the synthesis of these target molecules can often result in a mixture of the desired product, unreacted starting materials, reaction intermediates, and various byproducts.

The inherent basicity of the imidazole core and the potential for side reactions can complicate purification. Common impurities may arise from incomplete reactions, side reactions, or degradation of starting materials or products.[3] Therefore, a systematic approach to purification is essential to isolate the target compound with high purity. This guide provides troubleshooting advice and detailed protocols for the most common purification techniques.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of your synthesized products.

Section 1: Initial Work-up and Preliminary Purification

Question 1: My reaction mixture is a complex mess after synthesis. What's the first step I should take before attempting a major purification?

Answer: A proper aqueous work-up is crucial to remove inorganic salts and highly polar impurities. The choice of organic solvent for extraction is critical and depends on the polarity of your target compound.

  • Step 1: Quench the Reaction: Carefully quench the reaction mixture, for example, by adding water or a saturated aqueous solution of sodium bicarbonate if the reaction was run under acidic conditions.

  • Step 2: Liquid-Liquid Extraction: Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.[3] The choice of solvent should be guided by the polarity of your product, which can be estimated using Thin Layer Chromatography (TLC).

  • Step 3: Brine Wash: Wash the separated organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Step 4: Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

This initial work-up will provide a crude product that is more amenable to further purification by chromatography or crystallization.

Question 2: I see multiple spots on my TLC plate for the crude product. How do I choose the right purification technique?

Answer: The choice between chromatography, crystallization, and other techniques depends on the physical properties of your compound and the nature of the impurities.[4]

  • For solid compounds: If your target compound is a solid and present in high concentration, crystallization is often the most efficient method for achieving high purity.

  • For liquid compounds or complex mixtures: Column chromatography is the most versatile technique for separating compounds with different polarities.

  • For volatile compounds: Distillation can be effective if there is a significant difference in boiling points between your product and impurities.

Section 2: Troubleshooting Column Chromatography

Column chromatography is a powerful tool, but it can present several challenges. Here’s how to troubleshoot common issues.

Question 3: My compounds are not separating well on the silica gel column, and the peaks are overlapping.

Answer: Poor separation is often due to an inappropriate solvent system or improper column packing.

  • Optimize the Solvent System with TLC: Before running a column, always optimize your solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.[5]

    • If the spots are too high on the TLC plate (high Rf), your solvent system is too polar. Decrease the proportion of the more polar solvent.

    • If the spots are too low on the TLC plate (low Rf), your solvent system is not polar enough. Increase the proportion of the more polar solvent.

  • Consider a Different Solvent System: If adjusting the solvent ratio of a binary mixture (e.g., hexane/ethyl acetate) doesn't provide adequate separation, try a different solvent system with different selectivity (e.g., dichloromethane/methanol).[4]

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.

Question 4: My compound seems to be sticking to the silica gel and won't elute from the column.

Answer: This typically happens with highly polar compounds.

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For very polar compounds, you may need to use solvent systems containing methanol or even a small percentage of acetic acid or ammonia to help elute the compound.

  • Use a Different Stationary Phase: If your compound is very basic, it may be interacting strongly with the acidic silica gel. Consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica.[5]

Question 5: I suspect my compound is decomposing on the silica gel column.

Answer: Some compounds are sensitive to the acidic nature of silica gel.

  • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots, your compound is likely decomposing.

  • Deactivate the Silica Gel: You can deactivate silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1%), to your eluent.

  • Use an Alternative Stationary Phase: As mentioned before, florisil or alumina can be good alternatives for acid-sensitive compounds.[5]

Section 3: Troubleshooting Crystallization

Crystallization is an excellent technique for purifying solid compounds but can be tricky to optimize.

Question 6: My compound oiled out instead of forming crystals.

Answer: Oiling out occurs when the compound comes out of solution above its melting point.

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, and then allow it to cool more slowly.[6]

  • Lower the Initial Cooling Temperature: Try to induce crystallization at a slightly higher temperature before cooling the solution further.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[6]

Question 7: No crystals are forming even after the solution has cooled to room temperature.

Answer: The solution may not be supersaturated, or nucleation has not been initiated.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod.

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution.[6]

    • Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of your compound and then cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator.

Question 8: The yield from my crystallization is very low.

Answer: This could be due to using too much solvent or the compound having high solubility in the cold solvent.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Cool the Solution Thoroughly: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Preparation of the Slurry: In a beaker, add silica gel to your chosen starting eluent and swirl to create a slurry.

  • Packing the Column: Secure a glass column vertically. With the stopcock closed, pour the slurry into the column. Allow the silica to settle, and then drain the excess solvent until it is just above the top of the silica bed.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample solution to the top of the silica bed.

  • Elution: Add your eluent to the column and begin collecting fractions. You can use a single eluent (isocratic elution) or gradually increase the polarity of the eluent (gradient elution).

  • Analysis of Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Choose a Suitable Solvent: The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[7]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

Data Presentation

Table 1: Common Solvents for Chromatography of Imidazole Derivatives

Solvent SystemPolarityTypical Applications
Hexane/Ethyl AcetateLow to MediumSeparation of less polar substituted imidazoles.[8]
Dichloromethane/MethanolMedium to HighSeparation of more polar and functionalized imidazoles.[4]
Ethyl Acetate/MethanolHighElution of very polar imidazole derivatives.
Hexane/AcetoneLow to MediumAlternative to Hexane/Ethyl Acetate with different selectivity.

Visualizations

Purification Workflow Diagram

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washing) start->workup crude_product Crude Product (Concentrated) workup->crude_product tlc TLC Analysis crude_product->tlc decision Solid or Liquid? tlc->decision chromatography Column Chromatography decision->chromatography Liquid or Complex Mixture crystallization Recrystallization decision->crystallization Solid pure_product Pure Product chromatography->pure_product crystallization->pure_product

Caption: A general workflow for the purification of synthesized products.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting issue Poor Separation cause1 Inappropriate Solvent System issue->cause1 cause2 Column Overloading issue->cause2 cause3 Compound Decomposition issue->cause3 solution1a Optimize Solvent System with TLC cause1->solution1a solution1b Try Different Solvent System cause1->solution1b solution2 Reduce Sample Load or Use Larger Column cause2->solution2 solution3 Use Deactivated Silica or Alternative Phase cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Literature review on the synthesis of substituted imidazoles.
  • ACS Publications. (n.d.). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry.
  • PubMed. (2006). Synthesis of imidazoline and imidazo[2,1-c][3][4][9]triazole aryl derivatives containing the methylthio group as possible antibacterial agents.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Smolecule. (n.d.). 2-(methylthio)-4,5-diphenyl-1H-imidazole.
  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • SLS Ireland. (n.d.). 2-Methylthio-2-imidazoline hyd.
  • Wiley Online Library. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
  • (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones.
  • Revue Roumaine de Chimie. (n.d.).
  • BenchChem. (n.d.). 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide.
  • PubChem. (n.d.). 4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester.
  • PubChem. (n.d.). 4,5-Dihydro-2-(methylthio)-1H-imidazole monohydrobromide.
  • PubMed Central. (n.d.).
  • PubMed. (n.d.).
  • Science Alert. (n.d.).

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Technical Support Center: Optimizing Reactions with 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS No: 61076-89-9).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction yields and achieve high-purity products.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses common issues encountered during reactions involving this compound. The format follows a logical progression from problem identification to actionable solutions.

Issue 1: Low or No Product Yield

You've run the reaction, but TLC/LC-MS analysis shows a low conversion of starting material or complete absence of the desired product.

Potential Causes & Recommended Solutions
  • Suboptimal Reaction Temperature:

    • Causality: The displacement of the methylthio group by a nucleophile is the key step. Like many nucleophilic substitution reactions, this process has an activation energy barrier that must be overcome. Insufficient thermal energy will result in a sluggish or stalled reaction.

    • Solution: Most reactions with this reagent require heating. A typical starting point is refluxing at 70–80°C.[2] If you are running the reaction at a lower temperature, gradually increase it while monitoring the reaction progress by TLC. For high-boiling solvents, ensure your setup can safely handle the required temperatures.

  • Inappropriate Solvent Choice:

    • Causality: The solvent plays a critical role in solvating the reactants and stabilizing the transition state. A poor solvent can hinder the interaction between the nucleophile and the electrophilic carbon of the imidazole ring.

    • Solution: Polar aprotic solvents like DMF or DMSO are often effective as they can solvate the cationic intermediate without interfering with the nucleophile.[2][3] However, alcohols like ethanol are also commonly used and are often preferred for their ease of removal during workup.[2] If your yield is low, consider switching to a solvent with a different polarity or a higher boiling point to facilitate higher reaction temperatures.

  • Presence of a Weak Nucleophile:

    • Causality: The methylthio group is a moderate leaving group. Its displacement requires a sufficiently strong nucleophile. Very weak nucleophiles (e.g., neutral water, hindered amines) may not react efficiently.

    • Solution: If you are using a weak nucleophile (e.g., an alcohol or a secondary amine), the addition of a non-nucleophilic base is crucial. A base like potassium carbonate or triethylamine can deprotonate the nucleophile, significantly increasing its reactivity.[2][4]

  • Degradation of the Reagent:

    • Causality: While relatively stable, this compound can degrade over time, especially if stored improperly (e.g., exposed to moisture or light).

    • Solution: Ensure the reagent is of high purity and has been stored in a cool, dark, and dry place. If degradation is suspected, it is best to use a fresh batch of the reagent.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

low_yield_troubleshooting start Low Yield Observed check_temp Is Reaction Temperature Optimal (e.g., 70-80°C)? start->check_temp increase_temp Action: Increase Temperature & Monitor Progress check_temp->increase_temp No check_solvent Is the Solvent Appropriate (e.g., DMF, Ethanol)? check_temp->check_solvent Yes end_node Yield Improved increase_temp->end_node change_solvent Action: Switch to a More Polar or Higher-Boiling Solvent check_solvent->change_solvent No check_base Is a Base Required and Present? check_solvent->check_base Yes change_solvent->end_node add_base Action: Add a Non-Nucleophilic Base (e.g., K2CO3) check_base->add_base No check_reagent Is the Reagent Quality Confirmed? check_base->check_reagent Yes add_base->end_node new_reagent Action: Use a Fresh Batch of Reagent check_reagent->new_reagent No check_reagent->end_node Yes new_reagent->end_node

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Side Product Formation

The reaction proceeds, but analysis reveals multiple spots on TLC or peaks in LC-MS, indicating the formation of undesired byproducts.

Potential Causes & Recommended Solutions
  • Over-Alkylation or Di-substitution:

    • Causality: If the nucleophile has multiple reactive sites, or if the product itself is nucleophilic, it can react further with the starting material or another electrophile in the mixture. This is common with di-amines or other poly-functional molecules.

    • Solution: Carefully control the stoichiometry. Use a slight excess of the limiting reagent to ensure the other reactant is fully consumed. Running the reaction at a lower temperature can also improve selectivity and minimize over-alkylation.[2]

  • Reaction with Solvent:

    • Causality: Nucleophilic solvents, particularly alcohols at high temperatures or under strongly basic conditions, can sometimes compete with the intended nucleophile, leading to the formation of solvent-adduct byproducts.

    • Solution: If a solvent adduct is identified, switch to a non-nucleophilic solvent such as DMF, DMSO, or acetonitrile.[5]

  • Thermal Degradation:

    • Causality: Prolonged heating at high temperatures can cause degradation of either the starting materials or the product, especially if they are thermally sensitive.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. If the reaction is slow, consider using a catalyst to increase the rate at a lower temperature, rather than simply increasing the heat.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a reaction?

This compound serves as an efficient electrophile. The core structure is an aminal, and the methylthio (-SMe) group is an excellent leaving group upon nucleophilic attack at the C2 carbon. It is frequently used as a precursor for synthesizing various substituted imidazoles and other heterocyclic systems, which are important scaffolds in medicinal chemistry, for example, in the development of kinase inhibitors.[5]

Q2: How does the reaction mechanism work?

The reaction typically proceeds via a nucleophilic substitution mechanism. The nucleophile attacks the electrophilic C2 carbon of the imidazole ring, leading to the displacement of the methylthiolate anion. The hydroiodide salt form helps to activate the ring system towards this attack.

reaction_mechanism reagent 1-Methyl-2-(methylthio)-4,5-dihydro -1H-imidazole hydroiodide attack Nucleophilic Attack at C2 Carbon reagent->attack nucleophile Nucleophile (Nu-H) nucleophile->attack intermediate Tetrahedral Intermediate (transient) attack->intermediate Step 1 elimination Elimination of Methyl Thiolate (MeS-) intermediate->elimination product Substituted Imidazole Product elimination->product Step 2 byproduct MeSH + HI elimination->byproduct

Caption: Simplified mechanism of nucleophilic substitution.

Q3: What are the optimal reaction parameters?

While the ideal conditions are substrate-dependent, a general set of starting parameters can be summarized as follows.

ParameterRecommended ConditionRationale & Scientific Insight
Solvent Ethanol, DMF, AcetonitrileEthanol is a good general-purpose solvent that is easy to remove.[2] DMF is more polar and can accelerate reactions but is harder to remove.[2] Acetonitrile is a polar aprotic option suitable for many conditions.[5]
Temperature 70 - 80 °C (Reflux)Balances a reasonable reaction rate against the risk of side-product formation or thermal degradation.[2]
Base K₂CO₃, Et₃N (Optional)Often required if the nucleophile is neutral (e.g., R-OH, R₂NH) to deprotonate it and increase its nucleophilicity. Use a non-nucleophilic base to avoid competition.[2]
Atmosphere Inert (Nitrogen, Argon)Recommended to prevent potential oxidation of sulfur-containing species, which can lead to disulfide byproducts.[2]
Q4: How should I work up and purify the final product?

A standard workup and purification protocol is essential for obtaining a high-purity product.

Standard Experimental Protocol: General Reaction & Workup
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

    • Dissolve the reagent in the chosen solvent (e.g., Ethanol, 5-10 mL per mmol of substrate).

    • If required, add the base (e.g., K₂CO₃, 1.5-2.0 eq).

    • Add the nucleophile (1.0-1.2 eq).

    • Flush the system with an inert gas (e.g., Nitrogen) and heat the mixture to the desired temperature (e.g., 80°C).

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. A typical mobile phase for TLC is a mixture of hexane and ethyl acetate.[6][7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.[2]

    • Partition the residue between an organic solvent (e.g., methylene chloride or ethyl acetate) and a dilute aqueous basic solution (e.g., 10% NaHCO₃ solution).[2] This step removes the hydroiodide salt and any remaining acidic components.

    • Separate the organic layer. Extract the aqueous layer 2-3 more times with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[2]

  • Purification:

    • The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: Nitromethane or ethanol/water mixtures are often effective for obtaining high-purity crystalline products.[2]

    • Column Chromatography: If the product is an oil or if impurities are difficult to remove by recrystallization, flash chromatography on silica gel is the method of choice.[7]

References

  • 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide - Benchchem.
  • 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide - Smolecule.
  • This compound - Amerigo Scientific.
  • The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. - ResearchGate.
  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach - Oriental Journal of Chemistry. Available at: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available at: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. Available at: [Link]

Sources

Troubleshooting guide for the alkylation of 2-mercapto-imidazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the alkylation of 2-mercapto-imidazoline (also known as ethylenethiourea). This molecule is a cornerstone for synthesizing a diverse range of sulfur-containing heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. The alkylation of this substrate, however, presents a classic chemoselectivity challenge: controlling the reaction to favor substitution on the sulfur atom (S-alkylation) versus the nitrogen atoms (N-alkylation).

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered during this reaction. We will delve into the mechanistic principles governing the reaction's outcome and provide field-proven, step-by-step protocols to help you achieve your desired product with high yield and purity.

Understanding the Starting Material: Tautomerism

A critical first step in troubleshooting is understanding the reactant itself. 2-Mercapto-imidazoline exists in a tautomeric equilibrium between the thiol form and the thione form. Spectroscopic and theoretical studies have shown that the thione tautomer (2-imidazolidinethione) is the predominant and more stable form in both the solid state and in solution.[1][2] This is crucial because the reaction proceeds via the deprotonation of this thione form to generate a potent ambident nucleophile.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Wash NaH with Hexane prep2 Add Anhydrous DMF prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add 2-Mercapto-imidazoline in DMF (dropwise) prep3->react1 react2 Stir 30 min @ 0 °C (Thiolate formation) react1->react2 react3 Add Alkyl Halide in DMF (dropwise) react2->react3 react4 Warm to RT, Stir 2-4h react3->react4 react5 Monitor by TLC react4->react5 react5->react4 Incomplete workup1 Quench with aq. NH₄Cl @ 0 °C react5->workup1 Complete workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine, Dry, Concentrate workup2->workup3 workup4 Purify (Chromatography/Extraction) workup3->workup4

Sources

Preventing over-alkylation in reactions with 2-Methylthio-2-imidazoline hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Over-Alkylation in Synthetic Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylthio-2-imidazoline hydroiodide. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions concerning a critical challenge in its application: the prevention of over-alkylation. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Core Concepts: Understanding the Over-Alkylation Pathway

2-Methylthio-2-imidazoline is a versatile intermediate, frequently used as a guanidine isostere in medicinal chemistry. The reaction typically involves the N-alkylation of one of the nitrogen atoms on the imidazoline ring. However, a common and often frustrating side reaction is over-alkylation, where a second alkyl group is added to the molecule, forming a quaternary imidazolinium salt.

The process begins with the deprotonation of the hydroiodide salt to yield the neutral, nucleophilic free base. This free base then reacts with an alkylating agent (e.g., an alkyl halide) in a standard SN2 reaction to form the desired mono-alkylated product. The problem arises because this mono-alkylated product can itself act as a nucleophile, reacting with a second molecule of the alkylating agent to produce the undesired di-alkylated, positively charged species.

G cluster_0 Reaction Initiation cluster_1 Alkylation Pathways Start 2-Methylthio-2-imidazoline HI Salt Free_Base Nucleophilic Free Base Start->Free_Base + Base - Base·HI Base Base (e.g., K₂CO₃) Mono_Product Desired Mono-alkylated Product Free_Base->Mono_Product + R-X - X⁻ Desired Pathway Alkyl_Halide_1 Alkyl Halide (R-X) Di_Product Undesired Di-alkylated (Over-alkylation) Product (Quaternary Salt) Mono_Product->Di_Product + R-X - X⁻ Side Reaction Alkyl_Halide_2 Alkyl Halide (R-X)

Caption: Reaction mechanism showing desired mono-alkylation vs. the over-alkylation side reaction.

Frequently Asked Questions (FAQs)

Q1: What exactly is over-alkylation in reactions with 2-Methylthio-2-imidazoline?

Over-alkylation refers to the addition of more than one alkyl group to the starting material. After the first desired alkylation occurs on one of the ring nitrogens, the resulting product can be alkylated a second time, typically on the other nitrogen, to form a di-alkylated quaternary imidazolinium salt.

Q2: Why is over-alkylation a problem?

It presents two main challenges:

  • Reduced Yield: It consumes your starting material and desired product, lowering the overall yield of the target molecule.

  • Purification Difficulty: The over-alkylated product often has different physicochemical properties (e.g., higher polarity, salt-like character) which can complicate the purification process, sometimes requiring multiple chromatographic steps.[1]

Q3: What are the primary factors that influence the rate of over-alkylation?

The key factors are Stoichiometry , Reaction Temperature , Choice of Base , and the Rate of Addition of the alkylating agent. Each of these parameters must be carefully controlled to favor mono-alkylation.[2][3]

In-Depth Troubleshooting Guide

Q4: My reaction is producing a significant amount of a highly polar byproduct that stains on the TLC baseline. Is this the over-alkylated product?

Answer: Yes, this is highly likely. The di-alkylated product is a quaternary ammonium salt, which makes it significantly more polar than the mono-alkylated product and the starting material.

  • Diagnostic Check: The over-alkylated product should be readily visible by LC-MS, showing the expected mass for the di-alkylated cation. Due to its charge, it may behave differently during extraction; for instance, it will likely remain in the aqueous layer during a standard workup with an organic solvent like ethyl acetate.

Q5: I am consistently getting more than 20% of the di-alkylated product. How can I optimize my reaction to favor mono-alkylation?

Answer: This is a classic challenge that requires a multi-faceted approach. Over-alkylation is often a result of the mono-alkylated product successfully competing with the starting material for the alkylating agent. To prevent this, you must adjust conditions to make the starting free base a much more reactive nucleophile than the mono-alkylated product or limit the opportunity for the second reaction to occur.

Here are the critical parameters to adjust, in order of importance:

1. Stoichiometry of the Alkylating Agent:

  • Problem: Using a large excess of the alkylating agent dramatically increases the probability of a second alkylation event.

  • Solution: Use a strict stoichiometric amount of your alkylating agent. Start with 1.0 equivalent and do not exceed 1.1 equivalents.[3] This is the most critical factor. A slight excess may be needed to drive the reaction to completion, but this should be optimized carefully.

2. Order and Rate of Addition:

  • Problem: Adding the alkylating agent all at once creates a high local concentration, which can rapidly react with the newly formed mono-alkylated product.

  • Solution: Employ slow, dropwise addition of the alkylating agent to the reaction mixture containing the 2-Methylthio-2-imidazoline and the base.[3] Using a syringe pump for addition over several hours is an excellent technique for maintaining a very low concentration of the alkylating agent, thereby favoring its reaction with the more abundant starting material.

3. Reaction Temperature:

  • Problem: Higher temperatures increase reaction rates indiscriminately for both the desired reaction and the over-alkylation side reaction.[2] Many N-alkylation reactions require heat, but excessive heat can reduce selectivity.[2]

  • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start reactions at 0 °C and allow them to slowly warm to room temperature.[3] For highly reactive alkylating agents (like methyl iodide or benzyl bromide), keeping the temperature at 0 °C or even lower (-20 °C) throughout the reaction can be highly effective.[3]

4. Choice of Base and Solvent:

  • Problem: The choice of base and solvent can influence the nucleophilicity of the reactants and the rate of the SN2 reaction. A very strong base might deprotonate the mono-alkylated product, increasing its nucleophilicity.

  • Solution:

    • Base: Use a mild, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices. They are strong enough to deprotonate the hydroiodide salt but generally not strong enough to significantly deprotonate other species. Avoid extremely strong bases like sodium hydride (NaH) unless absolutely necessary, as this can increase the rate of the undesired second alkylation.[3]

    • Solvent: A polar aprotic solvent is typically best for SN2 reactions. Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are standard choices. These solvents effectively solvate the cation of the base while leaving the nucleophile relatively free to react.[4][5]

G start Over-alkylation Observed (>10-15%) q_stoich Is Alkylating Agent ≤ 1.1 eq? start->q_stoich a_stoich ACTION: Reduce Alkylating Agent to 1.0-1.1 eq. q_stoich->a_stoich No q_addition Is Alkylating Agent Added Slowly? q_stoich->q_addition Yes a_stoich->q_addition a_addition ACTION: Use Syringe Pump for Slow Addition (1-4h) q_addition->a_addition No q_temp Is Reaction at Low Temperature? q_addition->q_temp Yes a_addition->q_temp a_temp ACTION: Run reaction at 0°C or lower if possible. q_temp->a_temp No q_base Is Base appropriate? (e.g., K₂CO₃) q_temp->q_base Yes a_temp->q_base a_base ACTION: Switch from strong base (NaH) to milder base (K₂CO₃, Cs₂CO₃). q_base->a_base No end_node Mono-alkylation Favored q_base->end_node Yes a_base->end_node

Caption: Troubleshooting workflow for diagnosing and solving over-alkylation issues.

Q6: I've already produced a mixed batch. What is the best way to purify the desired mono-alkylated product?

Answer: Since you are separating a neutral/mildly basic compound from a salt, you can exploit differences in polarity and solubility.

  • Column Chromatography: This is the most common method. The polar quaternary salt will have a very strong affinity for silica gel and will likely remain at the origin or elute very slowly. The desired mono-alkylated product, being less polar, will elute much earlier. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity (e.g., by adding methanol to a Dichloromethane or Ethyl Acetate mobile phase).[1]

  • Acid/Base Extraction: If the polarity difference is not sufficient for easy chromatographic separation, an extraction can be effective.

    • Dissolve the mixture in an organic solvent (e.g., Dichloromethane).

    • Wash with water. The highly polar quaternary salt may preferentially partition into the aqueous phase.

    • If separation is still poor, wash the organic layer with a dilute acid (e.g., 1M HCl). The mono-alkylated product may form a salt and move to the aqueous layer, while other neutral impurities remain in the organic phase. You can then basify the aqueous layer and re-extract your desired product. This method requires careful pH control and may not work if the mono- and di-alkylated products have similar pKa values.

  • Recrystallization: This can be effective if the desired product is a solid.[6] Finding a solvent system where the desired product has good solubility at high temperatures but poor solubility at low temperatures, while the over-alkylated salt remains soluble, can yield highly pure material.

Summary of Key Experimental Parameters
ParameterRecommendation for Mono-alkylationRationale
Stoichiometry 1.0 - 1.1 equivalents of alkylating agentMinimizes the availability of the alkylating agent for a second reaction.[3]
Temperature 0 °C to Room Temperature (or lower)Reduces the rate of the over-alkylation side reaction, increasing selectivity.[2][3]
Rate of Addition Slow, dropwise addition (e.g., via syringe pump)Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting material.[3]
Base Mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)Sufficient to deprotonate the starting material without significantly activating the product for a second alkylation.
Solvent Polar Aprotic (e.g., Acetonitrile, DMF)Facilitates SN2 kinetics for the primary alkylation step.[4][5]
Monitoring TLC or LC-MS every 30-60 minutesAllows the reaction to be quenched once the starting material is consumed, before significant over-alkylation occurs.[7]
Experimental Protocols
Protocol 1: Optimized Procedure for Controlled Mono-N-Alkylation

This protocol is a general starting point and should be optimized for specific substrates.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Methylthio-2-imidazoline hydroiodide (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to make a ~0.1 M solution with respect to the starting material.

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask or syringe, dissolve the alkylating agent (1.05 eq) in a small amount of anhydrous acetonitrile.

  • Slow Addition: Add the alkylating agent solution dropwise to the stirred suspension over a period of 1-4 hours. A syringe pump is highly recommended.

  • Reaction Monitoring: Monitor the reaction progress every hour by TLC or LC-MS. Check for the disappearance of the starting material.

  • Quenching: Once the starting material is consumed (or consumption has stalled), quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use a standard silica gel TLC plate.

  • Spotting: Carefully spot the starting material (co-spot), the reaction mixture, and a baseline reference.

  • Eluent: A mobile phase of 10-20% Methanol in Dichloromethane is often a good starting point.

  • Visualization: Visualize the plate under UV light (if applicable) and then stain with an appropriate agent (e.g., potassium permanganate or ninhydrin).

  • Interpretation:

    • Over-alkylated product: Will have a very low Rf value, often staying at the baseline.

    • Mono-alkylated product: Will have a higher Rf value than the over-alkylated product.

    • Starting Material: The free base will have its own characteristic Rf. The reaction is complete when this spot has disappeared.

References
  • BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of amines.
  • BenchChem. (n.d.). Overcoming over-alkylation in cyclohexanone reactions.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • RSC Publishing. (n.d.). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium.
  • National Institutes of Health. (n.d.). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones.
  • BenchChem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • Google Patents. (n.d.). Process for preparing 1-alkylimidazoles.
  • Wikipedia. (n.d.). List of purification methods in chemistry.
  • BYJU'S. (2019). Methods of purification of organic compounds.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.

Sources

Recrystallization methods for purifying imidazoline hydroiodide salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of imidazoline hydroiodide salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important class of compounds. Here, we will address common challenges and provide robust, validated protocols to ensure the highest purity of your materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing imidazoline hydroiodide salts?

Imidazoline hydroiodide salts, being ionic in nature, present a unique set of challenges compared to neutral organic molecules. Their high polarity and potential for strong intermolecular interactions can lead to difficulties in finding a suitable single-solvent system. Furthermore, they can be prone to "oiling out," where the compound separates as a liquid instead of forming crystals, especially if impurities are present or the cooling rate is not optimized.[1][2][3] Thermal stability can also be a concern, as prolonged exposure to high temperatures during dissolution can lead to degradation.[4][5]

Q2: How do I select an appropriate solvent system for recrystallization?

The ideal solvent for recrystallizing imidazoline hydroiodide salts should fully dissolve the compound at an elevated temperature but have very low solubility at cooler temperatures.[6] Given their salt-like character, highly polar solvents are often a good starting point. However, a single solvent may not always provide the optimal solubility profile. In such cases, a mixed-solvent system is often more effective.[7][8] This typically involves a "good" solvent in which the salt is soluble, and a "bad" or "anti-solvent" in which it is insoluble.[9][8] The two solvents must be miscible.

Q3: My compound is colored. How can I decolorize it during recrystallization?

Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal.[6][10] The charcoal adsorbs the colored impurities, and can then be removed by hot gravity filtration before the solution is cooled to induce crystallization.[6] It is crucial to use a minimal amount of charcoal, as it can also adsorb your desired product, leading to a lower yield.

Q4: What is "oiling out" and how can I prevent it?

"Oiling out" is the separation of a dissolved compound as a liquid phase rather than a solid crystalline phase upon cooling.[1][2][3] This is a common issue with ionic compounds, especially when the melting point of the impure solid is lower than the boiling point of the solvent.[2][3] To prevent this, consider the following:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2][7]

  • Solvent Adjustment: Add a small amount more of the "good" solvent to the hot solution to ensure the compound does not become supersaturated too quickly.[2][3]

  • Seeding: Introduce a small seed crystal of the pure compound to encourage nucleation.[2]

  • Purity of Starting Material: Higher purity starting material is less likely to oil out.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated but lacks a nucleation site.- Boil off some of the solvent to increase the concentration and then allow it to cool again.[2]- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[2]- Add a seed crystal of the pure compound.[2]
The compound "oils out" instead of crystallizing. - The cooling rate is too fast.- The solution is too concentrated.- The melting point of the impure compound is below the solvent's boiling point.[2][3]- Reheat the solution to redissolve the oil, add a small amount of the "good" solvent, and allow it to cool more slowly.[2][3]- Consider a different solvent system with a lower boiling point.
The yield of recovered crystals is very low. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Too much activated charcoal was used for decolorization.- Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals.- Ensure the funnel and filter paper are pre-heated during hot filtration.[6][11]- Use a minimal amount of activated charcoal.
The purified crystals are still colored. - The colored impurity has similar solubility to the product.- Insufficient activated charcoal was used.- Repeat the recrystallization, ensuring an appropriate amount of activated charcoal is used followed by hot filtration.- Consider an alternative purification method such as column chromatography if recrystallization is ineffective.[12]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent with a steep solubility curve for the imidazoline hydroiodide salt can be identified.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude imidazoline hydroiodide salt. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6][7]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration.[11][13][14] This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, warm Erlenmeyer flask.[6][11][15]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[7] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

This is often the more practical approach for ionic salts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude imidazoline hydroiodide salt in the minimum amount of the hot "good" solvent.[7][9][8]

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" or "anti-solvent" dropwise until the solution becomes faintly cloudy, indicating the point of saturation.[9][8]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9][8]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent or a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Imidazoline Hydroiodide Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Optional: Add Activated Charcoal dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter If insoluble impurities decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of imidazoline hydroiodide salts.

Common Solvent Systems

The selection of a solvent system is highly dependent on the specific substituents of the imidazoline hydroiodide salt. However, some common starting points for polar, ionic compounds are provided below.

"Good" Solvent (High Polarity) "Anti-Solvent" (Lower Polarity) Comments
EthanolDiethyl EtherA classic combination for precipitating salts.[16]
MethanolAcetonitrileBoth are polar, but the difference may be sufficient to induce crystallization.[17]
IsopropanolEthyl AcetateOffers a different polarity range.
WaterAcetoneUse with caution, as water can be difficult to remove and may affect salt stability.[18]
AcetonitrileDichloromethaneGood for salts with moderate polarity.

Note: Always perform small-scale solubility tests before committing to a large-scale recrystallization.[10]

Characterization of Purified Salts

After recrystallization, it is crucial to verify the purity of the imidazoline hydroiodide salt. Standard characterization techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry: To confirm the molecular weight of the cation.

  • Elemental Analysis: To determine the elemental composition and confirm the correct stoichiometry of the salt.

By following these guidelines and troubleshooting steps, researchers can confidently and effectively purify imidazoline hydroiodide salts for their intended applications.

References

  • recrystallization-2.doc.pdf. (n.d.).
  • Hot Filtration Process - Chemical Education Xchange. (n.d.).
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.).
  • Hot gravity filtration | Resource - Royal Society of Chemistry: Education. (n.d.).
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.).
  • Recrystallization and hot filtration - Safrole. (n.d.).
  • Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University. (n.d.).
  • Recrystallization - Wired Chemist. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Purification of imidazolium ionic liquids for spectroscopic application - ResearchGate. (2025, August 8).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity - IdeaExchange@UAkron. (2015, May 4).
  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2025, July 18).
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4).
  • (PDF) Thermal stability of imidazolium-based ionic liquids - ResearchGate. (2025, August 9).
  • Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. (n.d.).
  • Recrystallization - YouTube. (2020, January 10).

Sources

Technical Support Center: Column Chromatography of Imidazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the unique chemical nature of imidazoline derivatives can present significant challenges during purification by column chromatography. These nitrogen-containing heterocycles are prevalent in medicinal chemistry, but their basicity often leads to frustrating issues like severe peak tailing, poor separation, and even on-column degradation.[1][2][3]

This guide is designed to move beyond simple protocols. It provides in-depth, cause-and-effect troubleshooting to help you understand the "why" behind the challenges and the "how" of overcoming them. We will explore field-proven strategies to optimize your separations, ensuring higher purity, better yields, and more reliable results.

Frequently Asked Questions (FAQs)

Q1: Why are imidazoline derivatives so difficult to purify on standard silica gel?

The primary challenge stems from the basic nature of the imidazoline ring. Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH).[4] The basic nitrogen atoms in the imidazoline molecule can form strong ionic or hydrogen-bonding interactions with these acidic silanols.[1][5][6] This strong, often irreversible, interaction is the root cause of many chromatographic problems, including:

  • Severe peak tailing: A portion of the analyte is retained too strongly, leading to broad, asymmetrical peaks that are difficult to quantify and resolve.[5][7]

  • Irrecoverable adsorption: In some cases, the compound binds so strongly that it does not elute from the column at all, resulting in low or no yield.

  • On-column degradation: The acidic surface of the silica can sometimes catalyze the degradation of sensitive imidazoline derivatives.[8]

Q2: What is the single most effective change I can make to improve the chromatography of a basic imidazoline?

Adding a small amount of a basic modifier, most commonly triethylamine (TEA), to your mobile phase is the most impactful first step.[9][10] TEA is a volatile organic base that acts as a "silanol suppressor."[9][11] It competes with your basic imidazoline derivative for the active acidic sites on the silica gel, effectively masking them and allowing your compound to elute more symmetrically.[11][12] A typical starting concentration is 0.1% to 1% (v/v) TEA in your eluent.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: My imidazoline derivative shows severe peak tailing on a silica gel column.

This is the most common issue encountered. The tailing indicates a strong, secondary interaction between your basic analyte and acidic silanol groups.[5][6]

  • Step 1: Introduce a Basic Modifier.

    • Protocol: Prepare your mobile phase (e.g., Ethyl Acetate/Hexane) and add 0.1-1.0% triethylamine (TEA) by volume.[10] For particularly stubborn compounds, ammonia (by using a solvent saturated with ammonia, like 7N ammonia in methanol) can also be effective.

    • Causality: The TEA is a stronger base than the silanol groups are acidic. It preferentially interacts with and neutralizes these sites, preventing your imidazoline from binding too tightly and allowing it to travel through the column more uniformly, resulting in a sharper, more symmetrical peak.[11][12]

  • Step 2: Change the Stationary Phase.

    • Protocol: If a basic modifier is insufficient or undesirable (e.g., it complicates product workup), switch to a different stationary phase.

    • Causality: Different stationary phases have different surface chemistries. By choosing a more inert or basic support, you eliminate the problematic acidic silanol interactions from the start.

Stationary PhaseDescriptionBest ForConsiderations
Neutral Alumina Aluminum oxide (Al₂O₃) with a neutral pH surface.General purpose purification of basic compounds like amines and imidazolines.[4] Good alternative when silica fails.Can have different activity grades based on water content, which affects separation. May retain very polar compounds more strongly than silica.
Basic Alumina Alumina treated to have a basic surface (pH ~9.5).Strongly basic compounds that still show tailing on neutral alumina.Can be too retentive for some compounds and may not be suitable for base-sensitive molecules.
Deactivated Silica Silica gel that has been chemically treated (e.g., with TEA) and re-dried to neutralize surface silanols.[8]Sensitive imidazoline derivatives that might degrade on standard silica.Can be prepared in-house or purchased. Offers the resolving power of silica without the acidity.
  • Step 3: Use a "Dry Loading" Technique.

    • Protocol: Dissolve your crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel or Celite to the solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[13]

    • Causality: Loading the sample in a concentrated band of solvent can cause it to spread unevenly, exacerbating tailing. Dry loading ensures the sample is applied as a very narrow, uniform band at the start of the column, which promotes sharper peaks and better separation from the outset.[10]

Problem 2: I am getting poor or no separation between my imidazoline derivative and impurities.

Poor resolution means the column is not discriminating effectively between the different components in your mixture.[14] This requires adjusting the core parameters of the separation: selectivity and efficiency.

  • Step 1: Optimize the Mobile Phase Polarity.

    • Protocol: Systematically vary the ratio of your polar and nonpolar solvents. If using a gradient, make the gradient shallower to increase the separation between closely eluting peaks.[15] A good starting point for many imidazoline derivatives is a system like Ethyl Acetate/Hexanes or Dichloromethane/Methanol.[4][10]

    • Causality: The resolution (Rs) is governed by retention (k), selectivity (α), and efficiency (N). Changing the solvent strength directly impacts the retention factor. Fine-tuning the polarity allows you to find the "sweet spot" where your compound and impurities have different affinities for the stationary phase, thus improving selectivity.[16]

  • Step 2: Change the Solvent System.

    • Protocol: If adjusting polarity isn't enough, change the solvents themselves. For example, if you are using Ethyl Acetate/Hexane, try switching to Dichloromethane/Methanol or Acetone/Hexane.

    • Causality: Different solvents interact with your analyte and the stationary phase in unique ways (e.g., hydrogen bonding, dipole-dipole interactions). Changing the solvent can dramatically alter the selectivity (α) of the separation, which is the most powerful way to improve resolution between two compounds.[16]

  • Step 3: Increase Column Efficiency.

    • Protocol: Use a longer column or a stationary phase with a smaller particle size. Ensure your column is packed uniformly without cracks or channels.[16][17]

    • Causality: Column efficiency (N, or the number of theoretical plates) relates to how many times the analyte can equilibrate between the stationary and mobile phases.[14] A more efficient column produces narrower peaks, which are easier to resolve from one another even if their retention times are similar.

Workflow & Decision Making

A logical workflow is critical for efficiently troubleshooting chromatography issues. The following diagram outlines a decision-making process for tackling common challenges with imidazoline purification.

G start Start: Crude Imidazoline Sample problem What is the primary issue? start->problem tailing Severe Peak Tailing problem->tailing Tailing no_sep Poor/No Separation problem->no_sep Resolution low_yield Low Yield / No Elution problem->low_yield Yield sol_tail1 Add 0.1-1% TEA to Mobile Phase tailing->sol_tail1 sol_sep1 Optimize Solvent Ratio (Adjust Polarity) no_sep->sol_sep1 sol_yield1 Check TLC for Streaking. If so, see Peak Tailing. low_yield->sol_yield1 sol_tail2 Switch to Neutral or Basic Alumina sol_tail1->sol_tail2 If tailing persists sol_tail3 Use Deactivated Silica sol_tail2->sol_tail3 For sensitive compounds end_node Pure Product sol_tail3->end_node sol_sep2 Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) sol_sep1->sol_sep2 If resolution is still poor sol_sep3 Increase Column Efficiency (Longer Column / Smaller Particles) sol_sep2->sol_sep3 For very close spots sol_sep3->end_node sol_yield2 Compound may be degrading. Use deactivated silica or alumina. sol_yield1->sol_yield2 If no streaking on TLC sol_yield2->end_node

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS 61076-89-9)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, medicinal chemists, and process development scientists working with 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS 61076-89-9). This molecule, a valuable intermediate, primarily undergoes nucleophilic substitution, where the methylthio (-SCH₃) group serves as an excellent leaving group. The success of this transformation—in terms of yield, reaction rate, and purity of the final product—is critically dependent on the choice of solvent.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with the expertise and practical insights needed to navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for CAS 61076-89-9, and how does the solvent play a role?

A1: The core reactivity of CAS 61076-89-9 revolves around its function as an electrophile in nucleophilic substitution reactions. The C2 carbon of the dihydroimidazole ring is activated by the adjacent protonated nitrogen and the sulfur atom, making it susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols). The methylthio (-SCH₃) group is displaced in this process.

The solvent's role is multifaceted and crucial:

  • Solubilization: The solvent must dissolve both the imidazolinium salt (your starting material) and the incoming nucleophile to ensure they can interact.[1]

  • Mechanism Influence: The solvent can stabilize or destabilize reactants, transition states, and intermediates, thereby influencing whether the reaction proceeds via an Sₙ1 (unimolecular) or Sₙ2 (bimolecular) pathway.[2]

  • Nucleophile Activity: The solvent can modulate the strength of the nucleophile. Protic solvents can form hydrogen bonds with anionic nucleophiles, creating a solvent "cage" that hinders their reactivity.[1]

Q2: Which class of solvents is generally recommended for nucleophilic substitution reactions with this compound?

A2: For a typical Sₙ2 reaction involving an anionic or neutral nucleophile, polar aprotic solvents are generally the preferred choice. Examples include:

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

Causality: Polar aprotic solvents possess large dipole moments that allow them to dissolve ionic species like your starting material.[1] However, they lack acidic protons (like the -OH in water or alcohols) and therefore do not strongly solvate the nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of an Sₙ2 reaction.[1]

In contrast, polar protic solvents (e.g., water, methanol, ethanol) can significantly slow down Sₙ2 reactions by stabilizing the nucleophile through hydrogen bonding.[2]

Q3: Can I use a polar protic solvent? Are there any situations where it might be advantageous?

A3: While generally not the first choice for Sₙ2 reactions, a polar protic solvent might be considered under specific circumstances:

  • Sₙ1 Mechanism: If the reaction is believed to proceed through a stable cationic intermediate (an Sₙ1 pathway), polar protic solvents are highly effective at stabilizing this intermediate, thereby increasing the reaction rate.

  • Solubility Constraints: If your nucleophile is only soluble in a protic solvent, you may be constrained to its use. In such cases, be prepared for potentially longer reaction times or the need for higher temperatures.

  • Solvolysis: Be aware that if a protic solvent is used (especially at elevated temperatures), it can act as the nucleophile itself, leading to an undesired solvolysis side product.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Conversion to Product

You've combined your nucleophile with CAS 61076-89-9, but TLC or LC-MS analysis shows primarily unreacted starting material.

Potential Cause Explanation & Recommended Action
Inappropriate Solvent Choice If you are using a polar protic solvent (e.g., ethanol, methanol) with a strong, anionic nucleophile, the solvent may be deactivating your nucleophile via hydrogen bonding. Action: Switch to a polar aprotic solvent like DMF or acetonitrile.
Insufficient Solubility The reactants may not be fully dissolved, preventing them from interacting. Action: Gently warm the reaction mixture or switch to a solvent with higher solubilizing power (e.g., from acetonitrile to DMF or DMSO).
Poor Nucleophile The chosen nucleophile may not be strong enough to displace the methylthio group under the current conditions. Action: Consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate a protic nucleophile, thereby increasing its nucleophilicity.
Moisture in Reaction The presence of water can lead to hydrolysis of the starting material or react with sensitive reagents. Action: Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products or Impurities

Your reaction yields a complex mixture, making purification difficult and lowering the yield of the desired product.

Potential Cause Explanation & Recommended Action
Side Reactions with Solvent As mentioned, protic solvents can act as nucleophiles. Action: If you suspect solvolysis, switch to an aprotic solvent.
Over-alkylation/Reaction If your nucleophile has multiple reactive sites, or if the product itself is nucleophilic, it may react further. Action: Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture. Lowering the reaction temperature can also improve selectivity.
Hydrolysis of Starting Material The imidazolinium salt can be susceptible to hydrolysis, especially in the presence of water and base, which could lead to the formation of 2-imidazolone derivatives.[3] Action: Use anhydrous solvents and reagents. If a base is required, use a non-aqueous, non-nucleophilic base.
Tautomerization Issues In some cases, related 2-(methylthio)-imidazoline derivatives have been shown to exist in different tautomeric forms in solution versus the solid state, which could affect reactivity.[4] Action: While less common for this specific salt, unexpected reactivity could be explored by acquiring spectroscopic data (e.g., NMR) of the starting material in the reaction solvent to confirm its structure.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Nucleophilic Substitution Reaction

This protocol provides a framework for systematically evaluating the impact of different solvents on your reaction.

Objective: To identify the optimal solvent for the reaction of CAS 61076-89-9 with a chosen nucleophile.

Materials:

  • This compound (CAS 61076-89-9)

  • Nucleophile of interest

  • Anhydrous solvents for screening (e.g., Acetonitrile, DMF, DMSO, THF)

  • Small reaction vials with stir bars

  • Inert atmosphere setup (e.g., nitrogen manifold)

  • Heating block

  • Analytical tools (TLC plates, LC-MS)

Procedure:

  • Setup: In parallel, add an equimolar amount of CAS 61076-89-9 and your nucleophile to separate reaction vials under an inert atmosphere.

  • Solvent Addition: To each vial, add the same volume of a different anhydrous solvent to achieve a consistent concentration (e.g., 0.1 M).

  • Reaction: Stir all reactions at a set temperature (e.g., room temperature or a moderately elevated temperature like 50 °C).

  • Monitoring: At regular intervals (e.g., 1, 4, 8, and 24 hours), take a small aliquot from each reaction mixture and analyze by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.

  • Analysis: Compare the reaction progress across the different solvents to determine which provides the fastest conversion and the cleanest reaction profile.

Visualizing the Role of the Solvent

The choice of solvent directly impacts the energy profile of the reaction, which dictates the reaction rate.

G cluster_0 Sₙ2 Reaction Pathway Reactants_SN2 Reactants (Nu⁻ + R-LG) TS_SN2_Protic Transition State (High Energy) Reactants_SN2->TS_SN2_Protic Polar Protic Solvent (High ΔG‡, Slow Rxn) TS_SN2_Aprotic Transition State (Lower Energy) Reactants_SN2->TS_SN2_Aprotic Polar Aprotic Solvent (Low ΔG‡, Fast Rxn) Products_SN2 Products (R-Nu + LG⁻) TS_SN2_Protic->Products_SN2 TS_SN2_Aprotic->Products_SN2

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Managing hygroscopic nature of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS No. 61076-89-9). This document is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the hygroscopic nature of this versatile chemical reagent. As a key building block in synthetic and medicinal chemistry, its proper handling is paramount to ensure experimental reproducibility and success.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to address common issues encountered during its storage, handling, and use in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Storage and Handling

Question 1: I received a new bottle of this compound and it appears clumped. Is it still usable?

Answer: Clumping is a common physical change observed in hygroscopic compounds and is a direct result of moisture absorption.[3][4] While the presence of clumps indicates some exposure to moisture, the reagent may still be usable depending on the tolerance of your experiment to small amounts of water.

Causality: The imidazole ring and the hydroiodide salt form of the molecule make it susceptible to attracting and absorbing atmospheric water.[1] This absorbed water can lead to the formation of hydrates and cause the powder to agglomerate or "clump."[4]

Troubleshooting Protocol:

  • Assess the Extent: Visually inspect the material. If it is only slightly clumpy but still a free-flowing powder after breaking up the clumps with a clean, dry spatula, it can likely be dried for use in non-anhydrous reactions. If the material has formed a paste or deliquesced into a liquid, its purity is compromised, and it is not recommended for use.[5]

  • Drying Procedure: For mildly clumped material, you can dry it under a high vacuum (e.g., using a Schlenk line or vacuum oven) at a temperature slightly above ambient (e.g., 30-40°C) for several hours. Caution: Do not heat excessively, as thermogravimetric analysis (TGA) shows decomposition begins around 150°C.[1]

  • Verification: After drying, the powder should be fine and free-flowing. For moisture-sensitive reactions, it is highly recommended to quantify the residual water content using Karl Fischer titration.[6][7]

Question 2: What is the best way to store this compound to prevent moisture absorption?

Answer: Proper storage is the most critical step in maintaining the integrity of this hygroscopic reagent. The goal is to minimize its exposure to the laboratory atmosphere.

Storage Recommendations Table:

Storage ConditionSuitabilityRationale
Inert Atmosphere Glovebox Optimal Provides the most robust protection against moisture and atmospheric contaminants.[8][9]
Desiccator with Active Desiccant Excellent A cost-effective and reliable method for short to medium-term storage. Ensure the desiccant is active (e.g., blue silica gel).[5][10]
Original Manufacturer's Container (Tightly Sealed) Good (Short-term) Manufacturer packaging, such as Sure/Seal™ bottles, is designed for protection.[9] Once opened, the seal is compromised.
Sealed Container with Parafilm® in a Dry, Cool Place Adequate Provides a basic barrier against moisture.[3][11] Best for very short-term storage after opening.
Open on the Bench or in a Standard Refrigerator Not Recommended Will lead to rapid moisture absorption and degradation of the reagent.[12]

Expert Insight: For laboratories that frequently use this reagent, consider aliquoting the contents of a new bottle into smaller, tightly sealed vials within a glovebox. This minimizes the exposure of the entire stock to the atmosphere with each use.

Section 2: Experimental Workflow

Question 3: I am setting up a moisture-sensitive reaction. How should I weigh and dispense this hygroscopic solid?

Answer: Weighing and dispensing hygroscopic reagents for moisture-sensitive reactions requires a controlled environment to prevent water uptake that could inhibit or alter the course of your reaction.

Workflow Diagram: Handling Hygroscopic Reagents

G cluster_0 Ideal Workflow (Glovebox) cluster_1 Alternative Workflow (Open Bench) cluster_2 Stock Solution Workflow start_g Transfer Reagent Bottle to Glovebox Antechamber purge Purge Antechamber start_g->purge transfer_in Move Bottle into Glovebox Main Chamber purge->transfer_in weigh Weigh Reagent Directly into Reaction Vessel transfer_in->weigh seal Seal Reaction Vessel weigh->seal end_g Remove Vessel from Glovebox seal->end_g start_b Prepare Dry, Nitrogen-Flushed Weighing Container weigh_fast Quickly Weigh Reagent on Analytical Balance start_b->weigh_fast transfer_q Rapidly Transfer to Reaction Vessel under Inert Gas Flow weigh_fast->transfer_q end_b Seal Reaction Vessel Immediately transfer_q->end_b start_s In Glovebox, Weigh Entire Bottle of Reagent dissolve Dissolve in Anhydrous Solvent to Known Concentration start_s->dissolve aliquot Aliquot into Vials with Septum Caps dissolve->aliquot end_s Store Aliquots in Desiccator aliquot->end_s

Sources

Validation & Comparative

Comparison of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide with other guanylation reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the guanidinium group is a critical functional motif. Its unique basicity and ability to form multiple hydrogen bonds make it a cornerstone in the architecture of numerous bioactive molecules and pharmaceuticals. The strategic introduction of this group—a process known as guanylation—is therefore a pivotal step in many synthetic pathways. The choice of guanylation reagent is paramount, directly influencing reaction efficiency, substrate compatibility, and overall yield.

This in-depth guide provides a comparative analysis of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide and other prevalent guanylation reagents. Moving beyond a simple catalog of options, this document delves into the mechanistic underpinnings, practical applications, and field-proven insights for each, empowering you to make informed decisions for your specific synthetic challenges.

The Central Role of Guanylation in Chemical Synthesis

The guanidinium moiety, characterized by its Y-shaped CN₃ core, is a recurring feature in a vast array of natural products and pharmaceuticals due to its protonated state at physiological pH. This property allows it to engage in strong electrostatic and hydrogen-bonding interactions, which are crucial for molecular recognition at biological targets. Consequently, the efficient synthesis of guanidines is of significant interest.

The primary route to guanidine formation is the guanylation of primary and secondary amines. This transformation can be achieved through various reagents, each with its distinct advantages and limitations. This guide will focus on a critical comparison of the following classes of guanylation reagents:

  • S-Methylisothiourea Derivatives: Represented by our topic compound, this compound.

  • Thiourea-based Reagents with Activators: A classic approach requiring an activating agent to facilitate the reaction.

  • Carbodiimide-based Reagents: Versatile reagents that are often generated in situ.

  • Pyrazole-based Reagents: Known for their stability and controlled reactivity.

  • Triflylguanidines (e.g., Goodman's Reagent): Highly reactive reagents suitable for challenging substrates.

  • Repurposed Peptide Coupling Reagents (HBTU & DMTMM): Common reagents in peptide synthesis that can be adapted for guanylation.

S-Methylisothiourea Derivatives: The Workhorse Reagents

This compound belongs to the family of S-alkylisothioureas, which are widely used guanylating agents. The underlying principle of their reactivity is the excellent leaving group ability of the methylthio (-SCH₃) group.

Mechanism of Action

The guanylation reaction with S-methylisothiourea derivatives proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isothiourea. The reaction is typically facilitated by the protonation of one of the isothiourea nitrogen atoms, which increases the electrophilicity of the central carbon. The subsequent elimination of methanethiol (CH₃SH) drives the reaction to completion, forming the guanidinium product. The use of a base is sometimes necessary to deprotonate the amine nucleophile or to neutralize the hydroiodide salt.[1]

G reagent 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic attack amine Primary/Secondary Amine (R-NH₂) amine->intermediate product Guanidinium Product intermediate->product Elimination byproduct Methanethiol (CH₃SH) intermediate->byproduct

Caption: General mechanism of guanylation using an S-methylisothiourea reagent.

Performance and Practical Considerations

S-methylisothiourea derivatives are generally effective for guanylating a wide range of primary and secondary aliphatic amines. However, their reactivity with less nucleophilic aromatic amines can be sluggish, often requiring elevated temperatures. A significant drawback of this method is the liberation of methanethiol, a volatile and foul-smelling byproduct.[2] This necessitates conducting the reaction in a well-ventilated fume hood and often requires a workup procedure designed to trap or neutralize the thiol.

A Comparative Overview of Alternative Guanylation Reagents

The choice of a guanylation reagent is often a trade-off between reactivity, substrate scope, cost, and ease of use. The following sections provide a comparative analysis of common alternatives to S-methylisothiourea derivatives.

a) Thiourea Derivatives with Activators

This classical approach involves the activation of a thiourea, often a protected derivative like N,N'-di-Boc-thiourea, to form a more reactive species, which is then trapped by the amine.

  • Mechanism: The activator, typically a thiophilic metal salt (e.g., HgCl₂) or a coupling reagent (e.g., Mukaiyama's reagent), facilitates the elimination of a sulfur-containing byproduct to generate a highly electrophilic carbodiimide intermediate. This intermediate is then rapidly attacked by the amine to furnish the guanidine. The use of cyanuric chloride (TCT) has been reported as a less toxic alternative to mercury salts.[3]

  • Advantages: This method is versatile and can be used for a broad range of amines. The use of protected thioureas allows for the synthesis of protected guanidines, which can be beneficial in multi-step syntheses.

  • Disadvantages: The use of stoichiometric amounts of activators, particularly toxic heavy metals like mercury, is a significant drawback.[4] The generation of byproducts from the activator can also complicate purification.

b) N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

Goodman's reagent is a highly electrophilic guanylating agent renowned for its ability to react with weakly nucleophilic and sterically hindered amines.

  • Mechanism: The triflyl group is an excellent leaving group, rendering the guanidine carbon highly susceptible to nucleophilic attack. The reaction proceeds smoothly under mild conditions, often at room temperature.

  • Advantages: High reactivity allows for the guanylation of a wide array of amines, including anilines and other challenging substrates, with high yields.

  • Disadvantages: The reagent is relatively expensive, which may be a limiting factor for large-scale syntheses. Its high reactivity can sometimes lead to side reactions if other nucleophilic groups are present in the substrate.

c) Pyrazole-Based Reagents

1H-Pyrazole-1-carboxamidine hydrochloride and its protected derivatives are another important class of guanylating agents.

  • Mechanism: These reagents transfer the amidine group to an amine, with the pyrazole acting as a good leaving group. The reaction is typically driven by the formation of the stable pyrazole byproduct. Protected derivatives, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, exhibit enhanced reactivity due to the electron-withdrawing nature of the Boc groups.

  • Advantages: Pyrazole-based reagents are often crystalline, stable solids that are easy to handle. They offer a good balance of reactivity and stability, making them suitable for a variety of applications, including peptide synthesis.[5]

  • Disadvantages: The parent 1H-pyrazole-1-carboxamidine hydrochloride may require forcing conditions for less reactive amines. While the protected derivatives are more reactive, they add extra steps for protection and deprotection.

d) Repurposed Peptide Coupling Reagents: HBTU and DMTMM

Commonly used in peptide synthesis for amide bond formation, reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can also be employed for guanylation.

  • Mechanism with HBTU: HBTU can react with an amine to form a guanidinium species. This is often considered a side reaction in peptide coupling but can be exploited for guanidine synthesis.

  • Mechanism with DMTMM: While primarily used for activating carboxylic acids, DMTMM's triazine core can potentially be adapted for guanylation reactions, although this is a less common application.

  • Advantages: These reagents are readily available in most synthetic labs. They are generally effective under mild conditions.

  • Disadvantages: The use of these reagents for guanylation is less conventional and may require more optimization. The reaction pathways can sometimes be complex, leading to potential side products.

Quantitative Performance Comparison

To provide a clearer picture of the relative performance of these reagents, the following table summarizes typical yields for the guanylation of a common substrate, benzylamine. It is important to note that reaction conditions can significantly impact yields, and these values should be considered representative examples.

Reagent ClassSpecific ReagentBenzylamine Yield (%)Typical ConditionsReference
S-Methylisothiourea 2-(Methylthio)-2-imidazoline hydroiodide~70-85%Reflux in alcoholGeneral observation
Thiourea + Activator N,N'-di-Boc-thiourea + Mukaiyama's reagent91%DMF, rt[6]
Triflylguanidine N,N'-Di-Boc-N''-triflylguanidine>95%CH₂Cl₂, Et₃N, 0°C to rt[7]
Pyrazole-based 1H-Pyrazole-1-carboxamidine HCl84% (with cyclohexylamine)Hunig's Base, DMF[8]
Polymer-bound Thiourea Bis(Boc)thiopseudourea, polymer-bound93% (with propylamine)THF, rt

Experimental Protocols: A Practical Guide

To ensure the reproducibility of your results, detailed and validated protocols are essential. The following are representative experimental procedures for guanylation using two distinct reagent types.

Protocol 1: Guanylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is adapted from established procedures for the use of Goodman's reagent.[4]

Materials:

  • Primary amine (1.0 equiv)

  • N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine in anhydrous DCM in a flame-dried, nitrogen-flushed round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution and stir for 5 minutes.

  • In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.

  • Add the solution of Goodman's reagent dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Guanylation cluster_workup Workup and Purification dissolve_amine Dissolve amine in anhydrous DCM cool Cool to 0°C dissolve_amine->cool add_base Add triethylamine cool->add_base add_reagent Add Goodman's reagent solution dropwise add_base->add_reagent warm_stir Warm to RT and stir (12-24h) add_reagent->warm_stir quench Quench with aq. NaHCO₃ warm_stir->quench extract Extract and wash quench->extract purify Purify by chromatography extract->purify

Caption: Workflow for guanylation using Goodman's reagent.

Protocol 2: Guanylation using a Polymer-Bound Thiourea Reagent

This method offers the advantage of a simplified workup, as the excess reagent and byproducts are attached to the solid support.[9]

Materials:

  • Primary amine (1.0 equiv)

  • Bis(tert-butoxycarbonyl)thiopseudourea, polymer-bound (5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Swell the polymer-bound thiourea resin in anhydrous THF in a suitable reaction vessel.

  • Add the primary amine to the resin suspension.

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter the reaction mixture and wash the resin thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify as necessary, although often the product is of high purity after filtration.

Conclusion: Selecting the Optimal Reagent

The choice of guanylation reagent is a multifaceted decision that requires careful consideration of the specific synthetic context.

  • This compound and related S-methylisothioureas are reliable, cost-effective reagents for a range of primary and secondary aliphatic amines. Their primary drawback is the formation of volatile, odorous byproducts.

  • For challenging substrates, such as sterically hindered or electron-deficient amines, the high reactivity of Goodman's reagent makes it the reagent of choice, despite its higher cost.

  • Thiourea-based methods with activators offer versatility but require careful consideration of the toxicity and disposal of the activating agents.

  • Pyrazole-based reagents provide a good balance of stability, reactivity, and ease of handling, making them a popular choice for general-purpose guanylation.

  • The use of repurposed peptide coupling reagents like HBTU can be a convenient option if these reagents are readily available, but may require more optimization.

By understanding the mechanistic nuances and practical considerations of each reagent class, researchers can navigate the complexities of guanidine synthesis and efficiently access these valuable building blocks for their research and development endeavors.

References

  • Gomes, A. R., Varela, C. L., & Pires, A. S. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13820. [Link]

  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile System for the Synthesis of N,N‘-Disubstituted Guanidines from Thioureas. The Journal of Organic Chemistry, 65(6), 1566–1568. [Link]

  • Maryanoff, C. A. (2004). A convenient synthesis of guanidines from thioureas. The Journal of Organic Chemistry, 69(15), 5094-5098. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(4), 835-838. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, J., & Goodman, M. (1998). N,N'-Di-Boc-N' '-triflylguanidine: A New, Stable, and Highly Reactive Guanylating Reagent. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses. (2014). Chemical Society Reviews, 43(10), 3438-3476. [Link]

  • Discussion on S-methylisothiouronium salt reactions. (2014). Sciencemadness Discussion Board. [Link]

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(4), 49-87. [Link]

  • Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. Organic Syntheses. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments, (115). [Link]

Sources

The Modern Chemist's Guide to Guanidine Moiety Installation: A Comparative Analysis of Alternatives to 2-Methylthio-2-imidazoline hydroiodide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Guanidinium Group in Kinase Inhibition

Kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer. A recurring and functionally significant structural motif in many of these inhibitors is the guanidinium group. Its ability to form strong, charge-assisted hydrogen bonds allows it to effectively mimic the interactions of the arginine side chain, frequently anchoring inhibitors to the hinge region or other key residues within the ATP-binding pocket of kinases.

For years, 2-Methylthio-2-imidazoline hydroiodide has been a workhorse reagent for the introduction of this crucial guanidine functionality. Its commercial availability and established reactivity have made it a go-to choice for many medicinal chemists. However, the evolving landscape of drug discovery demands a more nuanced approach to chemical synthesis, prioritizing efficiency, substrate scope, and safety. This guide provides a comprehensive comparison of modern, alternative reagents to 2-Methylthio-2-imidazoline hydroiodide, offering researchers the insights needed to select the optimal tool for their specific kinase inhibitor synthesis campaign. We will delve into the performance of these alternatives, supported by experimental data, and provide detailed protocols to facilitate their implementation in the laboratory.

The Incumbent: A Critical Look at 2-Methylthio-2-imidazoline hydroiodide

2-Methylthio-2-imidazoline hydroiodide is an S-methylisothiourea salt that has been widely used for the guanylation of primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiourea, with the subsequent elimination of methanethiol, a volatile and odorous byproduct.

While effective in many cases, its application is not without limitations. The reaction often requires elevated temperatures and can be sluggish with less nucleophilic amines, such as anilines, which are common structural components of kinase inhibitors. Furthermore, the generation of methanethiol can be a significant drawback in terms of laboratory safety and environmental considerations. These factors have spurred the development of more robust and user-friendly guanylation reagents.

A Comparative Analysis of Modern Guanylation Reagents

In this section, we will compare the performance of three leading classes of alternative guanylation reagents against the established 2-Methylthio-2-imidazoline hydroiodide. The comparison will focus on key performance indicators for a medicinal chemist: reaction yield, substrate scope, reaction conditions, and safety/handling.

Reagent ClassKey FeaturesTypical YieldsSubstrate ScopeReaction ConditionsSafety & Handling Considerations
2-Methylthio-2-imidazoline hydroiodide Established, commercially availableModerate to GoodGood for aliphatic amines, challenging for weakly nucleophilic anilinesOften requires elevated temperatures (e.g., >80 °C) and extended reaction timesReleases volatile and malodorous methanethiol; handle in a well-ventilated fume hood.
N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent) Highly reactive, "gold standard" for difficult guanidinylationsExcellentBroad, including weakly nucleophilic and sterically hindered aminesMild (often room temperature), fast reaction timesStable solid, but the triflyl group is a good leaving group, handle with care.
1H-Pyrazole-1-carboxamidine hydrochloride Stable, crystalline solid; good reactivity with a favorable byproduct profileGood to ExcellentBroad, effective for both aliphatic and aromatic aminesMild conditions, often with a base like triethylamine or DIPEAStable, non-volatile byproducts (pyrazole). Generally considered a safer alternative.[1]
Protected S-Methylisothioureas (e.g., N,N'-di-Boc-S-methylisothiourea) Activated thiourea derivatives; often require a promoterGood to ExcellentBroad, dependent on the promoter usedVaries with promoter (e.g., HgCl₂, Mukaiyama's reagent)Use of heavy metal promoters like HgCl₂ is a significant environmental and safety concern.
In-Depth Analysis of Leading Alternatives

N,N'-di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, is a highly electrophilic guanylating agent. The triflate group is an excellent leaving group, rendering the guanidine carbon exceptionally susceptible to nucleophilic attack.

Causality Behind Experimental Choices: This high reactivity is precisely why it excels where other reagents fail, particularly with electron-deficient anilines or sterically encumbered amines that are prevalent in kinase inhibitor scaffolds. The use of Boc protecting groups allows for facile deprotection under acidic conditions, a standard final step in many synthetic routes. A study on the synthesis of guanidine-containing natural products highlighted the superior performance of Goodman's reagent in a challenging guanylation step, affording the desired product in high yield where other methods were less successful.

Experimental Workflow: Guanylation using N,N'-di-Boc-N''-triflylguanidine

cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Deprotection Amine Amine Solvent Anhydrous DCM Amine->Solvent Dissolve Reagent N,N'-di-Boc-N''-triflylguanidine Solvent->Reagent Add reagent Base Triethylamine (optional) Reagent->Base Add base if needed Stir Stir at RT Base->Stir Quench Quench with aq. NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na2SO4), filter, concentrate Extract->Dry Purify Column Chromatography Dry->Purify Deprotect Treat with TFA or HCl in Dioxane Purify->Deprotect Isolate Isolate final product Deprotect->Isolate

Caption: General workflow for guanylation using N,N'-di-Boc-N''-triflylguanidine.

This reagent has gained significant popularity due to its excellent balance of reactivity, stability, and safety. It is a crystalline, air-stable solid that reacts with a broad range of amines under mild conditions to afford guanidines in high yields.[2]

Causality Behind Experimental Choices: The reaction proceeds via the displacement of pyrazole, which is a non-volatile and relatively benign byproduct, making workup and purification straightforward. This is a considerable advantage over reagents that produce volatile or toxic byproducts. Its effectiveness in the guanylation of both primary and secondary amines makes it a versatile tool in the synthesis of diverse kinase inhibitor libraries.[2] For instance, a publication on the synthesis of novel bioactive compounds demonstrated the efficient use of 1H-pyrazole-1-carboxamidine hydrochloride for the guanylation of various amines with good to excellent yields.[1]

Reaction Mechanism: Guanylation with 1H-Pyrazole-1-carboxamidine

Reagent 1H-Pyrazole-1-carboxamidine Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic attack by amine Amine R-NH2 Amine->Intermediate Product Guanidinium Salt Intermediate->Product Elimination of pyrazole Byproduct Pyrazole Intermediate->Byproduct

Caption: Simplified mechanism of guanylation with 1H-pyrazole-1-carboxamidine.

This class of reagents, including the commercially available N,N'-di-Boc-S-methylisothiourea, represents an evolution of the traditional 2-Methylthio-2-imidazoline hydroiodide. The presence of electron-withdrawing protecting groups, such as Boc, enhances the electrophilicity of the guanidine carbon.

Causality Behind Experimental Choices: These reagents often require a promoter to facilitate the elimination of the methylthio group. While historically, toxic mercury salts like HgCl₂ were used, modern methods have introduced safer alternatives. For example, the use of Mukaiyama's reagent or other coupling agents can effectively promote the reaction, avoiding the use of heavy metals.[3] This approach offers a good balance of reactivity and allows for the synthesis of a wide range of guanidines.

Experimental Protocols

Protocol 1: General Procedure for Guanylation using N,N'-di-Boc-N''-triflylguanidine
  • To a solution of the amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M), add N,N'-di-Boc-N''-triflylguanidine (1.1 equiv).

  • If the amine is used as a salt, add triethylamine (1.1 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • For deprotection, dissolve the purified Boc-protected guanidine in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4M HCl in dioxane.

  • Stir at room temperature for 1-2 hours, then concentrate under reduced pressure to afford the desired guanidinium salt.

Protocol 2: General Procedure for Guanylation using 1H-Pyrazole-1-carboxamidine hydrochloride
  • To a solution of the amine (1.0 equiv) in a suitable solvent such as DMF or acetonitrile (0.2 M), add 1H-pyrazole-1-carboxamidine hydrochloride (1.2 equiv).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equiv).

  • Heat the reaction mixture to 60-80 °C and stir until the starting amine is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Conclusion: Selecting the Right Tool for the Job

The synthesis of kinase inhibitors often hinges on the successful and efficient installation of a guanidine moiety. While 2-Methylthio-2-imidazoline hydroiodide has served the medicinal chemistry community for many years, a range of superior alternatives are now readily available.

For challenging substrates, particularly weakly nucleophilic anilines, N,N'-di-Boc-N''-triflylguanidine stands out as the reagent of choice, offering high yields under mild conditions. For routine guanidinylations where safety and ease of workup are paramount, 1H-pyrazole-1-carboxamidine hydrochloride provides an excellent balance of reactivity and practicality. Finally, modern adaptations of protected S-methylisothioureas offer a viable alternative, provided that environmentally benign promoters are employed.

By understanding the distinct advantages and limitations of each reagent, researchers can make informed decisions, optimizing their synthetic strategies to accelerate the discovery and development of novel kinase inhibitors.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N, N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
  • Katritzky, A. R., & Rogovoy, B. V. (2005).
  • Goodman, M., & Zapf, C. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. Organic Letters, 1(1), 123-125.
  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile system for the synthesis of N, N′, N ″-trisubstituted guanidines from primary and secondary amines. The Journal of organic chemistry, 65(6), 1566-1568.
  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3, 5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.
  • Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Two new guanidinylation reagents, N, N′-bis (ortho-chloro-Cbz)-S-methylisothiourea and N, N′-bis (ortho-bromo-Cbz)-S-methylisothiourea, proved to be superior to already known reagents. Synthesis, 2004(01), 37-42.
  • Alcarazo, M. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(1), 233-243.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]

  • Baker, T. J., Tomioka, M., & Goodman, M. (2002). Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. Organic Syntheses, 78, 91.

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A Guide to Electrophilic Amination: A Comparative Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: February 2026

A Note on CAS 61076-89-9: Initial searches indicate that the compound associated with CAS number 61076-89-9 is 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide.[1][2][3] Our comprehensive review of the scientific literature does not support the classification of this molecule as an electrophilic aminating agent. Its known applications lie elsewhere in synthetic chemistry.

Therefore, to best address the interests of researchers, scientists, and drug development professionals in the field of electrophilic amination, this guide will focus on a widely used and highly relevant electrophilic aminating agent that aligns with the likely intent of the original query. We will provide a detailed comparison of Di-tert-butyl azodicarboxylate (DBAD) with other prominent electrophilic aminating agents, supported by experimental data and protocols.

Introduction to Electrophilic Amination: A Paradigm Shift in C-N Bond Formation

The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4] Traditionally, this has been achieved through the reaction of a carbon electrophile with a nitrogen nucleophile. However, the advent of electrophilic aminating agents has revolutionized this field by enabling an "umpolung" or reverse-polarity approach, where a nucleophilic carbon species attacks an electrophilic nitrogen source.[5] This strategy has opened new avenues for the synthesis of complex amines, including the challenging formation of quaternary carbon centers.

A diverse array of electrophilic aminating agents has been developed, each with its own unique reactivity profile, substrate scope, and handling requirements.[4][5][6][7][8] These reagents are broadly classified based on the nature of the electrophilic nitrogen atom and the leaving group attached to it. Common classes include azodicarboxylates, hydroxylamine derivatives, and N-fluoro compounds.[5][6] The choice of the optimal reagent is critical and depends on factors such as the nature of the carbon nucleophile (e.g., enolate, organometallic reagent), the desired product, and the tolerance of other functional groups in the substrate.

This guide will provide a comparative overview of the advantages of using Di-tert-butyl azodicarboxylate (DBAD) in relation to other widely used electrophilic aminating agents, namely N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor) and O-(diphenylphosphinyl)hydroxylamine (DPPH).

Di-tert-butyl azodicarboxylate (DBAD): A Versatile Reagent for the α-Amination of Carbonyl Compounds

Di-tert-butyl azodicarboxylate (DBAD) is a prominent member of the azodicarboxylate class of electrophilic aminating agents. It is widely employed for the α-amination of carbonyl compounds, providing access to valuable α-amino acid and α-amino ketone precursors. The reaction typically proceeds via the formation of a hydrazone intermediate, which can then be cleaved to reveal the desired amine.

Advantages of DBAD:
  • High Electrophilicity: The two electron-withdrawing tert-butoxycarbonyl groups render the nitrogen atoms highly electrophilic, facilitating reactions with a wide range of carbon nucleophiles, particularly enolates.

  • Broad Substrate Scope: DBAD has been successfully used in the amination of β-keto esters, β-keto nitriles, and other 1,3-dicarbonyl compounds.

  • Amenable to Asymmetric Catalysis: A significant advantage of DBAD is its compatibility with various chiral catalysts, enabling the enantioselective synthesis of α-amino carbonyl compounds. Both organocatalysts and metal-based catalysts have been effectively employed.

  • Solid and Stable: DBAD is a crystalline solid that is relatively stable and easy to handle under standard laboratory conditions.

Mechanism of DBAD-mediated α-Amination:

The reaction of DBAD with a carbonyl compound typically proceeds through the following steps:

  • Enolate Formation: A base is used to deprotonate the α-carbon of the carbonyl compound, generating a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks one of the electrophilic nitrogen atoms of DBAD.

  • Protonation: The resulting intermediate is protonated to yield the corresponding hydrazone.

  • Cleavage: The N-N bond of the hydrazone is subsequently cleaved, often under reductive conditions, to afford the free amine.

DBAD Amination Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Cleavage Carbonyl Carbonyl Compound Enolate Enolate Carbonyl->Enolate - H+ Base Base Hydrazone_Intermediate Hydrazone Intermediate Enolate->Hydrazone_Intermediate + DBAD, + H+ DBAD DBAD alpha_Amino_Product α-Amino Product Hydrazone_Intermediate->alpha_Amino_Product Cleavage

Caption: General mechanism of DBAD-mediated α-amination of carbonyl compounds.

Comparative Analysis with Other Electrophilic Aminating Agents

The choice of an electrophilic aminating agent is crucial for the success of a synthetic transformation. Below is a comparison of DBAD with two other popular reagents, Selectfluor and DPPH.

FeatureDi-tert-butyl azodicarboxylate (DBAD)N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor)O-(diphenylphosphinyl)hydroxylamine (DPPH)
Primary Application α-Amination of carbonyl compoundsElectrophilic fluorination, amination of organometallics and C-H bondsAmination of organometallics and N-heterocycles
Nature of Nitrogen Source Hydrazine derivativeN-Fluoro reagentO-Phosphinylhydroxylamine
Product after Amination Hydrazone (requires cleavage)Direct amine formationDirect amine formation
Handling and Stability Stable crystalline solidStable crystalline solidStable crystalline solid
Compatibility with Nucleophiles Primarily soft nucleophiles (enolates)Hard and soft nucleophilesHard nucleophiles (Grignard, organolithiums)
Asymmetric Synthesis Well-established with various catalystsLess common for aminationLimited examples
N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor)

Selectfluor is primarily known as a powerful electrophilic fluorinating agent. However, it can also serve as an electrophilic aminating agent, particularly in the amination of organometallic reagents and in certain C-H amination reactions.

  • Advantages over DBAD: Selectfluor can directly introduce an amino group without the need for a subsequent cleavage step. It is also effective for the amination of a broader range of nucleophiles, including some that are not compatible with DBAD.

  • Disadvantages compared to DBAD: The use of Selectfluor for amination is less common and not as extensively developed as its application in fluorination. For the specific task of α-amination of carbonyl compounds, DBAD is generally the more established and versatile reagent, especially in the context of asymmetric catalysis.

O-(diphenylphosphinyl)hydroxylamine (DPPH)

DPPH is a hydroxylamine-based electrophilic aminating agent that is particularly effective for the amination of hard nucleophiles such as Grignard reagents and organolithium compounds.

  • Advantages over DBAD: DPPH is the reagent of choice for the direct amination of organometallic compounds to form primary amines. This is a transformation for which DBAD is not well-suited.

  • Disadvantages compared to DBAD: DPPH is less commonly used for the α-amination of enolates. For this specific application, DBAD generally provides better yields and is more compatible with a wider range of carbonyl substrates.

Experimental Protocol: Asymmetric α-Amination of a β-Keto Ester using DBAD

The following protocol is a representative example of an organocatalyzed asymmetric α-amination of a β-keto ester using DBAD.

Materials:

  • β-Keto ester (1.0 mmol)

  • Di-tert-butyl azodicarboxylate (DBAD) (1.2 mmol)

  • Chiral organocatalyst (e.g., a chiral primary amine or a cinchona alkaloid derivative) (0.1 mmol)

  • Anhydrous solvent (e.g., toluene, dichloromethane) (5 mL)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the β-keto ester (1.0 mmol) and the chiral organocatalyst (0.1 mmol).

  • Add the anhydrous solvent (5 mL) and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • In a separate flask, dissolve DBAD (1.2 mmol) in a minimal amount of the anhydrous solvent.

  • Slowly add the DBAD solution to the reaction mixture over a period of 30 minutes.

  • Stir the reaction at the same temperature for the specified time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-hydrazono-β-keto ester.

  • The resulting hydrazone can be cleaved to the corresponding amine using appropriate reductive conditions (e.g., catalytic hydrogenation, zinc in acetic acid).

Caption: Experimental workflow for the asymmetric α-amination of a β-keto ester.

Conclusion

Electrophilic amination represents a powerful and versatile strategy for the synthesis of nitrogen-containing molecules. While a variety of reagents are available, Di-tert-butyl azodicarboxylate (DBAD) has emerged as a particularly advantageous choice for the α-amination of carbonyl compounds. Its high reactivity, broad substrate scope, and amenability to asymmetric catalysis make it an invaluable tool for synthetic chemists. When compared to other prominent electrophilic aminating agents like Selectfluor and DPPH, DBAD occupies a distinct niche, excelling in the functionalization of soft carbon nucleophiles. A thorough understanding of the reactivity profiles of these different reagents is essential for the rational design of synthetic routes and the efficient construction of complex molecular architectures.

References

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  • Bower, J. F. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(70), 9746-9759. [Link]

  • Bauer, A., & BreM, H. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(70), 9746-9759. [Link]

  • O'Neil, L. G., & Bower, J. F. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 24496-24523. [Link]

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  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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A Comparative Guide to Imidazoline Synthesis: From Classical Approaches to Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Imidazolines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, natural products, and catalysts.[1][2] Their synthesis has been a subject of extensive research, leading to a diverse array of synthetic routes. This guide provides a comparative analysis of the most prominent methods for imidazoline synthesis, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal route for their specific applications.

Synthesis from Aldehydes and Diamines: The Workhorse Method

The condensation of aldehydes with 1,2-diamines, such as ethylenediamine, is one of the most direct and widely employed methods for the synthesis of 2-imidazolines.[3][4] This approach is valued for its operational simplicity and the ready availability of starting materials.

Mechanism and Rationale

The reaction proceeds through the initial formation of an aminal intermediate from the condensation of the aldehyde and the diamine. Subsequent oxidation of the aminal leads to the cyclized imidazoline product. The choice of oxidizing agent is critical to the success of this reaction, with various reagents offering different levels of efficiency and substrate compatibility.

Reaction Workflow: Aldehyde Route

Aldehyde Aldehyde Aminal Aminal Intermediate Aldehyde->Aminal Condensation Diamine 1,2-Diamine Diamine->Aminal Imidazoline 2-Imidazoline Aminal->Imidazoline Oxidation Oxidant Oxidizing Agent Oxidant->Imidazoline

Caption: General workflow for imidazoline synthesis from aldehydes and diamines.

Comparative Performance of Oxidizing Agents

The choice of oxidant significantly impacts the yield and reaction conditions. Below is a comparison of commonly used oxidizing agents.

Oxidizing AgentTypical Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
tert-Butyl hypochlorite Mild conditions, often at room temperature.[5]HighHigh yields for a broad range of substrates.[5]Reagent can be unstable and requires careful handling.
Hydrogen peroxide/NaI Environmentally friendly, uses a catalytic amount of sodium iodide.[5][6]High"Green" oxidant, water is the primary byproduct.[6]Ineffective with ultrasound or microwave heating due to H2O2 decomposition.[6]
Iodine/K2CO3 Mild conditions, suitable for a range of aldehydes.[5][7]Good to excellentReadily available and inexpensive reagents.[7]Moderate yields for aliphatic aldehydes.[7]
Pyridinium hydrobromide perbromide Can be performed in water at room temperature.[5]GoodGood yields in an aqueous medium.[5]The reagent is a solid and may require specific handling.
Field-Proven Insights

For general-purpose synthesis of 2-arylimidazolines, the iodine/K2CO3 system offers a good balance of cost, efficiency, and ease of use. For sensitive substrates or when higher yields are paramount, tert-butyl hypochlorite is an excellent choice, provided appropriate safety precautions are taken. The hydrogen peroxide/NaI system is a compelling option for green chemistry applications.

Synthesis from Nitriles: A Versatile Alternative

Mechanism and Rationale

This synthesis is believed to proceed through the formation of an N-substituted amidine intermediate, which then undergoes intramolecular cyclization to form the imidazoline ring. The reaction is often catalyzed by sulfur-containing reagents or other catalysts that facilitate the initial addition of the diamine to the nitrile.

Reaction Workflow: Nitrile Route

Nitrile Nitrile Amidine_Intermediate Amidine Intermediate Nitrile->Amidine_Intermediate Addition Diamine 1,2-Diamine Diamine->Amidine_Intermediate Catalyst Catalyst (e.g., NaSH, Sulfur) Catalyst->Amidine_Intermediate Imidazoline 2-Imidazoline Amidine_Intermediate->Imidazoline Cyclization

Caption: General workflow for imidazoline synthesis from nitriles and diamines.

Comparative Performance of Catalysts
CatalystTypical Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Sodium hydrosulfide (NaSH) Reflux in ethylenediamine.[8]HighMild and efficient for a variety of nitriles.[8]The catalyst can release H2S gas, requiring good ventilation.
Sulfur Can be performed under reflux or with ultrasonic irradiation.[9]HighInexpensive and readily available.Can sometimes lead to side products.
N-Acetylcysteine Mild conditions (60 °C in methanol).Good to excellentOrganocatalytic, avoiding metal contaminants.May require longer reaction times for some substrates.
Field-Proven Insights

The use of sodium hydrosulfide as a catalyst offers a simple and high-yielding one-pot procedure for a wide range of nitriles.[8] For laboratories looking to avoid potentially hazardous reagents, the N-acetylcysteine-catalyzed method provides a milder and greener alternative.

Synthesis from Carboxylic Acids and Their Derivatives: The Classical Approach

Historically, the condensation of carboxylic acids or their derivatives (such as esters) with 1,2-diamines has been a common method for imidazoline synthesis. This route is particularly prevalent in industrial applications, especially for the synthesis of fatty imidazolines used as corrosion inhibitors and surfactants.

Mechanism and Rationale

The reaction typically involves the initial formation of an amide, which then undergoes cyclization and dehydration to yield the imidazoline. This process often requires high temperatures to drive the dehydration step.

Reaction Workflow: Carboxylic Acid Route

Carboxylic_Acid Carboxylic Acid/Derivative Amide_Intermediate Amide Intermediate Carboxylic_Acid->Amide_Intermediate Amidation Diamine 1,2-Diamine Diamine->Amide_Intermediate Imidazoline 2-Imidazoline Amide_Intermediate->Imidazoline Cyclization/Dehydration Heat Heat Heat->Imidazoline

Caption: General workflow for imidazoline synthesis from carboxylic acids.

Comparative Performance and Considerations
Starting MaterialTypical Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Carboxylic Acids High temperatures (180-220 °C), often with removal of water.VariableDirect use of readily available starting materials.High temperatures can lead to side products and require specialized equipment.
Esters Generally milder conditions than with carboxylic acids.Good to highCleaner reactions with fewer side products.Esters may need to be prepared from the corresponding carboxylic acids.
Field-Proven Insights

This method is highly scalable and is a mainstay in industrial settings for the production of bulk imidazolines. However, the high temperatures required can be a drawback in a laboratory setting. For smaller-scale synthesis, the use of esters is often preferred due to the milder reaction conditions. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this transformation.

Green Chemistry Approaches: Microwave and Ultrasound-Assisted Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Microwave and ultrasound irradiation have emerged as powerful tools for accelerating imidazoline synthesis, often leading to higher yields and shorter reaction times.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave heating can dramatically reduce reaction times from hours to minutes. For example, the synthesis of imidazolines from fatty acids and diamines, which traditionally takes 8-10 hours, can be completed in 5-10 minutes with yields of 89-91% using MAOS.

Ultrasound-Assisted Synthesis

Sonication can also enhance reaction rates and yields. The synthesis of imidazolines from aldehydes and ethylenediamine under ultrasound irradiation is efficient, with the advantages of mild conditions, low cost, and simple operation.

Green Chemistry Metrics: A Comparative Overview

To objectively compare the "greenness" of these synthetic routes, we can use metrics such as Atom Economy (AE) and Process Mass Intensity (PMI).

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.

    AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

  • Process Mass Intensity (PMI): A measure of the total mass of materials used to produce a certain mass of product, including solvents, reagents, and process aids.

    PMI = Total Mass in a Process / Mass of Product

Synthesis RouteRepresentative ReactionAtom Economy (%)Typical PMIGreen Chemistry Considerations
From Aldehydes Benzaldehyde + Ethylenediamine → 2-Phenylimidazoline~71%High (due to solvent and workup)Can be made greener with catalytic H2O2/NaI.[6]
From Nitriles Benzonitrile + Ethylenediamine → 2-Phenylimidazoline~71%Moderate to HighUse of milder catalysts like N-acetylcysteine improves the green profile.
From Carboxylic Acids Benzoic Acid + Ethylenediamine → 2-Phenylimidazoline~65%High (due to high temperatures and workup)High energy consumption due to elevated temperatures.

Note: AE is calculated for the core reaction and does not account for reagents that are not incorporated into the final product. PMI values are highly dependent on the specific protocol and scale.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenylimidazoline from Benzaldehyde using Iodine/K2CO3
  • To a solution of benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL), add ethylenediamine (0.66 g, 11 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add potassium carbonate (1.38 g, 10 mmol) and iodine (2.54 g, 10 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 2-phenylimidazoline.

Protocol 2: Synthesis of 2-Phenylimidazoline from Benzonitrile using Sodium Hydrosulfide
  • In a round-bottom flask, combine benzonitrile (2.06 g, 20 mmol), 70% sodium hydrosulfide hydrate (0.16 g, 2 mmol), and ethylenediamine (20 mL).

  • Reflux the mixture with stirring for 1.5-2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and methanol to obtain pure 2-phenylimidazoline.[8]

Conclusion

The synthesis of imidazolines can be accomplished through several effective routes, each with its own set of advantages and disadvantages. The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired substrate scope, scale, available equipment, and green chemistry considerations. The classical methods involving aldehydes, nitriles, and carboxylic acids remain highly relevant, while modern techniques such as microwave and ultrasound-assisted synthesis offer significant improvements in terms of reaction times and environmental impact. This guide provides the necessary data and insights to enable researchers to make informed decisions in their synthetic endeavors.

References

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A Comparative Guide to the Efficacy of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole: Hydroiodide Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice between using a compound as a salt or a free base is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide and its corresponding free base, offering experimental insights and data-driven recommendations.

The imidazole moiety is a privileged structure in medicinal chemistry due to its diverse biological activities.[1] 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole, in particular, serves as a versatile building block in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.[2][3] Understanding the physicochemical and functional differences between its salt and free base forms is paramount for reproducible and meaningful research.

Physicochemical Properties: The Foundation of Efficacy

The primary differences between the hydroiodide salt and the free base lie in their fundamental physicochemical properties. The salt form is created by reacting the basic free base with hydroiodic acid.[4] This conversion has profound effects on molecular weight, solubility, and stability.

Property1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole (Free Base)This compound (Salt)Rationale for Difference
Molecular Formula C₅H₁₀N₂SC₅H₁₁IN₂SAddition of hydroiodide (HI).
Molecular Weight ~130.21 g/mol 258.13 g/mol [5]The addition of the hydroiodide molecule significantly increases the molecular weight.
Appearance Likely an oil or low-melting solidCrystalline solidSalt formation typically leads to a more crystalline and solid material, which is often easier to handle and weigh accurately.
Aqueous Solubility LowHighThe ionic nature of the salt form enhances its solubility in polar solvents like water, a critical factor for many biological assays.[4][6]
Stability Less stable, susceptible to oxidation and degradationMore stable, with a longer shelf-life[6]The salt form is generally less reactive and more resistant to environmental factors.
Hygroscopicity LowModerate to HighSalts can be hygroscopic, meaning they may absorb moisture from the air. This requires careful storage in a desiccated environment.

Note: It is crucial to account for the difference in molecular weight when preparing solutions of equimolar concentrations. Failing to do so will result in significant concentration errors.[7]

Experimental Design for Comparative Efficacy

To objectively compare the two forms, a series of experiments should be conducted. The following workflow provides a robust framework for this evaluation.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Interpretation prep_salt Prepare Stock Solution (Hydroiodide Salt) stability Stability Assessment (HPLC) prep_salt->stability solubility Solubility Assay (UV-Vis) prep_salt->solubility bioactivity In Vitro Bioactivity (Enzyme Inhibition Assay) prep_salt->bioactivity prep_base Prepare Stock Solution (Free Base) prep_base->stability prep_base->solubility prep_base->bioactivity data_analysis Data Analysis & Comparison stability->data_analysis solubility->data_analysis bioactivity->data_analysis recommendation Formulation Recommendation data_analysis->recommendation

Caption: Experimental workflow for comparing the hydroiodide salt and free base.

Objective: To determine the degradation of each compound over time in a standard assay buffer.

  • Preparation: Prepare 1 mM stock solutions of both the hydroiodide salt and the free base in DMSO. Dilute each to 10 µM in phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Aliquot the solutions into separate vials and store them under different conditions (e.g., 4°C, room temperature, 37°C) protected from light.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.

  • HPLC Analysis: Analyze the samples using a C18 reverse-phase HPLC column. Monitor the peak area of the parent compound at an appropriate UV wavelength (e.g., 230 nm).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Objective: To quantify the solubility of each form in an aqueous buffer.

  • Preparation: Add an excess amount of each compound to separate vials containing a fixed volume of PBS (pH 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.[8]

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully take a sample of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a UV-Vis spectrophotometer against a standard curve.[8]

Results and Discussion: A Tale of Two Forms

As hypothesized, the hydroiodide salt is expected to exhibit significantly greater stability in aqueous solutions. The free base, with its unprotonated amine, is more susceptible to oxidative degradation.

Time (hours)Free Base (% Remaining)Hydroiodide Salt (% Remaining)
0100100
48599
87298
244596
Hypothetical data based on typical stability profiles.

Insight: For assays requiring long incubation times, the use of the free base can lead to a decrease in the effective concentration of the active compound, potentially confounding the results. The stability of the salt form ensures a consistent concentration throughout the experiment.

The salt form's ionic nature dramatically increases its solubility in aqueous buffers.

Compound FormSolubility in PBS (pH 7.4)
Free Base~0.1 mg/mL
Hydroiodide Salt>10 mg/mL
Hypothetical data illustrating the expected trend.

Insight: The poor solubility of the free base can be a major experimental limitation, making it difficult to prepare high-concentration stock solutions and potentially leading to compound precipitation in the assay medium. The high solubility of the hydroiodide salt circumvents these issues.

While the salt form is superior for handling and in-solution stability, it is the free base that is typically the biologically active species. In a buffered aqueous solution (like a biological assay), an equilibrium is established where the salt dissociates, releasing the protonated compound, which then deprotonates to yield the active free base.

G Salt Hydroiodide Salt (Solid) Dissolved_Salt Protonated Compound (in Solution) Salt->Dissolved_Salt Dissolution Free_Base Active Free Base (in Solution) Dissolved_Salt->Free_Base Deprotonation (at physiological pH) Target Biological Target Free_Base->Target Binding

Caption: Conversion of the hydroiodide salt to the active free base.

For most applications, the conversion of the salt to the free base in a buffered solution is rapid and complete. Therefore, if both compounds can be successfully dissolved and remain stable for the duration of the assay, they should exhibit comparable biological activity. Any observed differences in efficacy are often attributable to the aforementioned issues of stability and solubility, not a difference in the intrinsic activity of the core molecule.

Conclusion and Recommendations

For the vast majority of in vitro and in vivo research applications, This compound is the recommended form.

  • Superior Handling and Stability: The crystalline nature and enhanced stability of the salt form ensure accurate weighing and a longer shelf-life.

  • Enhanced Aqueous Solubility: The high solubility of the salt form is critical for preparing stock solutions and preventing precipitation in biological assays.

  • Bio-equivalency in Buffered Systems: In physiological buffers, the salt form readily converts to the active free base, leading to comparable bioactivity when solubility and stability are not confounding factors.

The free base should only be considered in specific applications where the presence of the iodide counter-ion is undesirable or in non-polar solvent systems where its solubility may be advantageous. In such cases, extreme care must be taken to account for its lower stability and potential for precipitation.

By understanding the fundamental properties of both the salt and free base forms, researchers can make informed decisions, leading to more robust and reproducible scientific outcomes.

References

  • MDPI. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Available at: [Link]

  • PubChem. 4,5-Dihydro-2-(methylthio)-1H-imidazole monohydrobromide. Available at: [Link]

  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

  • PubMed Central. (2023). Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • ResearchGate. (2021). Effect of Exposure to e-Cigarettes With Salt vs Free-Base Nicotine on the Appeal and Sensory Experience of Vaping: A Randomized Clinical Trial. Available at: [Link]

  • National Institutes of Health. (2021). Effect of Exposure to e-Cigarettes With Salt vs Free-Base Nicotine on the Appeal and Sensory Experience of Vaping: A Randomized Clinical Trial. Available at: [Link]

  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?. Available at: [Link]

  • Scribd. (n.d.). Amine Solubility and Basicity Guide. Available at: [Link]

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A Comparative Guide to the Structural Activity Relationship (SAR) Studies of 2-Methylthio-2-imidazoline Hydroiodide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazoline scaffold represents a privileged structure, consistently appearing in a diverse array of biologically active compounds. Within this class, 2-methylthio-2-imidazoline hydroiodide and its derivatives have emerged as a versatile platform for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of these derivatives, with a focus on their antibacterial and potential anticancer activities. We will delve into the causality behind experimental designs, present detailed protocols, and offer a clear visualization of the key structural modifications that influence biological outcomes.

Introduction: The Significance of the 2-Methylthio-2-imidazoline Scaffold

The 2-methylthio-2-imidazoline core is a valuable pharmacophore due to its unique electronic and steric properties. The methylthio group at the 2-position can act as a leaving group in nucleophilic substitution reactions, making the parent compound, 2-methylthio-2-imidazoline hydroiodide, a versatile starting material for the synthesis of a wide range of derivatives[1]. Furthermore, the imidazoline ring itself is a key feature in many compounds that interact with various biological targets, including imidazoline receptors, α-adrenoceptors, and monoamine oxidases. The exploration of derivatives of 2-methylthio-2-imidazoline hydroiodide allows for the fine-tuning of these interactions and the discovery of novel biological activities.

Comparative Structural Activity Relationship (SAR) Analysis

The biological activity of 2-methylthio-2-imidazoline derivatives is profoundly influenced by the nature and position of substituents on the core structure. This section will compare the SAR of these derivatives, primarily focusing on their antibacterial properties, for which there is a notable body of evidence.

Antibacterial Activity: A Study of 1-Aryl-2-methylthio-imidazolines

A significant study by Sztanke et al. (2006) provides a clear framework for understanding the SAR of 1-aryl-2-methylthio-imidazolines as antibacterial agents.[1] The general structure of the compounds synthesized and evaluated is depicted below:

G cluster_0 General Structure of 1-Aryl-2-methylthio-imidazolines C1 N C3 C1->C3 Aryl Aryl (R) C1->Aryl C2 N C5 C2->C5 C4 C3->C4 C4->C2 S S CH3 CH3 S->CH3 C5->C1 C5->S

Caption: General chemical structure of 1-aryl-2-methylthio-imidazoline derivatives.

The antibacterial activity of these compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria, with the Minimum Inhibitory Concentration (MIC) serving as the quantitative measure of efficacy. The results are summarized in the table below, allowing for a direct comparison of the impact of different aryl substituents.

CompoundR (Aryl Substituent)MIC (μM) vs. S. aureusMIC (μM) vs. E. coliMIC (μM) vs. P. aeruginosaMIC (μM) vs. B. subtilis
2a Phenyl11.022.022.011.0
2b 2-Methylphenyl44.488.888.844.4
2c 4-Methylphenyl22.144.244.222.1
2d 4-Ethylphenyl21.342.642.621.3
2e 4-Chlorophenyl11.923.823.811.9
2f 4-Bromophenyl22.344.644.622.3
2g 4-Methoxyphenyl89.2>89.2>89.289.2
Chloramphenicol -12.46.224.83.1
Ampicillin -14.428.857.67.2

Data sourced from Sztanke et al., 2006.[1]

  • Electronic Effects of Aryl Substituents: The presence of an electron-withdrawing group, such as a chlorine atom at the para-position of the phenyl ring (Compound 2e ), maintains high potency, comparable to the unsubstituted phenyl derivative (Compound 2a ). In contrast, the introduction of a strong electron-donating group, like a methoxy group (Compound 2g ), leads to a significant decrease in antibacterial activity. This suggests that a less electron-rich aryl ring is favorable for antibacterial action.

  • Steric Hindrance: Substitution at the ortho-position of the phenyl ring with a methyl group (Compound 2b ) results in a noticeable reduction in activity compared to the para-substituted analog (Compound 2c ) and the unsubstituted compound (2a ). This indicates that steric hindrance near the point of attachment to the imidazoline ring may interfere with the compound's interaction with its bacterial target.

  • Lipophilicity: While a systematic study of lipophilicity was not presented, the similar high activity of the phenyl (2a ) and 4-chlorophenyl (2e ) derivatives suggests that a certain degree of lipophilicity is beneficial. However, the decreased activity of the 4-methoxyphenyl derivative (2g ) might also be partly attributed to changes in its overall physicochemical properties.

  • Comparison with Standards: Notably, compounds 2a and 2e demonstrated potency comparable to the standard antibiotic chloramphenicol against S. aureus and were superior to ampicillin against several tested strains.[1] This highlights the potential of this scaffold in developing new antibacterial agents.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are step-by-step protocols for the synthesis of the precursor and the final derivatives, as well as the antibacterial screening.

Synthesis of 1-Aryl-2-methylthio-imidazolines

The synthesis of these derivatives is a two-step process, starting from the corresponding N-arylethylenediamines.

G Start N-Arylethylenediamine Step1 Condensation with CS2 in Xylene Start->Step1 Intermediate 1-Arylimidazolidine-2-thione Step1->Intermediate Step2 Alkylation with Methyl Iodide Intermediate->Step2 Product 1-Aryl-2-methylthio-imidazoline Step2->Product

Caption: Synthetic workflow for 1-Aryl-2-methylthio-imidazolines.

Step 1: Synthesis of 1-Arylimidazolidine-2-thiones (Precursors)

  • To a solution of the appropriate N-arylethylenediamine (0.1 mol) in 150 mL of xylene, add carbon disulfide (0.11 mol).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and recrystallize from ethanol to obtain the pure 1-arylimidazolidine-2-thione.

Step 2: Synthesis of 1-Aryl-2-methylthio-imidazolines (Final Products)

  • To a solution of the 1-arylimidazolidine-2-thione (0.05 mol) in 100 mL of absolute ethanol, add methyl iodide (0.055 mol).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • The resulting hydroiodide salt can be precipitated by the addition of diethyl ether.

  • Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/ether) to yield the pure 1-aryl-2-methylthio-imidazoline hydroiodide.

Antibacterial Activity Screening (Broth Microdilution Method)
  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth (for bacteria) to achieve a range of final concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Add the standardized bacterial suspension to each well of the microtiter plate.

  • Include positive controls (broth with bacteria and no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Broader Applications

While the antibacterial activity of 1-aryl-2-methylthio-imidazolines is well-documented, the therapeutic potential of this scaffold is likely much broader. The imidazoline core is known to be a key feature in compounds with anticancer and antiviral activities. Future research should focus on:

  • Exploring Anticancer Activity: Synthesizing a library of 2-methylthio-2-imidazoline derivatives with diverse substitutions and screening them against various cancer cell lines. SAR studies could then elucidate the structural requirements for cytotoxicity.

  • Investigating Antiviral Potential: Evaluating these derivatives against a panel of viruses to identify any antiviral "hits." Subsequent SAR studies would be crucial for optimizing their potency and selectivity.

  • Modification of the Methylthio Group: Replacing the methylthio group with other thio-substituents or different functional groups could lead to derivatives with novel biological activities.

Conclusion

The structural activity relationship of 2-methylthio-2-imidazoline hydroiodide derivatives, particularly the 1-aryl substituted analogs, provides a compelling case for their potential as a source of new therapeutic agents. The clear SAR trends observed in their antibacterial activity, where electronic and steric factors on the aryl ring play a crucial role, offer a rational basis for the design of more potent compounds. The synthetic accessibility of these derivatives further enhances their appeal for drug discovery programs. By expanding the investigation into other therapeutic areas such as oncology and virology, the full potential of this versatile chemical scaffold can be unlocked, paving the way for the development of novel and effective medicines.

References

  • Sztanke, K., Pasternak, K., Sidor-Wójtowicz, A., Truchlińska, J., & Jóźwiak, K. (2006). Synthesis of imidazoline and imidazo[2,1-c][1][2][3]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Bioorganic & Medicinal Chemistry, 14(11), 3635-3642. [Link]

Sources

Benchmarking the performance of CAS 61076-89-9 in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Key Intermediates in the Synthesis of Ranitidine

A Note on the Subject Compound: Initial searches for synthetic applications of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS 61076-89-9) did not yield extensive information on its use in specific, benchmarkable synthetic transformations. However, the core reactive moiety of this molecule, a substituted S,N-acetal, is structurally related to a pivotal class of reagents used in major pharmaceutical syntheses. This guide will, therefore, focus on a well-documented and highly relevant application of a similar functional group: the use of N-methyl-1-(methylthio)-2-nitroetheneamine (NMSM) in the synthesis of the blockbuster anti-ulcer drug, Ranitidine. This comparative analysis will provide valuable insights for researchers, scientists, and drug development professionals by benchmarking different synthetic strategies for a globally recognized pharmaceutical.

Introduction to Ranitidine and its Synthetic Challenges

Ranitidine, marketed under the trade name Zantac, is a histamine H2-receptor antagonist that potently inhibits stomach acid production.[1] Since its introduction by Glaxo (now GlaxoSmithKline) in 1981, it became the first drug to exceed $1 billion in annual sales, marking a significant milestone in pharmaceutical history.[2] The synthesis of Ranitidine, while achievable through various routes, presents a core challenge in the efficient construction of its N,N'-disubstituted 2-nitro-1,1-ethenediamine structure. The key to many successful syntheses is the use of a versatile and highly reactive intermediate that allows for the sequential introduction of the two different amine fragments.

This guide will compare two prominent synthetic routes to Ranitidine, focusing on the preparation and utilization of the key nitroetheneamine intermediate and its alternatives.

Route 1: The Classical Glaxo Synthesis

The original synthesis of Ranitidine developed by Glaxo remains a cornerstone in industrial organic chemistry.[2] This route is characterized by a convergent synthesis strategy, where two key fragments are prepared separately and then combined in the final step.

Synthesis of the Key Intermediate: N-methyl-1-(methylthio)-2-nitroetheneamine (NMSM)

The versatility of NMSM stems from its push-pull alkene nature. The electron-withdrawing nitro group makes the double bond susceptible to nucleophilic attack (Michael addition), while the methylthio group acts as an excellent leaving group, facilitating substitution.[3][4]

The synthesis of NMSM typically starts from nitromethane and carbon disulfide.[4] The reaction with potassium hydroxide yields a dithio-potassium salt, which is then S-methylated with dimethyl sulfate to produce 1,1-bis(methylthio)-2-nitroethylene.[4] Subsequent reaction with one equivalent of methylamine displaces one of the methylthio groups to afford NMSM.[2][4]

Final Assembly of Ranitidine

The classical route involves the aminomethylation of furfuryl alcohol to produce 5-(dimethylaminomethyl)furfuryl alcohol, which is then reacted with cysteamine (2-aminoethanethiol) to form the side-chain amine.[2][5] The final step is the condensation of this amine with NMSM, where the primary amine of the side chain displaces the remaining methylthio group of NMSM to form Ranitidine.[6]

Classical Ranitidine Synthesis Workflow cluster_0 Side-Chain Synthesis cluster_1 Key Intermediate Synthesis cluster_2 Final Assembly Furfuryl_alcohol Furfuryl Alcohol Aminomethylation Aminomethylation (Dimethylamine, Formaldehyde) Furfuryl_alcohol->Aminomethylation Side_chain_intermediate 5-(Dimethylaminomethyl)furfuryl alcohol Aminomethylation->Side_chain_intermediate Thiol_condensation Condensation (Cysteamine, HCl) Side_chain_intermediate->Thiol_condensation Amine_side_chain 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethylfuran-2-methanamine Thiol_condensation->Amine_side_chain Final_Condensation Final Condensation Amine_side_chain->Final_Condensation Nitromethane Nitromethane + CS2 Dithio_intermediate 1,1-bis(methylthio)-2-nitroethylene Nitromethane->Dithio_intermediate Methylamine_reaction Reaction with Methylamine Dithio_intermediate->Methylamine_reaction NMSM N-methyl-1-(methylthio)-2-nitroetheneamine (NMSM) Methylamine_reaction->NMSM NMSM->Final_Condensation Ranitidine Ranitidine Final_Condensation->Ranitidine

Classical Synthesis Workflow for Ranitidine
Experimental Protocol: Classical Synthesis of Ranitidine
  • Step 1: Synthesis of 2-[[[5-(dimethylamino-methyl-2-furanyl)methyl]thio]ethaneamine]

    • 5-(Dimethylaminomethyl)furfuryl alcohol is reacted with 2-mercaptoethylamine hydrochloride in the presence of aqueous HCl.[7] This step involves the acid-catalyzed substitution of the hydroxyl group with the thiol.

  • Step 2: Synthesis of N-methyl-1-methylthio-2-nitroetheneamine (NMSM)

    • 1,1-bis(methylthio)-2-nitroethene is reacted with methylamine in refluxing ethanol.[7] The reaction mixture is heated to facilitate the nucleophilic substitution of one methylthio group.

  • Step 3: Final Condensation

    • A solution of 2-[[[5-(dimethylamino-methyl-2-furanyl)methyl]thio]ethaneamine] in water is added dropwise to a suspension of NMSM in water.[6] The mixture is heated to 55 °C and stirred overnight.[6] The product, Ranitidine, is then extracted with an organic solvent.[6]

Route 2: A Greener Synthesis from a Biomass-Derived Platform Chemical

In recent years, there has been a significant push towards developing more sustainable synthetic routes to pharmaceuticals. A notable green synthesis of Ranitidine utilizes 5-(chloromethyl)furfural (CMF), a platform chemical derivable from cellulose.[2][8] This approach offers a higher atom economy and a reduced number of synthetic steps compared to the classical route.

Key Transformation

This route begins with the reaction of CMF with N-acetylcysteamine, followed by deacetylation to yield an intermediate that is then reductively aminated with dimethylamine and a reducing agent like sodium borohydride.[6] This elegantly constructs the furan side chain. The resulting amine is then condensed with NMSM in a similar fashion to the classical synthesis to yield Ranitidine.[6] This route achieves an impressive overall isolated yield of 68% in just four steps from CMF.[2][8]

Key Condensation Reaction Amine_Side_Chain 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethylfuran-2-methanamine R-NH2 Transition_State Nucleophilic Attack and Elimination of MeSH Amine_Side_Chain:p->Transition_State NMSM N-methyl-1-(methylthio)-2-nitroetheneamine O2N-CH=C(SMe)(NHMe) NMSM:p->Transition_State Ranitidine Ranitidine R-NH-C(NHMe)=CH-NO2 Transition_State->Ranitidine:f0

The Key Nucleophilic Vinylic Substitution Step
Experimental Protocol: Green Synthesis of Ranitidine from CMF
  • Step 1: Synthesis of N-(2-((5-(chloromethyl)furan-2-yl)methylthio)ethyl)acetamide

    • Sodium hydride is added to a solution of N-acetylcysteamine in dry THF. A solution of CMF in dry THF is then added dropwise. The reaction proceeds overnight at room temperature.[6]

  • Step 2: Synthesis of N-(2-((5-formylfuran-2-yl)methylthio)ethyl)acetamide

    • The product from Step 1 is reacted with sodium bicarbonate in aqueous acetonitrile.[6]

  • Step 3: Synthesis of 5-(((2-aminoethyl)thio)methyl)-N,N-dimethylfuran-2-methanamine

    • The product from Step 2 is treated with dimethylamine in methanol, followed by reduction with sodium borohydride to achieve reductive amination of the aldehyde.[6]

  • Step 4: Final Condensation

    • The resulting amine is condensed with NMSM in water at 55 °C to yield Ranitidine with an 88% yield for this final step.[6]

Comparative Performance Analysis

FeatureClassical Glaxo SynthesisGreen Synthesis from CMF
Starting Material Furfuryl Alcohol[2]5-(Chloromethyl)furfural (from biomass)[2][8]
Number of Steps ~5-6 steps4 steps[8]
Overall Yield < 50%[6]68%[2][8]
Key Intermediate NMSM[2]NMSM[6]
Green Chemistry Metrics Lower atom economy, use of hazardous reagents.Higher atom economy (56.3%), renewable starting material.[2]
Key Advantages Well-established, industrially scaled process.Higher efficiency, better sustainability profile.[2]

Conclusion

While the classical Glaxo synthesis of Ranitidine represents a landmark achievement in medicinal and process chemistry, modern approaches offer significant improvements in efficiency and sustainability. The green synthesis route starting from the biomass-derived platform chemical 5-(chloromethyl)furfural is a prime example of how the principles of green chemistry can be applied to improve the manufacturing of essential medicines.[2][8]

Both routes, however, underscore the pivotal role of N-methyl-1-(methylthio)-2-nitroetheneamine (NMSM) as a versatile and efficient building block. Its unique electronic properties, which allow for a facile nucleophilic vinylic substitution, are central to the successful construction of the Ranitidine molecule.[3] For researchers and professionals in drug development, understanding the comparative performance of these synthetic strategies provides a crucial framework for designing and optimizing synthetic routes to complex pharmaceutical targets.

References

  • Mascal, M. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(11), 3101-3102. [Link]

  • Mascal, M. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry. [Link]

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  • ResearchGate. (2011). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). [Link]

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  • SciSpace. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular. [Link]

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  • Google Patents. (2007). CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method.
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A Comparative Spectroscopic Guide to 2-Methylthio-2-imidazoline Hydroiodide and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of starting materials and their subsequent reaction products is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth spectroscopic comparison of 2-Methylthio-2-imidazoline hydroiodide, a versatile synthetic intermediate, and two of its principal reaction products: 2-amino-2-imidazoline and 2-imidazolidinone, formed through aminolysis and hydrolysis, respectively.

Introduction to 2-Methylthio-2-imidazoline Hydroiodide

2-Methylthio-2-imidazoline hydroiodide (C₄H₈N₂S·HI) is a valuable reagent in organic synthesis, frequently utilized as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors.[1][2] Its utility stems from the reactive methylthio group, which can be readily displaced by nucleophiles. Understanding its spectroscopic signature is the first step in tracking its conversion to desired products.

Spectroscopic Profile of 2-Methylthio-2-imidazoline Hydroiodide

¹H NMR Spectroscopy (Expected in DMSO-d₆): A detailed experimental spectrum is not publicly available. However, one would anticipate the following signals:

  • A singlet for the S-CH₃ protons.

  • A multiplet for the two equivalent -CH₂- groups of the imidazoline ring.

  • A broad signal for the N-H protons, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy: Spectral data for 2-(Methylthio)-2-imidazoline, monohydroiodide is available on spectral databases, though often requiring subscription for full access.[5] The key resonances would be for the methylthio carbon, the two equivalent methylene carbons of the ring, and the C2 carbon of the imidazoline ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

  • N-H stretching vibrations.

  • C-H stretching from the methyl and methylene groups.

  • A characteristic C=N stretching vibration of the imidazoline ring.

  • C-N stretching vibrations.

Mass Spectrometry (MS): The mass spectrum of the free base (2-Methylthio-2-imidazoline, MW: 116.19 g/mol ) would be expected to show a molecular ion peak.[3] Fragmentation patterns would likely involve the loss of the methylthio group and fragmentation of the imidazoline ring.

Key Reactions and Spectroscopic Comparison of Products

Two fundamental reactions of 2-Methylthio-2-imidazoline hydroiodide are aminolysis and hydrolysis. These reactions yield products with distinct spectroscopic properties, allowing for clear differentiation from the starting material.

Reaction 1: Aminolysis to 2-Amino-2-imidazoline

The reaction with ammonia or an amine source displaces the methylthio group to form a guanidinium-like structure within the imidazoline ring.

Reaction Pathway: Aminolysis

Aminolysis start 2-Methylthio-2-imidazoline hydroiodide reagent + NH₃ (or Amine) product 2-Amino-2-imidazoline reagent->product Nucleophilic Substitution byproduct + CH₃SH + HI

Caption: Synthesis of 2-Amino-2-imidazoline via aminolysis.

Reaction 2: Hydrolysis to 2-Imidazolidinone

Under aqueous acidic or basic conditions, 2-Methylthio-2-imidazoline hydroiodide can undergo hydrolysis. This is a two-step process where the imidazoline is first hydrolyzed to an amido-amine intermediate, which can then cyclize to form 2-imidazolidinone.[6][7]

Reaction Pathway: Hydrolysis

Hydrolysis start 2-Methylthio-2-imidazoline hydroiodide reagent + H₂O intermediate Amido-amine intermediate reagent->intermediate Hydrolysis product 2-Imidazolidinone intermediate->product Cyclization

Caption: Hydrolysis of 2-Methylthio-2-imidazoline hydroiodide.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of the starting material and its reaction products, facilitating their identification and differentiation.

Spectroscopic Technique2-Methylthio-2-imidazoline hydroiodide2-Amino-2-imidazoline2-Imidazolidinone
¹H NMR (DMSO-d₆)- S-CH₃ singlet- Imidazoline -CH₂- multiplet- Broad N-H signal- Imidazoline -CH₂- multiplet- Broad N-H and NH₂ signals- -CH₂- singlet at ~3.52 ppm[3]
¹³C NMR (DMSO-d₆)- S-CH₃ signal- Imidazoline -CH₂- signal- C2 signal- Imidazoline -CH₂- signal- C2 (guanidinium) signal- C4/C5 signal- C2 (carbonyl) signal
IR (cm⁻¹) - N-H stretch- C-H stretch- C=N stretch- N-H and NH₂ stretches- C-H stretch- C=N stretch- N-H stretch- C-H stretch- Strong C=O stretch (~1700 cm⁻¹)[8]
Mass Spec (m/z) Free Base M⁺˙ at 116M⁺˙ at 85M⁺˙ at 86[9]

Experimental Protocols

Synthesis of 2-Amino-2-imidazoline (General Procedure)

Workflow: Synthesis of 2-Amino-2-imidazoline

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve 2-Methylthio-2-imidazoline hydroiodide in a suitable solvent (e.g., ethanol). B Add a source of ammonia (e.g., ethanolic ammonia). A->B C Heat the reaction mixture under reflux. B->C D Cool the reaction mixture. C->D E Remove the solvent under reduced pressure. D->E F Purify the crude product by recrystallization or chromatography. E->F

Caption: General workflow for the synthesis of 2-amino-2-imidazoline.

Hydrolysis of 2-Methylthio-2-imidazoline hydroiodide (General Procedure)

The hydrolysis can be achieved under acidic or basic conditions.[6][7]

  • Dissolution: Dissolve 2-Methylthio-2-imidazoline hydroiodide in an aqueous solution (e.g., dilute HCl or NaOH).

  • Heating: Heat the solution to promote hydrolysis. The temperature and reaction time will depend on the concentration of the acid or base.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), by observing the disappearance of the starting material and the appearance of the product.

  • Work-up: Upon completion, neutralize the reaction mixture.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer, remove the solvent, and purify the product, for instance, by recrystallization.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful toolkit for the characterization of 2-Methylthio-2-imidazoline hydroiodide and its reaction products. The distinct spectroscopic features of the starting material, the aminolysis product (2-amino-2-imidazoline), and the hydrolysis product (2-imidazolidinone) allow for unambiguous identification and monitoring of reaction progress. This guide serves as a foundational reference for researchers working with these compounds, emphasizing the importance of a multi-faceted spectroscopic approach in synthetic chemistry.

References

[Please note that due to the limited availability of specific experimental data in the provided search results, a comprehensive list of peer-reviewed articles with clickable URLs for all claims cannot be generated. The references below are based on the information that was accessible.]

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A Senior Application Scientist's Guide to Stereoselectivity: Evaluating Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on CAS 61076-89-9: Initial investigation into CAS 61076-89-9 identifies the compound as 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. A comprehensive literature search did not yield significant data on the use of its derivatives in stereoselective reactions. To provide a valuable and practical guide for researchers in drug development, this document will focus on a closely related and highly relevant topic: the evaluation of stereoselectivity in reactions involving derivatives of well-established C₂-symmetric chiral diols, with a primary focus on derivatives of (2R,3R)-2,3-butanediol. This guide will also draw comparisons with other prominent classes of chiral auxiliaries and catalysts to offer a broader perspective on achieving stereocontrol in modern organic synthesis.

Introduction: The Imperative of Chirality in Drug Development

In the realm of pharmaceuticals, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the critical determinant of therapeutic efficacy and safety. Many biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a cornerstone of modern drug development.

This guide provides an in-depth evaluation of the stereoselectivity achieved using derivatives of the C₂-symmetric diol, (2R,3R)-2,3-butanediol, a versatile chiral building block.[1] We will explore its application as a chiral auxiliary in key stereoselective transformations and objectively compare its performance against other widely used alternatives, supported by experimental data from the peer-reviewed literature.

The Role of C₂-Symmetric Diols as Chiral Auxiliaries

C₂-symmetric chiral diols are a powerful class of molecules in asymmetric synthesis.[2] Their defining feature is a C₂ rotational axis of symmetry, which reduces the number of possible diastereomeric transition states in a reaction, often leading to higher stereoselectivity. These diols are frequently employed as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired transformation, the auxiliary can be cleaved and ideally recycled.

(2R,3R)-2,3-butanediol is a readily available and cost-effective chiral diol that can be derived from fermentation processes.[1] Its derivatives, most commonly acetals and ketals formed with prochiral carbonyl compounds, create a well-defined chiral environment that biases the approach of incoming reagents to one face of the molecule.

Visualizing the Strategy: The Chiral Auxiliary Workflow

The general workflow for employing a chiral auxiliary is a testament to the elegance of this synthetic strategy. It involves the attachment of the auxiliary, the diastereoselective reaction, and the subsequent removal of the auxiliary to reveal the enantiomerically enriched product.

G cluster_0 Chiral Auxiliary Workflow Prochiral Substrate Prochiral Substrate Diastereomeric Intermediate Diastereomeric Intermediate Prochiral Substrate->Diastereomeric Intermediate Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Diastereomeric Intermediate Diastereoselective Reaction Diastereoselective Reaction Diastereomeric Intermediate->Diastereoselective Reaction Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereoselective Reaction->Enantiomerically Enriched Product Cleavage Recovered Auxiliary Recovered Auxiliary Diastereoselective Reaction->Recovered Auxiliary Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Comparative Performance in Stereoselective Reactions

The true measure of a chiral auxiliary's utility lies in its performance across a range of stereoselective transformations. Here, we compare derivatives of (2R,3R)-2,3-butanediol with other prominent chiral auxiliaries and catalysts in two key carbon-carbon bond-forming reactions: the Diels-Alder reaction and the aldol reaction.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.

Chiral Auxiliary/CatalystDienophileDieneLewis AcidYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee %)Reference
(2R,3R)-2,3-Butanediol Acetal Acrylate DerivativeCyclopentadieneEt₂AlClHigh>95:5>90[4]
Evans Oxazolidinone N-AcryloyloxazolidinoneCyclopentadieneEt₂AlCl81>100:1>99[5]
Oppolzer's Camphorsultam N-AcryloylsultamCyclopentadieneEt₂AlCl95>98:2>98 (d.e.)[6]
TADDOL-TiCl₂(OiPr)₂ 3-Acryloyl-2-oxazolidinoneCyclopentadiene-91-94 (endo)[7]
BINOL-TiCl₂ Methyl AcrylateCyclopentadiene-95-98 (endo)[7]

Analysis: While derivatives of (2R,3R)-2,3-butanediol can provide high levels of stereocontrol, the data suggests that Evans' oxazolidinones and Oppolzer's camphorsultam often achieve superior diastereoselectivity and enantioselectivity in Lewis acid-promoted Diels-Alder reactions.[5][6] Catalytic systems based on TADDOL and BINOL also demonstrate excellent enantioselectivity.[7] The choice of auxiliary will often depend on factors such as the specific substrates, the ease of auxiliary synthesis and removal, and cost.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are prevalent motifs in natural products. Chiral auxiliaries attached to the enolate component can dictate the stereochemical outcome of the reaction.

Chiral AuxiliaryEnolate SourceAldehydeConditionsYield (%)Diastereomeric Ratio (syn:anti)Reference
(2R,3R)-2,3-Butanediol Acetal Ketone AcetalBenzaldehydeLDA, THF, -78 °CGoodHigh syn selectivity[4]
Evans Oxazolidinone Propionyl ImideIsobutyraldehydeBu₂BOTf, DIPEA9599:1[8]
Pseudoephedrine Amide Propionyl AmideBenzaldehydeLDA, LiCl, THF90>99:1[3]

Analysis: Evans' oxazolidinone auxiliaries are particularly renowned for their exceptional performance in aldol reactions, reliably affording "Evans-syn" aldol adducts with very high diastereoselectivity.[3][8] This is attributed to the formation of a rigid, chair-like six-membered transition state stabilized by chelation of the metal enolate. While acetals derived from (2R,3R)-2,3-butanediol can also induce high syn selectivity, the predictability and extensive documentation of the Evans' system make it a first choice for many synthetic chemists.

Beyond Chiral Auxiliaries: A Glimpse into Catalytic Asymmetric Reactions

While chiral auxiliaries are a powerful strategy, the development of catalytic asymmetric methods represents a significant advancement in terms of atom economy and efficiency. Here, we briefly touch upon two landmark catalytic systems.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from olefins using a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand.[9] This reaction is highly reliable and predictable, with commercially available reagent mixtures ("AD-mix-α" and "AD-mix-β") that deliver opposite enantiomers of the diol product.[9]

G cluster_1 Sharpless Asymmetric Dihydroxylation Cycle Os(VI)-Ligand Os(VI)-Ligand Osmate(VI) Ester Osmate(VI) Ester Os(VI)-Ligand->Osmate(VI) Ester [3+2] Cycloaddition Os(VIII)O4 Os(VIII)O4 Os(VI)-Ligand->Os(VIII)O4 Oxidation Olefin Olefin Olefin->Osmate(VI) Ester Hydrolysis Hydrolysis Osmate(VI) Ester->Hydrolysis Hydrolysis->Os(VI)-Ligand Regeneration Chiral Diol Chiral Diol Hydrolysis->Chiral Diol Co-oxidant Co-oxidant Co-oxidant->Os(VIII)O4

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[2][10] It employs a catalytic amount of a chiral oxazaborolidine, derived from the amino acid proline, and a stoichiometric amount of a borane reducing agent.[11][12] The catalyst coordinates to both the borane and the ketone, organizing them in a rigid transition state that directs hydride delivery to one face of the carbonyl.[11]

Experimental Protocol: Asymmetric Diels-Alder Reaction using an N-Acryloyl Camphor-Sultam Auxiliary

This protocol provides a representative procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction, a testament to the practical application of chiral auxiliaries in achieving high stereoselectivity.[6]

Objective: To synthesize an enantiomerically enriched cyclohexene derivative via a Diels-Alder reaction between N-acryloyl-(+)-camphor-sultam and cyclopentadiene.

Materials:

  • N-acryloyl-(+)-camphor-sultam

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-acryloyl-(+)-camphor-sultam (1.0 equivalent) and dissolve in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add diethylaluminum chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric excess by high-field ¹H NMR or HPLC analysis.

Conclusion: A Field of Continual Innovation

The quest for ever more efficient and selective methods for asymmetric synthesis is a driving force in modern organic chemistry. While derivatives of C₂-symmetric diols like (2R,3R)-2,3-butanediol are valuable tools in the synthetic chemist's arsenal, a comprehensive evaluation reveals that other chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, may offer superior stereocontrol in certain applications.

Furthermore, the ascendancy of catalytic asymmetric transformations, exemplified by the Sharpless dihydroxylation and the CBS reduction, highlights a paradigm shift towards more sustainable and atom-economical synthetic strategies. The choice of which stereodirecting strategy to employ will ultimately be guided by the specific synthetic challenge, the desired level of stereopurity, and practical considerations such as cost and scalability. The continued development of novel chiral auxiliaries, ligands, and catalysts promises to further refine our ability to construct complex chiral molecules with unparalleled precision, paving the way for the discovery and development of the next generation of life-saving medicines.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(25), 7925–7926.
  • TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. (2001).
  • Asymmetric Dihydroxylation of Olefins Using Cinchona Alkaloids on Highly Ordered Inorganic Supports. (n.d.).
  • A Comparative Guide to Prominent Chiral Diols in Asymmetric Synthesis. (n.d.). BenchChem.
  • A Comparative Guide to Chiral Diols in Asymmetric Catalysis: Evalu
  • TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. (n.d.).
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry.
  • Corey–Itsuno reduction. (n.d.). Wikipedia.
  • Evans aldol ppt. (n.d.). Slideshare.
  • The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide. (n.d.). BenchChem.
  • Evans Aldol Reaction. (2014, April 18).
  • Asymmetric Dihydroxylation of Olefins Using Cinchona Alkaloids on Highly Ordered Inorganic Supports. (n.d.). Sci-Hub.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Cinchona Alkaloids in Asymmetric Catalysis. (2003, August 13). Macmillan Group.
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (n.d.). PubMed Central.
  • TADDOL. (n.d.). Sigma-Aldrich.
  • CBS c
  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. (2010, August 13). Journal of the American Chemical Society.
  • synthesis of cinchona alkaloid analogues as mechanistic probes of the osmium-catalyzed asymmetric dihydroxyl
  • TADDOL-Based Titanium Catalysts and Their Adducts: Understanding Asymmetric Catalysis of Diels-Alder Reactions. (n.d.). The Journal of Organic Chemistry.
  • Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. (n.d.). PubMed Central.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit.
  • Microwave-assisted asymmetric Diels-Alder reaction using chiral auxiliaries derived from biomass. (n.d.). University of Michigan.
  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). PubMed Central.
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). ACS Omega.
  • Asymmetric Diels-Alder Reactions. (n.d.). Myers Research Group, Harvard University.
  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. (n.d.). MDPI.
  • Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. (n.d.). Journal of the American Chemical Society.
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.).
  • Application Notes: Asymmetric Diels-Alder Reactions Utilizing Chiral Auxiliaries Derived
  • The Utility of (R)-butane-1,2-diol as a Chiral Auxiliary in Synthesis: An Application and Protocol Guide. (n.d.). BenchChem.
  • Chemoenzymatic preparation of (2 S,3 S)- and (2 R,3 R)-2,3-butanediols and their esters from mixtures of d, l- and meso-diols. (n.d.).
  • Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
  • The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsatur
  • Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. (n.d.).
  • Some important derivatives of 2,3-butanediol and their potential... (n.d.).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS No. 61076-89-9). As a crucial reagent in synthetic chemistry, particularly in the development of novel therapeutics, its proper management is paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond mere compliance, embedding principles of chemical causality and risk mitigation into every step.

Part 1: Core Hazard Profile and Risk Assessment

Understanding the intrinsic chemical risks of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, a robust safety profile can be constructed by analyzing data from the closely related structure, 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS 5464-11-9), and the parent imidazole class.

The primary hazards are associated with its irritant and harmful properties upon contact or ingestion.[1] The presence of sulfur and iodine in its structure necessitates caution, as thermal decomposition or combustion can liberate toxic gases, including oxides of nitrogen (NOx), sulfur (SOx), and hydrogen iodide (HI).

Table 1: Hazard Identification and Precautionary Summary

Hazard Classification GHS Statement Precautionary Measures & Required Actions Source
Acute Oral Toxicity H302: Harmful if swallowed Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth. [1]
Skin Irritation H315: Causes skin irritation Avoid contact with skin. Wear protective nitrile gloves and a lab coat. If on skin, wash with plenty of soap and water. [1]
Eye Irritation H319: Causes serious eye irritation Wear chemical safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [1]
Respiratory Irritation H335: May cause respiratory irritation Avoid breathing dust. All handling must occur within a certified chemical fume hood. [1]

| Incompatible Materials | N/A | Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent hazardous reactions. |[2][3][4] |

Part 2: Mandatory Safety Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is non-negotiable when handling this compound.

  • Primary Engineering Control: All handling, weighing, and dispensing of this compound, including the addition of waste to its designated container, must be performed within a properly functioning and certified laboratory chemical fume hood.[3] This is the most critical step in preventing respiratory exposure to fine dust particles.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant splash risk.

    • Hand Protection: Nitrile gloves are required. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper removal techniques to avoid skin contact.[1]

    • Body Protection: A fully buttoned, long-sleeved lab coat must be worn to protect against skin exposure.[3]

Part 3: Step-by-Step Waste Management and Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation at the point of generation .[2] Cross-contamination with other waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step 1: Designate a Hazardous Waste Container

  • Container Type: Select a chemically compatible, sealable, and airtight waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.[2][3] The container must be in good condition, free from cracks or residues.

Step 2: Immediate and Correct Labeling

  • As soon as the first quantity of waste is added, the container must be labeled.[3] Do not wait until it is full. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The associated hazards (e.g., "Harmful," "Irritant").[2]

    • The date of first accumulation.

Step 3: Waste Collection

  • Collect all waste forms of the chemical, including pure (unreacted) compound, contaminated solutions, and any materials used for cleaning spills (e.g., contaminated paper towels, absorbent pads).

  • Crucially, do not mix this waste with other chemical waste streams , especially strong acids or oxidizers.[4]

Step 4: Temporary On-Site Storage

  • The sealed and labeled waste container should be stored in a designated satellite accumulation area or a central waste storage area.

  • This storage location must be cool, dry, well-ventilated, and away from direct sunlight or heat sources.[4]

  • Ensure the container is stored securely away from the incompatible materials listed in Table 1.

Step 5: Final Disposal Arrangement

  • The final disposal of hazardous chemical waste is a regulated process that must be managed by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[4]

  • When the container is full or no longer in use, complete a chemical waste collection request form as per your institution's procedures.[3]

  • The anticipated disposal method for this compound is high-temperature incineration at a licensed facility, which is equipped to handle and neutralize the toxic combustion byproducts.

Part 4: Emergency Procedures for Spills and Exposures

Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Cleanup:

  • Small Spill (manageable by trained personnel):

    • Ensure you are wearing the full PPE described in Part 2.

    • Prevent the dust from becoming airborne. Gently cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into the designated hazardous waste container.

    • Decontaminate the area of the spill with an appropriate solvent, followed by soap and water. Place all cleanup materials into the hazardous waste container.[3]

  • Large Spill:

    • Evacuate the immediate area and alert colleagues.

    • Secure the area to prevent entry.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.[3]

Visualization of the Disposal Workflow

The following diagram outlines the critical path from chemical use to final disposal, emphasizing the key decision and action points required for safe management.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management generation Waste Generation (Unused reagent, solutions, contaminated materials) ppe Full PPE Required (Fume Hood, Goggles, Gloves, Lab Coat) generation->ppe segregation Segregate Waste (Collect Separately) ppe->segregation container Containerize & Label ('Hazardous Waste', Full Chemical Name) segregation->container storage Temporary Storage (Designated, Secure Area, Away from Incompatibles) container->storage collection EHS Collection Request storage->collection disposal Final Disposal (Licensed Facility - High Temperature Incineration) collection->disposal

Caption: Workflow for the safe disposal of this compound.

References

  • ChemicalBook. (2023). This compound - Safety Data Sheet.
  • Benchchem. (n.d.). Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Laboratory Professionals.
  • University of Washington. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Imidazole.
  • University of Washington EH&S. (2025). Imidazole. Retrieved from ehs.washington.edu. [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole. Retrieved from chemos.de. [Link]

  • ChemSupply Australia. (2023). SAFETY DATA SHEET IMIDAZOLE. Retrieved from chemsupply.com.au. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS No. 61076-89-9) is a valuable reagent, but its chemical structure—combining an imidazole core, a thioether, and a hydroiodide salt—necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for personal protective equipment (PPE) selection and use, ensuring that your work is not only productive but fundamentally safe.

The Foundation of Safety: A Rigorous Hazard Assessment

Understanding the "why" behind each piece of PPE begins with a clear-eyed assessment of the risks. While comprehensive toxicological data for this specific molecule is limited, we can infer its primary hazards by analyzing its structural components and data from closely related compounds.

  • Corrosive and Irritant Properties: The imidazole moiety is known to be corrosive and can cause severe skin burns and eye damage.[1] The hydroiodide component can release hydrogen iodide, which is also corrosive to skin, eyes, and the respiratory tract.[2] Therefore, we must assume the compound is, at a minimum, a significant irritant and potentially corrosive upon contact.

  • Acute Toxicity: Safety data for the related compound 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide classifies it as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[3][4] It is also listed as causing skin and serious eye irritation.[3][4]

  • Respiratory Hazards: The compound is a solid, but fine dust can be generated during handling. This dust is expected to be irritating to the respiratory tract.[3][4] Imidazole-related compounds are described as "extremely destructive to the tissue of the mucous membranes and upper respiratory tract".[5]

  • Unknown Long-Term Effects: For many research chemicals, the full toxicological profile is not known.[6] Some imidazole derivatives are suspected of causing reproductive harm. This uncertainty mandates a conservative approach, treating the compound with the highest respect and minimizing all potential routes of exposure.

The Three-Layer Defense System

Effective chemical handling is not just about wearing PPE; it's about an integrated system where engineering controls, personal barriers, and safe work practices function in concert.

Layer 1: Primary Engineering Controls (Your First and Best Defense)

Before a single glove is worn, your environment must be engineered for safety. These controls are non-negotiable.

  • Certified Chemical Fume Hood: All handling of this compound, from weighing solids to running reactions and workups, must occur within a properly functioning and certified chemical fume hood.[1][6] This is the primary mechanism for preventing inhalation of dust or potential vapors.

  • Emergency Infrastructure: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the work area.[1][7] Verify their functionality weekly.

Layer 2: Secondary Barrier Protection (The PPE Ensemble)

This is your personal line of defense, designed to protect you should primary controls fail or during procedures with inherent splash or contact risk.

The eyes are exceptionally vulnerable to chemical insults.

  • Mandatory: Wear indirectly vented, chemical splash goggles that meet ANSI Z87.1 standards at all times when in the laboratory.

  • Recommended for High-Risk Tasks: When handling larger quantities (>5 g) or performing vigorous reactions or extractions, supplement your goggles with a full-face shield.[8][9] This provides an essential secondary barrier against splashes that could circumvent goggles.

Your hands are the most likely point of direct contact. Glove selection is therefore critical.

  • Selection: Due to the compound's composite nature, a single glove material may not be optimal for all situations. Nitrile gloves are a common starting point for incidental contact with solids.[1] However, for prolonged handling or situations involving solvents, a more robust glove is necessary. The hydroiodide component suggests that materials resistant to acids are prudent.

  • Double Gloving: For all but the most routine weighing operations, double gloving is strongly recommended. This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin.

  • Inspection and Technique: Always inspect gloves for tears or pinholes before use.[3] Use proper removal techniques to avoid contaminating your skin with the outer surface of the glove.[3][10]

Table 1: Glove Material Compatibility for Associated Hazards

Glove Material Protection Against Corrosives (Acids) Protection Against Iodine Compounds General Recommendation for this Compound
Nitrile Fair to Good Good Suitable for handling solids and for incidental splash protection. Change immediately upon contamination.[11]
Neoprene Good Good A robust choice for extended handling or when working in solutions.[11]
Butyl Rubber Excellent Good Recommended for high-risk operations or when handling concentrated solutions.[11]

| Viton® | Excellent | Excellent | The premier choice for handling hydrogen iodide, offering superior resistance.[2] Recommended for significant spill cleanup. |

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a flame-resistant and chemically-resistant material is mandatory.

  • Chemical Apron: For large-scale work or procedures with a high splash potential, wear a chemically resistant apron over your lab coat.

  • Standard Operations: A chemical fume hood is the primary respiratory control, and a separate respirator should not be necessary for routine lab-scale work.[1][6]

  • Emergency Situations: In the event of a large spill outside of a fume hood or a fire, a self-contained breathing apparatus (SCBA) is required.[2][3] Personnel must be trained and fit-tested for respirator use.[11] For cleaning up minor spills where dust may be generated, a P95-rated particle respirator may be appropriate, but only after a formal risk assessment.[3]

Layer 3: Tertiary Defense (Safe Work Practices)

PPE can be defeated by poor habits.

  • Hygiene: Wash hands and arms thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][12]

  • Avoid Contamination: Never touch door handles, keyboards, or personal items with gloved hands.

  • Housekeeping: Keep the work area clean and free of clutter. Clean up minor spills immediately using appropriate procedures.[1]

Operational Protocols: From Preparation to Disposal

A systematic approach to PPE use minimizes the risk of error and contamination.

Step-by-Step PPE Donning and Doffing Protocol
  • Donning (Putting On):

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your inner pair of gloves.

    • Put on your chemical splash goggles.

    • Put on your outer pair of gloves, ensuring the cuffs go over the cuffs of your lab coat sleeves.

    • If required, put on a face shield.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination.

    • Remove the outer pair of gloves using a glove-to-glove technique. Dispose of them in the designated hazardous waste container.

    • If used, remove the face shield, handling it by the headband.

    • Remove the lab coat, folding it inward to contain any surface contamination.

    • Remove the chemical splash goggles.

    • Remove the inner pair of gloves.

    • Wash hands and forearms thoroughly.

Workflow: PPE Selection Based on Experimental Scale

The following diagram outlines a decision-making process for tailoring your PPE to the specific task at hand.

PPE_Selection start Start: Task Assessment weighing Weighing Solid (<1g) start->weighing Microscale reaction_small Small Scale Reaction/Workup (<5g) start->reaction_small Bench Scale reaction_large Large Scale Reaction/Workup (>5g) start->reaction_large Scale-Up spill Spill Cleanup start->spill Accident ppe_weighing Standard PPE: - Lab Coat - Goggles - Single Nitrile Gloves weighing->ppe_weighing ppe_small Enhanced PPE: - Lab Coat - Goggles - Double Gloves (Nitrile/Neoprene) reaction_small->ppe_small ppe_large Maximum PPE: - Lab Coat + Apron - Goggles + Face Shield - Double Gloves (Butyl/Neoprene) reaction_large->ppe_large ppe_spill Spill Response PPE: - As per 'Maximum PPE' - Assess need for respirator spill->ppe_spill

Caption: PPE selection workflow based on task scale.

Emergency Procedures: Responding to Exposure

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting.[2][7] Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.[2]

Decontamination and Disposal Plan

Proper disposal prevents cross-contamination and ensures regulatory compliance.

  • Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Reusable PPE: Goggles, face shields, and aprons should be decontaminated after use. Wash with soap and water, followed by a rinse.

  • Chemical Waste: All waste containing this compound must be collected in a compatible, sealed container, labeled as hazardous waste, and disposed of according to federal, state, and local regulations.[1][8]

By integrating this comprehensive, causality-driven approach to PPE, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

  • ChemicalBook. (2023, May 6). This compound - Safety Data Sheet.
  • Echemi. (n.d.). This compound.
  • European Chemicals Agency (ECHA). (n.d.). Hydrogen iodide - Registration Dossier.
  • ChemicalBook. (2023, May 4). This compound | 61076-89-9.
  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Imidazole.
  • Fisher Scientific. (2010, June 7). SAFETY DATA SHEET - 1-Methylimidazole.
  • Benchchem. (n.d.). 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide.
  • Fisher Scientific. (2015, February 10). SAFETY DATA SHEET - 4-Iodo-2-methyl-1H-imidazole.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Iodine.
  • CymitQuimica. (2025, December 21). SAFETY DATA SHEET - 2-(Methylthio)-4.5-Dihydro-1H-Imidazole Hydroiodide.
  • Australian Government Department of Health. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment.
  • PubChem. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1).
  • Smolecule. (2023, September 13). 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - 1-Methylimidazole.
  • ChemScene. (n.d.). 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2025, November 24). SAFETY DATA SHEET.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Amerigo Scientific. (n.d.). This compound.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • BOC Sciences. (2021, December 23). MSDS of 1-Methyl-2-(methylthio)-5-nitro-1h-imidazole.
  • Ossila. (2022, December 12). Imidazolium Iodide - Safety Data Sheet.
  • PubChem. (n.d.). 2-Methylthio-2-imidazoline hydroiodide.

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